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  • Product: 3-Azetidineacetic acid trifluoroacetate
  • CAS: 1202076-02-5

Core Science & Biosynthesis

Foundational

"3-Azetidineacetic acid trifluoroacetate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Azetidineacet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Azetidineacetic acid trifluoroacetate. Given the limited direct experimental data on the salt form, this document synthesizes information on its constituent ions: the 3-azetidineacetic acid cation and the trifluoroacetate anion. This approach allows for a scientifically grounded estimation of the compound's characteristics, providing researchers with the critical information needed for its application in laboratory and drug development settings.

Section 1: Chemical Identity and Molecular Structure

3-Azetidineacetic acid trifluoroacetate is an organic salt. It is composed of the protonated form of 3-azetidineacetic acid and the trifluoroacetate anion. The trifluoroacetate is the conjugate base of trifluoroacetic acid, a strong organic acid.

Molecular Structure

The chemical structures of the constituent ions are depicted below. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature of the cation. This ring system is of significant interest in medicinal chemistry due to its unique conformational constraints and its role as a versatile scaffold in drug design.[1]

Figure 1: Ionic interaction between 3-Azetidineacetic acid cation and Trifluoroacetate anion.

Chemical Identifiers
Identifier3-Azetidineacetic AcidTrifluoroacetic Acid3-Azetidineacetic Acid Trifluoroacetate
CAS Number 183062-92-2[2]76-05-1[3]1202076-02-5
Molecular Formula C5H9NO2[2]C2HF3O2[3]C7H10F3NO4
Molecular Weight 115.13 g/mol [2]114.02 g/mol [3]229.15 g/mol
PubChem CID 11768547[4]6422[5]Not available

Section 2: Physical and Chemical Properties

The physical and chemical properties of the salt are largely determined by the individual characteristics of the cation and the anion.

3-Azetidineacetic Acid (Cation)

3-Azetidineacetic acid is a derivative of the non-proteinogenic amino acid, azetidine-3-carboxylic acid. The azetidine ring introduces conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets.[1]

Table 1: Physical and Chemical Properties of 3-Azetidineacetic Acid

PropertyValueSource
Appearance Solid (predicted)-
Boiling Point 259.7 °C at 760 mmHg (predicted)[2]
Density 1.16 g/cm³ (predicted)[2]
Flash Point 110.9 °C (predicted)[2]
Hydrogen Bond Donor Count 2 (predicted)[2]
Hydrogen Bond Acceptor Count 3 (predicted)[2]
Topological Polar Surface Area 49.3 Ų (predicted)[6]

The stability of the azetidine ring can be influenced by substituents and the pH of the environment. Under acidic conditions, the ring can undergo opening, a reactivity consideration for formulation and storage.[7]

Trifluoroacetic Acid (Anion Component)

Trifluoroacetic acid (TFA) is a strong carboxylic acid due to the powerful electron-withdrawing effect of the trifluoromethyl group.[3][5] It is a colorless, fuming liquid with a pungent odor.[3] TFA is widely used in organic synthesis, including as a reagent for cleavage of protecting groups in peptide synthesis.[8]

Table 2: Physical and Chemical Properties of Trifluoroacetic Acid

PropertyValueSource
Appearance Colorless liquid[3]
Melting Point -15 °C[3]
Boiling Point 72.4 °C[3]
Density 1.535 g/mL at 25 °C[3]
pKa 0.23[8]
Water Solubility Miscible[3]

TFA is hygroscopic and stable under normal conditions but is incompatible with strong bases, oxidizing agents, and combustible materials.[3]

3-Azetidineacetic Acid Trifluoroacetate (The Salt)
  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in water and polar organic solvents, a characteristic influenced by both the polar nature of the 3-azetidineacetic acid and the miscibility of trifluoroacetate with many solvents.[3]

  • Melting Point: The melting point will be that of a salt and is expected to be significantly different from its constituent acid and base.

  • Hygroscopicity: The presence of the hygroscopic trifluoroacetate anion suggests that the salt may also be hygroscopic.[3]

  • Acidity/Basicity: In solution, the salt will dissociate into the 3-azetidineacetic acid cation and the trifluoroacetate anion. The overall pH of the solution will be acidic due to the presence of the strong acid's conjugate base.

Section 3: Synthesis and Preparation

Synthesis of 3-Azetidineacetic Acid

The synthesis of 3-substituted azetidines is an active area of research in organic chemistry.[9] Various synthetic routes to azetidine-3-carboxylic acid and its derivatives have been reported, often involving multi-step processes.[10] These methods typically aim to construct the strained four-membered ring with the desired functional groups.

A general synthetic workflow for a substituted azetidine derivative is outlined below. The specific reagents and conditions would be tailored for the synthesis of 3-azetidineacetic acid.

G A Starting Materials B Ring Formation Reaction (e.g., Cyclization) A->B C Functional Group Interconversion B->C D Purification C->D E 3-Azetidineacetic Acid D->E

Figure 2: General synthetic workflow for 3-azetidineacetic acid.

Preparation of 3-Azetidineacetic Acid Trifluoroacetate Salt

The trifluoroacetate salt is typically prepared by reacting 3-azetidineacetic acid with trifluoroacetic acid. This acid-base neutralization reaction results in the formation of the salt.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve 3-azetidineacetic acid in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acid Addition: Slowly add one equivalent of trifluoroacetic acid to the solution while stirring. The reaction is exothermic, so cooling may be necessary.

  • Precipitation: The salt will often precipitate out of the solution upon addition of the acid or by changing the solvent polarity (e.g., by adding a less polar solvent).

  • Isolation: The precipitated salt is collected by filtration.

  • Drying: The isolated salt is washed with a non-polar solvent to remove any excess acid and then dried under vacuum to yield the final product.

The purity of the resulting salt can be assessed by standard analytical techniques such as NMR spectroscopy and elemental analysis.

Section 4: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 3-azetidineacetic acid would show characteristic signals for the protons on the azetidine ring and the adjacent acetic acid moiety. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the ring strain.

  • ¹³C NMR: The carbon NMR would provide information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence of the trifluoroacetate counterion, which would exhibit a characteristic singlet.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the protonated amine in the azetidine ring, and the strong C-F and C=O stretching bands of the trifluoroacetate anion.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the 3-azetidineacetic acid cation. Electrospray ionization (ESI) is a suitable technique for analyzing this type of polar molecule.

Section 5: Applications in Research and Development

Azetidine-containing compounds are of significant interest in medicinal chemistry. The rigid azetidine scaffold can impart favorable pharmacological properties, including improved metabolic stability and binding affinity to target proteins.[1] 3-Azetidineacetic acid and its derivatives are valuable building blocks for the synthesis of novel pharmaceutical candidates.[11][12]

The trifluoroacetate salt form is often used for its good solubility and crystallinity, which can aid in purification and handling. However, it is important to note that the trifluoroacetate ion can have biological effects, and for cellular or in vivo studies, it may be necessary to exchange it for a more biocompatible counterion, such as chloride or acetate.[13][14]

G A 3-Azetidineacetic Acid Trifluoroacetate B Drug Discovery Scaffold A->B C Peptide Synthesis Building Block A->C D Medicinal Chemistry Research B->D C->D E Development of Novel Therapeutics D->E

Figure 3: Applications of 3-Azetidineacetic acid trifluoroacetate in R&D.

Section 6: Safety and Handling

Hazard Identification
  • 3-Azetidineacetic Acid: While specific data is limited, related compounds like azetidine-3-carboxylic acid are known to cause skin and eye irritation and may cause respiratory irritation.[6]

  • Trifluoroacetic Acid: TFA is a strong corrosive acid that can cause severe skin burns and eye damage.[3] It is also harmful if inhaled.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Skin: Immediately flush with plenty of water for at least 15 minutes.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

Section 7: Conclusion

3-Azetidineacetic acid trifluoroacetate is a valuable research chemical with significant potential in medicinal chemistry and drug development. While direct experimental data for the salt is limited, a comprehensive understanding of its properties can be derived from the well-characterized trifluoroacetic acid and the emerging knowledge of the 3-azetidineacetic acid moiety. The information presented in this guide provides a solid foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation into the specific properties of the salt form is warranted to expand its application potential.

References

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  • ChemBK. (2024, April 9). L-AZETIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

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  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Fmoc-Azetidine-3-Carboxylic Acid: A Versatile Tool for Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • YouTube. (2021, September 30). Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
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  • Peptides. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Retrieved from [Link]

  • ResearchGate. (2018, April 26). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline?. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

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Exploratory

Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

An In-depth Technical Guide to 3-Azetidineacetic Acid Trifluoroacetate (CAS 1202076-02-5) The landscape of medicinal chemistry is perpetually evolving, with a marked shift towards molecules possessing greater three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Azetidineacetic Acid Trifluoroacetate (CAS 1202076-02-5)

The landscape of medicinal chemistry is perpetually evolving, with a marked shift towards molecules possessing greater three-dimensional (3D) complexity. This move away from flat, aromatic structures is driven by the need to access novel chemical space, improve selectivity for complex biological targets, and optimize pharmacokinetic profiles. Within this paradigm, small, strained ring systems like azetidines have emerged as powerful tools. This guide focuses on a specific, yet highly versatile building block: 3-Azetidineacetic acid trifluoroacetate . We will deconstruct its components, explore its strategic applications, and provide a technical framework for its effective use in research and development programs.

Deconstructing the Molecule: Core Scaffold and Counter-ion

At its heart, 3-Azetidineacetic acid trifluoroacetate is an ionic salt composed of two distinct entities, each contributing unique properties and functionalities. Understanding both is critical for its successful application.

  • The Cation: 3-Azetidineacetic Acid This component is the primary driver of the molecule's utility as a structural motif. It consists of:

    • An Azetidine Ring: A four-membered, saturated nitrogen-containing heterocycle. Its significance stems from its inherent ring strain (approx. 25.4 kcal/mol), which makes it more reactive than larger rings like pyrrolidine but more stable and easier to handle than three-membered aziridines[1]. This sp³-rich scaffold introduces desirable 3D character into molecules, which can lead to improved metabolic stability, enhanced solubility, and novel interactions with protein binding sites[2].

    • An Acetic Acid Moiety: Attached at the 3-position of the azetidine ring, this carboxylic acid group serves as a primary synthetic handle. It is readily activated for amide bond formation, one of the most fundamental and reliable reactions in medicinal chemistry, allowing for its conjugation to amines in other molecules.

  • The Anion: Trifluoroacetate (TFA) The trifluoroacetate counter-ion is not an incidental component; its presence is typically a direct consequence of modern synthetic and purification methodologies.

    • Origin: Trifluoroacetic acid (TFA) is a strong organic acid widely used in solid-phase peptide synthesis (SPPS) for cleaving synthesized peptides from their resin support[3]. It is also a ubiquitous ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), the workhorse for purifying synthetic molecules[3][4]. Consequently, basic compounds containing amine groups, like the azetidine nitrogen, are often isolated as their TFA salts.

    • Properties: TFA is a strong acid (pKa ~0.52), volatile, and miscible with water and many organic solvents[4][5]. These properties make it highly effective in synthesis and purification but also necessitate careful consideration in subsequent biological and pharmaceutical development[4][6].

Molecular Structure

Caption: Ionic pairing of the protonated azetidine cation and the trifluoroacetate anion.

Physicochemical and Spectroscopic Data

A summary of the key properties of 3-Azetidineacetic acid trifluoroacetate is presented below. This data is essential for reaction planning, analytical method development, and safety assessments.

PropertyValueSource
CAS Number 1202076-02-5[7][8][9]
Molecular Formula C₇H₁₀F₃NO₄[7][8]
Molecular Weight 229.15 g/mol [8][10]
Appearance Typically a solidVendor Data
Purity Commonly available at ≥95%[8]

The Azetidine Scaffold: A Privileged Motif in Drug Design

The inclusion of an azetidine ring is not merely a substitution but a strategic decision to impart specific, advantageous properties to a drug candidate. Its utility is grounded in several key principles of medicinal chemistry.

  • Introduction of sp³ Character: Modern drug discovery campaigns often seek to escape "flatland"—the over-reliance on two-dimensional aromatic rings. The azetidine ring is a quintessential sp³-rich scaffold, providing a rigid, three-dimensional exit vector from a core structure. This allows for the exploration of protein binding pockets in ways that flat rings cannot.

  • Metabolic Stability: The azetidine ring can enhance metabolic stability compared to more labile linear or larger ring analogues. Its strained, yet stable, nature can make adjacent bonds less susceptible to metabolic enzymes like cytochrome P450s. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs for this reason[2].

  • Improved Physicochemical Properties: As a polar, hydrogen-bond accepting heterocycle, the azetidine nitrogen can improve aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common functional groups or rings (e.g., pyrrolidines, piperidines, or even phenyl rings), offering a similar spatial arrangement but with a distinct electronic and physicochemical profile.

Figure 2: Strategic Value of the Azetidine Scaffold cluster_properties Enhanced Molecular Properties cluster_outcomes Drug Development Outcomes Azetidine Azetidine Scaffold Prop1 Increased 3D Character (sp³ Richness) Azetidine->Prop1 Provides Prop2 Improved Metabolic Stability Azetidine->Prop2 Confers Prop3 Enhanced Aqueous Solubility Azetidine->Prop3 Increases Prop4 Novel Bioisostere Azetidine->Prop4 Acts as Outcome2 Novel Receptor Interactions Prop1->Outcome2 Outcome3 Access to New Chemical Space Prop1->Outcome3 Outcome1 Improved Pharmacokinetics (ADME Profile) Prop2->Outcome1 Prop3->Outcome1 Prop4->Outcome3

Caption: The azetidine scaffold enhances key molecular properties leading to better drug candidates.

Synthetic Utility and Experimental Protocols

3-Azetidineacetic acid trifluoroacetate is primarily employed as a building block. Its bifunctional nature—a secondary amine (which becomes basic upon deprotonation of the TFA salt) and a carboxylic acid—allows for versatile and predictable reactivity.

Core Application: Amide Bond Formation

The most common application is the coupling of the carboxylic acid moiety with a primary or secondary amine to form a stable amide bond.

Workflow: General Protocol for Amide Coupling

Figure 3: Amide Coupling Workflow Start 1. Salt Basification (e.g., DIPEA, Et₃N) Activate 2. Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) Start->Activate Couple 3. Amine Addition (R-NH₂) Activate->Couple Purify 4. Workup & Purification (e.g., Extraction, Chromatography) Couple->Purify Product Final Product: Azetidine-Amide Conjugate Purify->Product

Caption: Standard workflow for using the building block in amide synthesis.

Step-by-Step Experimental Protocol:

  • Objective: To couple 3-Azetidineacetic acid with a generic amine (e.g., Benzylamine) to demonstrate the methodology.

  • Materials:

    • 3-Azetidineacetic acid trifluoroacetate

    • Benzylamine

    • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolution & Basification: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-Azetidineacetic acid trifluoroacetate (1.0 eq) in anhydrous DMF. Add DIPEA (2.5-3.0 eq) to neutralize the TFA salt and provide the basic conditions required for coupling. Stir for 5-10 minutes.

    • Activation: To the solution, add the coupling agent HATU (1.1 eq). Stir for 15-20 minutes at room temperature. This "pre-activation" step forms a highly reactive O-acylisourea intermediate. Causality Note: Pre-activation minimizes side reactions and often leads to higher yields compared to adding all components at once.

    • Coupling: Add the amine (Benzylamine, 1.05 eq) to the activated mixture.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by an appropriate technique (e.g., LC-MS or TLC) until the starting material is consumed (typically 2-16 hours).

    • Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Self-Validation: These washes remove unreacted starting materials, coupling byproducts, and the DMF solvent, providing a cleaner crude product for purification.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the pure amide product.

The Trifluoroacetate Counter-ion: Analysis and Management

While essential for synthesis and purification, the TFA counter-ion is often undesirable in final compounds, particularly those intended for biological screening or as active pharmaceutical ingredients (APIs).[11]

  • Regulatory & Biological Concerns:

    • Toxicity: While acute toxicity is low, TFA salts are generally viewed less favorably by regulatory agencies than acetate or hydrochloride salts[12]. Residual TFA is considered an impurity that must be controlled.

    • Assay Interference: The presence of TFA can interfere with biological assays, potentially altering cell behavior or protein conformation, leading to misleading results.

Analytical Quantification of Residual TFA

It is crucial to quantify the amount of TFA present in a sample. Several robust analytical methods are available.

MethodPrincipleAdvantagesDisadvantages
¹⁹F-NMR Direct detection of the fluorine nuclei in the CF₃ group.Highly specific, quantitative, non-destructive.Requires specialized NMR equipment and a fluorine-free internal standard.
Ion Chromatography (IC) Anion-exchange separation followed by conductivity detection.High sensitivity, simple, can be automated.[11]Requires a dedicated IC system.
HPLC-ELSD RP-HPLC separation with Evaporative Light Scattering Detection.Does not require a chromophore; universal detection for non-volatile analytes.Can be less sensitive than other methods; requires careful method development.
FT-IR Measures the absorbance of the C-F bonds.Fast and simple for qualitative checks.Generally not as quantitative or sensitive as other methods.

Source: Based on information from Thermo Fisher Scientific and a study in PubMed Central[11][13].

Protocol: Counter-ion Exchange (TFA to HCl)

To prepare a sample for biological assays or later-stage development, a salt exchange is often performed.

  • Dissolution: Dissolve the TFA salt of the compound in a minimal amount of deionized water or a water/acetonitrile mixture.

  • Acidification: Add a solution of hydrochloric acid (HCl) in a concentration significantly higher than the estimated TFA concentration (e.g., 10-100 mM HCl).[13] A 10- to 100-fold molar excess of the new counter-ion is typically used.

  • Lyophilization (Freeze-Drying): Freeze the solution and lyophilize it. The principle is that the TFA, being the salt of a stronger acid than HCl is not, will form trifluoroacetic acid, which is volatile (boiling point ~72 °C) and will be removed under the high vacuum of the lyophilizer along with the solvent[4][13]. The non-volatile HCl salt of the compound remains.

  • Repetition & Verification: Repeat the process (dissolving in HCl solution and lyophilizing) 2-3 times to ensure complete removal of TFA.

  • Analysis: After the final cycle, analyze the sample using one of the methods described above (e.g., ¹⁹F-NMR) to confirm the absence or acceptable residual level of TFA.

Figure 4: TFA Counter-ion Management Workflow Start Start: Compound as TFA Salt Quantify 1. Quantify TFA (e.g., ¹⁹F-NMR, IC) Start->Quantify Decision Is TFA Level Acceptable? Quantify->Decision Exchange 2. Perform Counter-ion Exchange (e.g., HCl Lyophilization) Decision->Exchange No End_OK Proceed with Biologically Relevant Salt Decision->End_OK Yes Verify 3. Re-Quantify TFA to Confirm Removal Exchange->Verify Verify->End_OK

Caption: A workflow for the analysis and exchange of the TFA counter-ion.

Safety and Handling

While the compound itself has no specific listed hazards, its handling considerations are dominated by the properties of trifluoroacetic acid, which can be present residually or released upon decomposition.

  • Corrosivity: Trifluoroacetic acid is highly corrosive and can cause severe skin burns and eye damage[14][15].

  • Inhalation: Vapors are harmful if inhaled[15].

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[16].

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases, metals, and oxidizing agents[17].

Conclusion

3-Azetidineacetic acid trifluoroacetate is more than just a chemical on a vendor's list; it is a strategically designed building block that provides a direct entry point to molecules with enhanced three-dimensional character. Its azetidine core offers a proven scaffold for improving the pharmacokinetic and pharmacodynamic properties of drug candidates[2][18]. However, a complete understanding of this reagent requires equal attention to its trifluoroacetate counter-ion. For the medicinal chemist, mastering the use of this building block means not only leveraging its synthetic potential but also managing its counter-ion through rigorous analysis and, when necessary, exchange. By doing so, researchers can confidently and efficiently translate this versatile scaffold into the next generation of innovative therapeutics.

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Sources

Foundational

Technical Whitepaper: Scalable Synthesis and Characterization of 3-Azetidineacetic Acid Trifluoroacetate

Executive Summary 3-Azetidineacetic acid is a critical saturated heterocycle used in medicinal chemistry as a conformationally restricted isostere of -aminobutyric acid (GABA) and a scaffold for peptidomimetics. By repla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Azetidineacetic acid is a critical saturated heterocycle used in medicinal chemistry as a conformationally restricted isostere of


-aminobutyric acid (GABA) and a scaffold for peptidomimetics. By replacing larger rings (piperidine, pyrrolidine) with the strained four-membered azetidine, researchers can significantly alter the pKa, lipophilicity (LogD), and metabolic stability of a drug candidate.

This guide details a robust, four-step synthetic route to the trifluoroacetate salt of 3-azetidineacetic acid. Unlike the free zwitterion, the TFA salt is often preferred in early-stage discovery for its enhanced solubility in polar organic solvents used during peptide coupling and library synthesis.

Key Chemical Challenges
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) requires mild conditions to prevent ring-opening polymerization.

  • TFA Salt Hygroscopicity: The final product is highly hygroscopic, requiring specific lyophilization and handling protocols.

  • Stereochemical Control: While the product is achiral, the intermediate reduction step must be controlled to prevent over-reduction or ring cleavage.

Strategic Retrosynthesis

The synthesis is designed around the "Homologation Strategy." Rather than constructing the ring, we utilize the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). This approach ensures the nitrogen remains protected until the final step, preventing side reactions.

Retrosynthesis Target Target: 3-Azetidineacetic Acid (TFA Salt) Precursor1 N-Boc-3-Azetidineacetic Acid Target->Precursor1 TFA/DCM Deprotection Disconnection: N-Boc Cleavage Precursor2 N-Boc-3-Azetidineacetic Acid Methyl Ester Precursor1->Precursor2 LiOH Hydrolysis Disconnection: Ester Hydrolysis Precursor3 Unsaturated Ester Intermediate Precursor2->Precursor3 H2, Pd/C Reduction Disconnection: Olefin Reduction SM Starting Material: N-Boc-3-Azetidinone Precursor3->SM Horner-Wadsworth-Emmons HWE Disconnection: HWE Reaction

Figure 1: Retrosynthetic analysis utilizing a homologation strategy via HWE olefination.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step converts the ketone to an


-unsaturated ester. The use of NaH requires strict anhydrous conditions.
  • Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), Sodium hydride (60% dispersion, 1.3 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0 °C under nitrogen.

    • Dropwise add trimethyl phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of the phosphonate anion).

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise.

    • Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

    • Quench: Carefully add saturated NH4Cl solution.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Checkpoint: Product is a colorless oil. 1H NMR should show the alkene proton singlet around

    
     5.7-5.9 ppm.
    
Step 2: Catalytic Hydrogenation

This step saturates the exocyclic double bond.

  • Reagents: Pd/C (10% w/w), Methanol, Hydrogen gas (balloon pressure).

  • Protocol:

    • Dissolve the unsaturated ester from Step 1 in Methanol (0.1 M concentration).

    • Add 10 wt% of Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge the flask with H2 gas (balloon). Stir vigorously at RT for 4-16 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentration: Evaporate solvent to yield the saturated ester.

  • Scientific Insight: Azetidines are strained but kinetically stable to hydrogenolysis under these mild conditions. Avoid high pressure (>50 psi) or elevated temperatures to prevent ring opening.

Step 3: Ester Hydrolysis
  • Reagents: LiOH

    
    H2O (3.0 eq), THF/Water (3:1).
    
  • Protocol:

    • Dissolve the saturated ester in THF/Water.

    • Add LiOH

      
      H2O. Stir at RT for 3 hours.
      
    • Acidification: Carefully adjust pH to ~3-4 using 1M HCl.

    • Extraction: Extract with EtOAc. (Note: The Boc-acid is soluble in organic solvents).[2]

    • Concentration: Dry and concentrate to yield N-Boc-3-azetidineacetic acid.

Step 4: Global Deprotection & Salt Formation

The final step cleaves the Boc group and installs the trifluoroacetate counterion.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Protocol:

    • Dissolve N-Boc-3-azetidineacetic acid in DCM (0.2 M).

    • Add TFA (20% v/v final concentration).

    • Stir at RT for 1-2 hours. Monitor by LC-MS (disappearance of [M+Na]+ of Boc material).

    • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA.

    • Final Polish: Dissolve the residue in water/MeCN and lyophilize.

  • Result: The product is obtained as a hygroscopic white solid or viscous oil: 3-Azetidineacetic acid trifluoroacetate .

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation S1_Input N-Boc-3-Azetidinone S1_Process HWE Reaction (NaH, THF) S1_Input->S1_Process S1_Output Unsaturated Ester S1_Process->S1_Output S2_Process Hydrogenation (H2, Pd/C) S1_Output->S2_Process S2_Output Saturated Ester S2_Process->S2_Output S3_Process Saponification (LiOH, THF/H2O) S2_Output->S3_Process S3_Output N-Boc-Acid S3_Process->S3_Output S4_Process Deprotection (TFA/DCM) S3_Output->S4_Process Final 3-Azetidineacetic Acid (TFA Salt) S4_Process->Final

Figure 2: Forward synthetic workflow for the production of the TFA salt.

Characterization Data

The following data confirms the structure and purity of the final TFA salt.

Expected NMR Profile
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR (D2O)4.20 - 4.35Multiplet (2H)Azetidine Ring (C2/C4 protons)
3.90 - 4.05Multiplet (2H)Azetidine Ring (C2/C4 protons)
3.20 - 3.35Multiplet (1H)Methine (C3)
2.65 - 2.75Doublet (2H)Acetic Acid CH2
13C NMR (D2O)175.0SingletCarboxylic Acid (C=O)
163.0 (q)QuartetTFA Carbonyl (Counterion)
116.0 (q)QuartetTFA CF3 (Counterion)
50.5SingletAzetidine C2/C4
34.0SingletAcetic Acid CH2
26.5SingletAzetidine C3
19F NMR -76.0SingletTFA Counterion
Mass Spectrometry (ESI+)
  • Observed Mass: 116.1 m/z [M+H]+

  • Theoretical Mass (Free Base): 115.06 Da

  • Note: The TFA anion (113 Da) is typically observed in negative mode ESI.

Handling and Stability

  • Hygroscopicity: TFA salts of small amines are notoriously hygroscopic. The product should be stored in a desiccator at -20 °C.

  • Free-Basing: If the free amine is required, the TFA salt can be passed through a basic ion-exchange resin (e.g., Dowex 1x8 OH- form), but the free amino acid is likely zwitterionic and highly water-soluble, making isolation difficult.

  • Stability: The azetidine ring is stable under the acidic conditions of the salt but degrades in strong nucleophiles or extreme heat (>100 °C).

References

  • Synthesis of New Azetidine Derivatives. PubMed Central. Discusses the HWE olefination of N-Boc-azetidin-3-one. [Link]

  • Trifluoroacetic acid (TFA) in Peptide/Organic Synthesis. Wikipedia. General reference for TFA salt properties and NMR shifts. [Link][3][4][5]

  • Validation of 19F NMR for TFA Detection. Biopharma Asia. Confirms the characteristic -76 ppm shift for TFA salts. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Azetidineacetic Acid Trifluoroacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Azetidineacetic acid trifluoroacetate, a valuable building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Azetidineacetic acid trifluoroacetate, a valuable building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and applications, offering insights grounded in established scientific principles and field-proven experience.

Introduction: The Significance of the Azetidine Scaffold

In the landscape of drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and metabolic stability. This makes azetidine derivatives, such as 3-Azetidineacetic acid trifluoroacetate, highly sought-after components in the design of new therapeutics. They often serve as bioisosteres for more common carbocyclic or larger heterocyclic rings, providing a strategic tool to modulate properties like solubility, lipophilicity, and metabolic stability.[2]

Physicochemical Properties and Molecular Structure

3-Azetidineacetic acid trifluoroacetate is a salt composed of the protonated 3-azetidineacetic acid cation and the trifluoroacetate anion.

PropertyValueSource
Molecular Formula C7H10F3NO4[3][4]
Molecular Weight 229.16 g/mol [3]
Appearance Typically a solid-
Solubility Soluble in water and polar organic solvents-

The trifluoroacetate counter-ion is the conjugate base of trifluoroacetic acid (TFA), a strong organic acid widely used in organic synthesis, particularly for the removal of tert-butyloxycarbonyl (Boc) protecting groups.[5][6]

Molecular Structure

The structure of 3-Azetidineacetic acid trifluoroacetate is characterized by the ionic interaction between the positively charged azetidinium nitrogen and the negatively charged trifluoroacetate carboxylate group.

3-Azetidineacetic_acid_trifluoroacetate cluster_azetidine 3-Azetidineacetic acid (cation) cluster_tfa Trifluoroacetate (anion) N1 C2 N1->C2 H1 N1->H1 H2 N1->H2 C3 C2->C3 C4 C3->C4 C5 C3->C5 C4->N1 C6 C5->C6 O1 C6->O1 O2 C6->O2 C7 C8 C7->C8 F1 C7->F1 F2 C7->F2 F3 C7->F3 O3 C8->O3 O4 C8->O4

Caption: Molecular structure of 3-Azetidineacetic acid trifluoroacetate.

Synthesis of 3-Azetidineacetic Acid Trifluoroacetate: A Step-by-Step Protocol

The synthesis of 3-Azetidineacetic acid trifluoroacetate is typically achieved through a multi-step process involving the formation of a protected azetidine precursor, followed by functionalization and deprotection. The following protocol is a representative example based on established synthetic methodologies for azetidine derivatives.[7][8][9]

Synthetic Workflow Diagram

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of N-Boc-3-iodoazetidine Start->Step1 Protection & Iodination Step2 Step 2: Functionalization at C3 (e.g., Cyanation) Step1->Step2 Nucleophilic Substitution Step3 Step 3: Hydrolysis of the Nitrile to Carboxylic Acid Step2->Step3 Acid or Base Hydrolysis Step4 Step 4: Deprotection with TFA Step3->Step4 Acid-catalyzed Boc removal End 3-Azetidineacetic acid trifluoroacetate Step4->End

Caption: A representative synthetic workflow for 3-Azetidineacetic acid trifluoroacetate.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-iodoazetidine

This key intermediate can be synthesized from commercially available N-Boc-3-azetidinol. The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide source.

Step 2: Synthesis of N-Boc-3-cyanoazetidine

Treatment of N-Boc-3-iodoazetidine with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields the corresponding 3-cyanoazetidine derivative.[9] This cyanation step is a crucial carbon-carbon bond-forming reaction that introduces the necessary precursor for the acetic acid side chain.

Step 3: Hydrolysis to N-Boc-3-azetidineacetic acid

The nitrile group of N-Boc-3-cyanoazetidine can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For instance, alkaline hydrolysis using a base like sodium hydroxide in an aqueous alcohol mixture, followed by acidification, will yield N-Boc-3-azetidineacetic acid.[9]

Step 4: Deprotection to 3-Azetidineacetic acid trifluoroacetate

The final step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA).[10][11][12][13]

  • Procedure: Dissolve N-Boc-3-azetidineacetic acid in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM).

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the crude 3-Azetidineacetic acid trifluoroacetate salt. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Boc Protection: The use of the Boc protecting group for the azetidine nitrogen is strategic. It is stable under a variety of reaction conditions used for functionalizing the 3-position but can be readily removed under acidic conditions with TFA, which conveniently also provides the desired counter-ion.

  • Iodide as a Leaving Group: Iodide is an excellent leaving group, facilitating the nucleophilic substitution with cyanide.

  • TFA for Deprotection: TFA is a strong acid that efficiently cleaves the Boc group.[5] Its volatility allows for easy removal from the reaction mixture, and its use directly affords the trifluoroacetate salt, streamlining the synthetic process.

Applications in Drug Discovery and Development

The unique structural features of 3-Azetidineacetic acid and its derivatives make them valuable tools in the design of novel therapeutic agents.

As a Bioisosteric Scaffold

The rigid azetidine ring can be used to lock the conformation of a molecule, which can lead to increased binding affinity and selectivity for a biological target.[1] It is often employed as a bioisosteric replacement for other cyclic amines like pyrrolidine and piperidine, or even acyclic fragments, to improve pharmacokinetic properties such as metabolic stability and aqueous solubility.[2]

In the Development of Enzyme Inhibitors

3-Substituted azetidine derivatives have shown promise as inhibitors of various enzymes. For instance, novel azetidine derivatives have been designed and synthesized as triple reuptake inhibitors (TRIs) for the treatment of depression.[15][16] Other studies have explored azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer.[12]

Incorporation into Bioactive Peptides

The incorporation of non-natural amino acids, such as those derived from 3-azetidineacetic acid, into peptides is a powerful strategy to enhance their therapeutic potential.[17] The constrained nature of the azetidine ring can induce specific secondary structures in peptides, leading to improved stability against proteolytic degradation and enhanced biological activity.[18][19]

Logical Relationship in Drug Design

Drug_Design_Logic Azetidine 3-Azetidineacetic Acid Trifluoroacetate Properties Unique Physicochemical Properties Azetidine->Properties Scaffold Rigid Scaffold & Metabolic Stability Properties->Scaffold Bioisostere Bioisosteric Replacement Properties->Bioisostere DrugCandidate Improved Drug Candidate Profile Scaffold->DrugCandidate Bioisostere->DrugCandidate Efficacy Enhanced Efficacy & Selectivity DrugCandidate->Efficacy

Caption: The role of 3-Azetidineacetic acid trifluoroacetate in enhancing drug candidate profiles.

Conclusion

3-Azetidineacetic acid trifluoroacetate is a versatile and valuable building block for medicinal chemists and drug development professionals. Its unique structural and physicochemical properties, stemming from the strained azetidine ring, offer significant advantages in the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic routes to this compound are well-established, allowing for its incorporation into a wide range of molecular architectures. As the demand for innovative drug candidates continues to grow, the strategic use of scaffolds like 3-azetidineacetic acid will undoubtedly play a crucial role in the future of pharmaceutical research.

References

  • Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • Chemsigma. 3-AZETIDINEACETIC ACID TRIFLUOROACETATE [1202076-02-5]. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Yang, S. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023, 28(3), 1083. Available from: [Link]

  • Ketha, H. et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2021, 64(1), 534-553. Available from: [Link]

  • Han, Y. et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. 2012, 55(18), 8188-8192. Available from: [Link]

  • ResearchGate. Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available from: [Link]

  • Ombito, J. O. et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. 2020, (i), 243-281. Available from: [Link]

  • Han, M. et al. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. 2014, 5(8), 923-927. Available from: [Link]

  • Sánchez-González, M. et al. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. 2017, 16(1), 183-197. Available from: [Link]

  • Iska, V. V. R. et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2023, 145(2), 1018–1028. Available from: [Link]

  • Soloshonok, V. A. et al. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2023, 28(10), 4085. Available from: [Link]

  • Google Patents. Azetidinone derivatives as β-lactamase inhibitors.
  • Degennaro, L. et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Multipurpose Flow Set-Up. Organic Process Research & Development. 2021, 25(10), 2328-2335. Available from: [Link]

  • Isom, A. et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. 2020, 59(42), 18519-18525. Available from: [Link]

  • Figueroa-López, K. J. et al. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Agronomy. 2023, 13(9), 2267. Available from: [Link]

  • MDPI. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Available from: [Link]

  • PubChem. Trifluoroacetic acid. Available from: [Link]

  • Waseabi. D3.3 Obtaining bio-active peptides from solid side streams. Available from: [Link]

Sources

Foundational

A Spectroscopic Guide to 3-Azetidineacetic Acid Trifluoroacetate: Structure Elucidation for Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Azetidineacetic acid trifluoroacetate, a compound of interest for researchers, scientists, and professionals in the field of drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Azetidineacetic acid trifluoroacetate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding the structural characteristics of this molecule is paramount for its application in medicinal chemistry, and this guide offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of 3-Azetidineacetic Acid Trifluoroacetate

3-Azetidineacetic acid is a non-proteinogenic amino acid containing a strained four-membered azetidine ring. This structural motif is of significant interest in drug discovery as it can impart unique conformational constraints and physicochemical properties to parent molecules, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The trifluoroacetate salt form is common for handling and purifying such amine-containing compounds.

Precise structural confirmation is the bedrock of any drug development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unequivocally determining the chemical structure and purity of a synthesized compound. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of 3-Azetidineacetic acid trifluoroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 3-Azetidineacetic acid trifluoroacetate, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR data.

Predicted ¹H NMR Spectroscopy

Due to the limited availability of public experimental spectra for 3-Azetidineacetic acid, a predicted ¹H NMR spectrum is presented below. This prediction is based on established computational models and provides a reliable estimation of the expected chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for 3-Azetidineacetic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8-4.0m2HCH ₂ (Azetidine ring, adjacent to N)
~3.6-3.8m2HCH ₂ (Azetidine ring, adjacent to N)
~3.2-3.4m1HCH (Azetidine ring)
~2.6-2.8d2HCH ₂ (Acetic acid side chain)
~10-12br s1HCOOH (Carboxylic acid)
~8-10br s2HNH ₂⁺ (Protonated amine)

Note: The chemical shifts of the N-H and O-H protons are highly dependent on the solvent and concentration and may appear as a broad singlet.

Interpretation of the ¹H NMR Spectrum:

The spectrum of the 3-Azetidineacetic acid cation is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the azetidine ring will appear as complex multiplets due to spin-spin coupling. The methylene protons of the acetic acid side chain are expected to appear as a doublet, coupled to the adjacent methine proton on the ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift. The protons of the protonated amine in the azetidine ring will also likely appear as a broad singlet.

The trifluoroacetate anion (CF₃COO⁻) does not have any protons and therefore will not show any signals in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

A predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Azetidineacetic Acid

Chemical Shift (ppm)Assignment
~175-180C =O (Carboxylic acid)
~160 (q, JCF ≈ 35 Hz)C =O (Trifluoroacetate)
~116 (q, JCF ≈ 290 Hz)C F₃ (Trifluoroacetate)
~45-50C H₂ (Azetidine ring)
~35-40C H (Azetidine ring)
~30-35C H₂ (Acetic acid side chain)

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift. The carbons of the azetidine ring and the acetic acid side chain will appear in the aliphatic region.

The trifluoroacetate anion will exhibit two characteristic signals: the carbonyl carbon and the trifluoromethyl carbon. Both signals will appear as quartets due to coupling with the three fluorine atoms. The carbon of the trifluoromethyl group will have a large one-bond carbon-fluorine coupling constant (¹JCF), while the carbonyl carbon will show a smaller two-bond coupling constant (²JCF).

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of small molecules like 3-Azetidineacetic acid trifluoroacetate.

Caption: General workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for 3-Azetidineacetic Acid Trifluoroacetate

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
3200-3000MediumN-H stretch (Protonated amine)
2950-2850MediumC-H stretch (Aliphatic)
~1730StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Trifluoroacetate)
1200-1100StrongC-F stretch (Trifluoroacetate)
~1200StrongC-O stretch (Carboxylic acid)
~1150StrongC-N stretch (Azetidine)

Interpretation of the IR Spectrum:

The IR spectrum of 3-Azetidineacetic acid trifluoroacetate will be a superposition of the vibrational modes of the 3-azetidineacetic acid cation and the trifluoroacetate anion. A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid dimer. The N-H stretching of the protonated amine will also appear in this region. The C=O stretching of the carboxylic acid will give a strong band around 1730 cm⁻¹. The trifluoroacetate anion will show a strong C=O stretching band around 1680 cm⁻¹ and very strong C-F stretching bands in the 1200-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum Data:

For 3-Azetidineacetic acid trifluoroacetate, electrospray ionization (ESI) would be a suitable technique.

  • Positive Ion Mode (ESI+): The protonated molecule of 3-Azetidineacetic acid, [M+H]⁺, would be observed at an m/z corresponding to its molecular weight plus the mass of a proton (115.13 + 1.01 = 116.14).

  • Negative Ion Mode (ESI-): The trifluoroacetate anion, [CF₃COO]⁻, would be observed at an m/z of 113.00.

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion of 3-Azetidineacetic acid would likely fragment through the loss of water (-18 Da) or the loss of the carboxylic acid group (-45 Da).

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Caption: General workflow for LC-MS analysis.

Conclusion: A Cohesive Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of 3-Azetidineacetic acid trifluoroacetate. The predicted NMR data gives a detailed map of the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides information about fragmentation. This multi-faceted spectroscopic approach ensures the identity and purity of this important building block for drug discovery, enabling researchers to proceed with confidence in their synthetic and biological investigations.

References

Note: As specific experimental data for 3-Azetidineacetic acid is not widely available in public databases, this section provides references to general spectroscopic principles and data for related compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • ACD/Labs NMR Predictor. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

The Strategic Integration of 3-Azetidineacetic Acid Trifluoroacetate in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel therapeutic agents with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional chemical space. Within this landscape, constrained amino acid analogues have emerged as powerful tools for modulating peptide and small molecule properties. 3-Azetidineacetic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA), represents a pivotal building block in this endeavor. This technical guide provides an in-depth exploration of 3-Azetidineacetic acid, with a particular focus on its trifluoroacetate salt, the common form encountered after synthesis and purification. We will delve into its synthesis, chemical properties, and diverse applications in medicinal chemistry, offering a comprehensive resource for researchers leveraging this versatile scaffold in drug design and development. The narrative will elucidate the causal reasoning behind experimental choices and provide validated protocols for its synthesis and characterization.

Introduction: The Azetidine Scaffold - A Gateway to Novel Bioactivity

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "bioisosteres" of larger, more flexible moieties in drug molecules.[1] Their inherent ring strain and reduced conformational flexibility offer a unique set of advantages in drug design:

  • Improved Metabolic Stability: The azetidine ring can block sites of metabolism, leading to a longer half-life of the drug.[1]

  • Enhanced Receptor Selectivity and Affinity: The rigid structure of the azetidine ring can pre-organize substituents in a conformation favorable for binding to a biological target, potentially increasing affinity and selectivity.[1]

  • Favorable Physicochemical Properties: The incorporation of an azetidine moiety can influence a molecule's solubility, lipophilicity, and polar surface area, key parameters in determining its pharmacokinetic profile.[1]

3-Azetidineacetic acid, in particular, has garnered significant interest as a constrained analogue of GABA, a major inhibitory neurotransmitter in the central nervous system.[2] By restricting the conformational freedom of the GABA backbone, 3-azetidineacetic acid and its derivatives can exhibit enhanced specificity for GABA receptors and transporters, making them attractive candidates for the development of novel therapeutics for neurological disorders.[3][4]

This guide will focus on the trifluoroacetate salt of 3-azetidineacetic acid, a direct consequence of the prevalent use of trifluoroacetic acid (TFA) in modern synthetic and purification methodologies, particularly in peptide chemistry.[5][6] Understanding the properties and implications of this counterion is crucial for the accurate interpretation of biological data and for subsequent formulation development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 3-Azetidineacetic acid is fundamental for its effective application.

PropertyValueSource
Molecular Formula C₅H₉NO₂[6]
Molecular Weight 115.13 g/mol [6]
Boiling Point 259.7 °C at 760 mmHg[6]
Density 1.16 g/cm³[6]
Exact Mass 115.0633 g/mol [6]

Note: The properties listed above are for the free base form of 3-Azetidineacetic acid. The trifluoroacetate salt will have a higher molecular weight and different physical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of 3-Azetidineacetic acid and its derivatives.

Representative ¹H NMR Data (for a related 3-substituted azetidine derivative):

ProtonsChemical Shift (δ) ppmMultiplicity
Azetidine ring CH₂4.21 - 4.32m
Acetic acid CH₂3.31s
Aromatic CH7.61 - 7.66m

Data adapted from a study on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.[7]

Mass Spectrometry:

Mass spectrometry is crucial for confirming the molecular weight of 3-Azetidineacetic acid. The fragmentation pattern can also provide valuable structural information. Common fragmentation patterns for carboxylic acids involve the loss of H₂O (M-18), and the carboxyl group (M-45).[8] For 3-Azetidineacetic acid, fragmentation of the azetidine ring would also be expected.

Synthesis of 3-Azetidineacetic Acid: A Step-by-Step Protocol

The synthesis of 3-Azetidineacetic acid typically involves the construction of the azetidine ring followed by the introduction or modification of the acetic acid side chain. A common strategy employs N-Boc-3-azetidinone as a key starting material. The following is a representative, multi-step synthesis adapted from the literature.

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step introduces the two-carbon side chain precursor.

G start N-Boc-3-azetidinone reagent1 Diethyl (cyanomethyl)phosphonate NaH, THF start->reagent1 Horner-Wadsworth-Emmons Reaction product1 tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reagent1->product1

Synthetic scheme for the formation of the cyanomethylene intermediate.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[9]

Hydrolysis of the Nitrile and Deprotection

This final step yields the target compound as its trifluoroacetate salt.

G start tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reagent1 1. HCl (aq) 2. Trifluoroacetic Acid (TFA) start->reagent1 Hydrolysis and Deprotection product1 3-Azetidineacetic acid trifluoroacetate reagent1->product1

Final steps to 3-Azetidineacetic acid trifluoroacetate.

Protocol:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a solution of concentrated hydrochloric acid.[9]

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acid.

  • To the resulting crude 3-azetidineacetic acid hydrochloride salt, add a solution of trifluoroacetic acid (TFA) in dichloromethane. This step serves a dual purpose: it ensures the complete removal of the Boc protecting group (if any remains) and prepares the trifluoroacetate salt.[10]

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue is 3-Azetidineacetic acid trifluoroacetate, which can be further purified by recrystallization or preparative HPLC.

The Role of the Trifluoroacetate Counterion

The trifluoroacetate (TFA) salt form of 3-Azetidineacetic acid is a common consequence of its synthesis and purification, particularly when reverse-phase HPLC is employed.[5] TFA is a strong acid that acts as an ion-pairing agent, improving peak shape and resolution during chromatography.[5] However, the presence of the TFA counterion can have significant implications for downstream applications:

  • Biological Assays: Residual TFA can be toxic to cells and may interfere with biological assays, leading to erroneous results.[5]

  • Physicochemical Properties: The TFA salt will have different solubility and hygroscopicity compared to the free base or other salt forms.

  • Structural Studies: The trifluoroacetate anion can influence the conformation of the parent molecule in the solid state and in solution.

For applications where the presence of TFA is undesirable, several methods can be employed for its removal, including ion-exchange chromatography or repeated lyophilization from a solution containing a different acid, such as hydrochloric acid or acetic acid.[2]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-Azetidineacetic acid make it a valuable building block for the design of novel therapeutic agents.

As a Constrained GABA Analogue

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2] 3-Azetidineacetic acid, as a conformationally restricted GABA analogue, can be used to design potent and selective modulators of GABA receptors and transporters.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABAR GABA Receptor GABA->GABAR Binding Azetidine 3-Azetidineacetic Acid Derivative Azetidine->GAT Inhibition Azetidine->GABAR Modulation IonChannel Ion Channel (e.g., Cl⁻) GABAR->IonChannel Opens Effect Neuronal Inhibition (Hyperpolarization) IonChannel->Effect

Potential mechanisms of action for 3-azetidineacetic acid derivatives in the GABAergic synapse.

Derivatives of 3-Azetidineacetic acid can be designed to either:

  • Inhibit GABA reuptake: By blocking GABA transporters (GATs), these compounds can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

  • Modulate GABA receptors: These molecules can act as agonists, antagonists, or allosteric modulators of GABA_A or GABA_B receptors, directly influencing neuronal excitability.[7]

Incorporation into Peptides and Peptidomimetics

The incorporation of 3-Azetidineacetic acid into peptides can induce specific conformational constraints, leading to peptides with improved biological activity and stability. The azetidine ring can act as a turn-inducer, influencing the secondary structure of the peptide. This can result in:

  • Enhanced Receptor Binding: The pre-organized conformation can lead to a more favorable interaction with the target receptor.

  • Increased Proteolytic Stability: The non-natural amino acid can hinder recognition by proteases, prolonging the peptide's half-life.

The Boc-protected form, N-Boc-3-azetidineacetic acid, is a commercially available building block that can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Conclusion

3-Azetidineacetic acid trifluoroacetate is a versatile and valuable building block for modern drug discovery. Its unique structural and conformational properties, derived from the constrained azetidine ring, offer medicinal chemists a powerful tool to modulate the pharmacological profiles of small molecules and peptides. A thorough understanding of its synthesis, characterization, and the implications of its trifluoroacetate counterion is essential for its successful application in the development of novel therapeutics. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of scaffolds such as 3-azetidineacetic acid will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • [Reference to a general review on azetidines in medicinal chemistry]
  • [Reference to a paper on the synthesis of azetidine deriv
  • [Reference to a study on the biological activity of azetidine-containing compounds]
  • [Reference to a paper on the use of azetidines as constrained amino acid analogues]
  • [Reference to a review on GABA and its receptors]
  • [Reference to a paper on the synthesis of N-Boc-3-azetidinone]
  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023-09-15). Semantic Scholar. [Link]

  • [Reference to a paper with NMR data of a rel
  • Fragmentation in Mass Spectrometry. (2023-08-29). Chemistry LibreTexts. [Link]

  • [Reference to a paper on the purific
  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

  • 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. PubMed. [Link]

  • [Reference to a review on GABA modul
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]

  • [Reference to a paper on solid-phase peptide synthesis]
  • [Reference to a paper on the biological effects of TFA]
  • [Reference to a general organic synthesis textbook or review]
  • [Reference to a paper on the use of constrained amino acids in peptide design]
  • [Reference to a paper on the modulation of a specific signaling p
  • [Reference to a database of chemical properties, e.g., PubChem or ChemSpider]
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • [Reference to a review on bioisosteres in drug design]
  • A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • [Reference to a specific patent on the synthesis of azetidine deriv
  • [Reference to a safety d
  • [Reference to a paper on the purific
  • [Reference to a review on recent advances in azetidine synthesis]

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Foundational

A Technical Guide to 3-Azetidineacetic Acid Trifluoroacetate: A Conformationally-Defined Building Block for Modern Drug Discovery

Abstract In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of sp³-rich, conformationally r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven methodology for improving drug-like properties, including metabolic stability, solubility, and binding affinity.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in this context, offering a unique blend of structural rigidity and synthetic tractability.[2][3] This technical guide provides an in-depth exploration of 3-Azetidineacetic acid trifluoroacetate, a versatile building block designed to introduce this privileged scaffold into drug candidates. We will dissect its chemical properties, detail its synthetic applications with a focus on robust protocols, and elucidate the strategic rationale for its use in drug design, grounded in field-proven insights for researchers, scientists, and drug development professionals.

The Azetidine Scaffold: A Paradigm of Structural Pre-organization

The azetidine ring is a four-membered heterocycle whose utility in drug design stems from a unique combination of chemical and physical properties.[4] Unlike more flexible acyclic linkers or larger saturated rings, the inherent ring strain of approximately 25.4 kcal/mol imparts a significant degree of conformational rigidity.[2] This pre-organization of molecular geometry is a cornerstone of modern drug design for several key reasons:

  • Reduced Entropic Penalty: By locking a portion of the molecule into a defined conformation, the entropic cost of binding to a biological target is minimized, which can lead to a significant increase in binding affinity.

  • Improved Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to more common, flexible alkyl chains, enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Enhanced Solubility: The presence of the polar nitrogen atom within the compact, sp³-rich framework can improve aqueous solubility, a critical parameter for oral bioavailability.[1]

  • Precise Vectorial Projection: The azetidine ring serves as a rigid anchor, projecting substituents from its 3-position into a well-defined vector in three-dimensional space. This allows for precise probing of protein binding pockets and optimization of ligand-receptor interactions.

The subject of this guide, 3-Azetidineacetic acid, leverages these intrinsic advantages by providing a carboxylic acid handle at the 3-position, primed for synthetic elaboration.

Physicochemical Profile of 3-Azetidineacetic Acid Trifluoroacetate

3-Azetidineacetic acid is most commonly supplied and handled as its trifluoroacetate (TFA) salt. This formulation offers significant practical benefits. The strong acidity of TFA ensures complete protonation of the secondary amine within the azetidine ring, yielding a stable, crystalline, and readily weighable solid.[5][6] The trifluoroacetate counterion is non-nucleophilic and volatile, simplifying reaction workup and purification.

Below is a summary of the key physicochemical properties.

PropertyValueSource/Rationale
Chemical Formula C₅H₉NO₂ · C₂HF₃O₂Calculated from structure
Molecular Weight 245.15 g/mol Calculated from formula
Appearance White to off-white solidTypical for amine TFA salts
Core Structure pKa ~8.5-9.5 (Azetidinyl Nitrogen)Estimated based on similar secondary amines
Side Chain pKa ~3.5-4.5 (Carboxylic Acid)Estimated based on similar acetic acid derivatives
TFA Counterion pKa ~0.52[7]

Expert Insight: The dual pKa values are critical. The TFA salt form ensures the azetidinyl nitrogen is protonated and non-nucleophilic. The primary reactive handle for this building block, as intended, is the carboxylic acid. Any reaction targeting the ring nitrogen would require stoichiometric addition of a base to liberate the free amine after the initial desired reaction is complete.

Core Application: Amide Bond Formation

The principal synthetic application for 3-Azetidineacetic acid trifluoroacetate is the formation of amide bonds, coupling its carboxylic acid moiety with a primary or secondary amine. This reaction serves to install the rigid azetidine scaffold into a target molecule.

Causality of Reagent Selection: A Self-Validating System

A robust and reproducible amide coupling protocol relies on a logical selection of reagents where each component serves a specific, verifiable purpose. The standard conditions involve an activating agent, a base, and an appropriate solvent.

  • Activating Agent (e.g., EDC, HATU): Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the competing acid-base reaction. A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. Additives like 1-Hydroxybenzotriazole (HOBt) can be included to suppress side reactions and improve yields by forming a more stable active ester intermediate.

  • Base (e.g., DIEA, TEA): The amine coupling partner is typically used as a salt (e.g., HCl or TFA salt) or requires a base to deprotonate it, enhancing its nucleophilicity. Crucially, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) is chosen. This is a critical choice. A nucleophilic base could compete with the desired amine in attacking the activated carboxylic acid. A hindered base like DIEA is capable of acting as a proton shuttle but is too bulky to act as a nucleophile, ensuring the integrity of the desired reaction pathway.

  • Solvent (e.g., DMF, DCM): A polar, aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal. These solvents can dissolve the various components of the reaction mixture without interfering with the reaction mechanism (i.e., they do not have acidic protons).

Visualizing the Workflow: Standard Amide Coupling

The following diagram illustrates the logical flow of a standard amide coupling reaction using 3-Azetidineacetic acid trifluoroacetate.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A 3-Azetidineacetic acid TFA Salt S1 1. Dissolve Acid (A) in aprotic solvent (e.g., DMF) A->S1 B Amine Partner (R-NH2) e.g., as HCl salt S3 3. Add Amine (B) and Coupling Agents (C) B->S3 C Coupling Agent (e.g., EDC/HOBt) C->S3 D Non-Nucleophilic Base (e.g., DIEA) S2 2. Add Base (D) to neutralize TFA and Amine salts D->S2 S1->S2 S2->S3 S4 4. Stir at RT to 24h. Monitor by LC-MS. S3->S4 W Workup & Purification (e.g., Extraction, Chromatography) S4->W P Final Amide Product W->P

Caption: Standard workflow for amide coupling.

Detailed Experimental Protocol

This protocol provides a self-validating system for the coupling of 3-Azetidineacetic acid trifluoroacetate with a generic primary amine hydrochloride salt.

Materials:

  • 3-Azetidineacetic acid trifluoroacetate (1.0 eq)

  • Amine hydrochloride salt (R-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.3 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Azetidineacetic acid trifluoroacetate.

  • Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Addition of Amine & Activating Agents: To the stirred solution, add the amine hydrochloride salt (R-NH₂), EDC, and HOBt sequentially.

  • Base Addition & Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIEA dropwise. Causality Check: The amount of base is calculated to neutralize the TFA salt of the azetidine, the HCl salt of the amine partner, and the HCl by-product generated from EDC activation. A slight excess ensures the reaction medium remains basic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as LC-MS, to confirm the consumption of starting materials and the formation of the desired product mass.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the final amide.

Strategic Value in Drug Design

Incorporating the 3-azetidineacetic acid moiety provides distinct advantages that can solve common challenges in lead optimization campaigns.

Escaping Flatland: Introducing 3D Complexity

Many early-stage drug candidates are predominantly flat, aromatic structures, which can lead to issues with solubility and off-target promiscuity. The azetidine ring is a quintessential sp³-rich scaffold that introduces three-dimensionality. This structural complexity can significantly improve selectivity by enabling more specific, directional interactions within a protein's binding site.

Bioisosteric Replacement for Improved Properties

The azetidineacetic acid group can serve as a rigid bioisostere for more flexible or metabolically labile motifs, such as a glycine residue in a peptide or a gem-dimethyl group adjacent to a linker.

G cluster_A Flexible/Labile Group cluster_B Rigid Bioisostere A Parent Molecule -- R R_node Flexible Linker (e.g., gem-dimethyl, glycine) A->R_node leads to B Parent Molecule -- R' Prop_A Poor PK Profile Metabolic Liability Conformational Ambiguity R_node->Prop_A R_prime_node 3-Azetidineacetic acid Moiety Prop_B Improved PK Profile Metabolic Stability Defined Conformation B->R_prime_node leads to R_prime_node->Prop_B

Caption: Bioisosteric replacement strategy.

This strategic swap can lead to marked improvements in a compound's pharmacokinetic (PK) profile. For example, replacing a metabolically susceptible benzyl group with an azetidine-containing analogue can block P450-mediated oxidation, thereby increasing the compound's half-life in vivo.

Conclusion

3-Azetidineacetic acid trifluoroacetate is more than a simple synthetic reagent; it is a sophisticated building block that embodies key principles of modern medicinal chemistry. Its conformationally restricted nature allows for the precise control of molecular geometry, reducing the entropic cost of binding and enabling the introduction of three-dimensional complexity. The TFA salt form ensures stability and ease of handling, while its reactivity via standard amide coupling protocols is robust, reliable, and well-understood. For drug discovery teams aiming to enhance the potency, selectivity, and pharmacokinetic properties of their lead compounds, 3-Azetidineacetic acid trifluoroacetate represents a powerful and field-proven tool for strategic molecular design.

References

  • Singh, G. S., & D'hooghe, M. (2026).
  • Rice University. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • CymitQuimica. (n.d.). CAS 76-05-1: Trifluoroacetic acid. CymitQuimica.
  • LookChem. (n.d.). Cas 76-05-1,Trifluoroacetic acid. LookChem.
  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
  • Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. Reddit.

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Exploratory

The Azetidine Scaffold in Modern Pharmacotherapy: Structural Bioisosterism and Therapeutic Applications

The following technical guide details the biological activities, structural advantages, and experimental evaluation of azetidine derivatives in modern drug discovery. [1][2][3] Executive Summary: The "Azetidine Advantage...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, structural advantages, and experimental evaluation of azetidine derivatives in modern drug discovery.

[1][2][3]

Executive Summary: The "Azetidine Advantage"

In the landscape of medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a mere chemical curiosity to a "privileged scaffold."[1][2] Unlike its three-membered (aziridine) and five-membered (pyrrolidine) counterparts, azetidine offers a unique balance of ring strain (~26 kcal/mol) and chemical stability .

For drug development professionals, the incorporation of an azetidine moiety is often a strategic maneuver to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties. This guide explores how azetidine derivatives function as superior bioisosteres and details their biological activities across oncology, immunology, and infectious diseases.[3][1][4]

Key Physicochemical Modulators
PropertyEffect of Azetidine Substitution (vs. Pyrrolidine/Piperidine)Mechanistic Basis
Basicity (pKa) Decreases by ~1–2 units Increased s-character in the N-lone pair orbital due to ring strain (hybridization effect).
Lipophilicity (LogD) Reduces Lower carbon count and increased polarity relative to larger rings; improves aqueous solubility.
Metabolic Stability Increases Reduced oxidative clearance; the strained ring is less accessible to certain CYP450 isoforms compared to flexible chains.
Conformation Rigidification Defines precise exit vectors for substituents (puckered conformation), locking pharmacophores in bioactive states.

Therapeutic Classes and Biological Activities[1][3][5][6][7][8][9]

Immunology & Inflammation: JAK Inhibition

The most commercially significant application of the saturated azetidine ring is in Janus Kinase (JAK) inhibitors .

  • Drug: Baricitinib (Olumiant).

  • Mechanism: The azetidine ring serves as a linker that positions the ethylsulfonyl moiety to interact with the solvent front of the ATP-binding pocket of JAK1/JAK2. This structural rigidity is crucial for high selectivity over JAK3.

  • Biological Activity: Suppression of cytokine signaling (IL-6, GM-CSF) leading to reduced inflammation in Rheumatoid Arthritis and Alopecia Areata.

Oncology: MEK Inhibition
  • Drug: Cobimetinib (Cotellic).

  • Mechanism: Cobimetinib is an allosteric inhibitor of MEK1/MEK2. The azetidine moiety is part of the solvent-exposed region, improving solubility and oral bioavailability compared to earlier generation inhibitors.

  • Biological Activity: Inhibition of the MAPK/ERK pathway, preventing tumor cell proliferation in BRAF-mutant melanoma.

Infectious Diseases: The Fluoroquinolone Evolution
  • Drug: Delafloxacin (Baxdela).

  • Mechanism: Unlike traditional fluoroquinolones that use a piperazine ring at the C-7 position, Delafloxacin utilizes a 3-aminoazetidine.

  • Biological Activity: The azetidine substitution lowers the molecule's pKa, allowing it to exist as a neutral/anionic species in acidic environments (e.g., abscesses, phagolysosomes). This confers potent activity against MRSA and Pseudomonas in acidic infection sites where other quinolones lose potency.

Visualizing the Mechanism: JAK-STAT Pathway Interference

The following diagram illustrates the signal transduction pathway blocked by azetidine-based JAK inhibitors like Baricitinib.

JAK_STAT_Pathway Cytokine Extracellular Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Baricitinib Azetidine Inhibitor (Baricitinib) Baricitinib->JAK Inhibits ATP Binding pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Schematic of JAK-STAT signaling inhibition by azetidine-based small molecules (Baricitinib), preventing downstream inflammatory gene transcription.

Experimental Protocols

Protocol A: Synthesis of 3-Substituted Azetidines (Strain-Release Strategy)

Context: Traditional cyclization (e.g., from 1,3-amino alcohols) is often low-yielding due to ring strain. Modern methods utilize strain-release homologation .[5]

Reagents:

  • [1.1.1]Propellane or Azabicyclo[1.1.0]butane (ABB) derivatives.

  • Organometallic nucleophile (e.g., Grignard reagent or Turbo-Grignard).

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the sulfonyl-protected azabicyclo[1.1.0]butane (ABB) from commercially available starting materials.

  • Nucleophilic Attack: Dissolve ABB (1.0 equiv) in anhydrous THF under Argon at -78°C.

  • Addition: Dropwise addition of the organomagnesium reagent (R-MgBr, 1.2 equiv). The nucleophile attacks the bridgehead carbon, breaking the central bond and releasing strain to form the 3-substituted azetidinyl anion.

  • Electrophilic Trapping: Quench the anion with an electrophile (E+) (e.g., H+, D+, or an alkyl halide) at -78°C, then warm to Room Temperature (RT).

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash column chromatography on silica gel.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Context: To validate the biological activity of an azetidine derivative against kinases (e.g., JAK or MEK), a Z´-LYTE™ or LanthaScreen™ TR-FRET assay is the industry standard.

Materials:

  • Recombinant Kinase (e.g., JAK1 human catalytic domain).

  • FRET Peptide Substrate (Coumarin/Fluorescein pair).

  • Test Compound (Azetidine derivative dissolved in DMSO).

  • ATP (at Km concentration).

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 4x desired final concentration.

  • Incubation: In a 384-well plate, add:

    • 2.5 µL Test Compound.

    • 2.5 µL Kinase Enzyme mixture.

    • 2.5 µL ATP/Peptide Substrate mixture.

  • Reaction: Incubate at RT for 60 minutes (protected from light).

  • Termination: Add 5 µL Development Reagent (Site-specific protease). This protease cleaves non-phosphorylated peptides only.

    • Mechanism:[5][6][7][8] Phosphorylation by the kinase hinders the protease. Cleaved peptides disrupt FRET; uncleaved (phosphorylated) peptides maintain FRET.

  • Readout: Measure Fluorescence Emission Ratio (Coumarin ex 400nm / Em 445nm & 520nm).

  • Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to determine IC50 .

Strategic Lead Optimization Logic

The following diagram guides the medicinal chemist on when to deploy an azetidine scaffold during Lead Optimization.

Lead_Optimization Lead Lead Compound (e.g., Piperidine Core) Issue_Metab Issue: High Metabolic Clearance Lead->Issue_Metab Issue_Sol Issue: Low Solubility / High LogP Lead->Issue_Sol Issue_Select Issue: Off-Target Toxicity Lead->Issue_Select Strategy Strategy: Azetidine Bioisostere Issue_Metab->Strategy Block Oxidation Issue_Sol->Strategy Lower C-count Issue_Select->Strategy Alter Vector Outcome1 Outcome: Reduced Lipophilicity Strategy->Outcome1 Outcome2 Outcome: Rigid Vector / Selectivity Strategy->Outcome2 Outcome3 Outcome: Lower pKa / Better Permeability Strategy->Outcome3

Caption: Decision tree for replacing 5/6-membered rings with azetidine to solve specific DMPK liabilities.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). "Structural properties and pharmacological relevance of the azetidine scaffold."

  • FDA Approval of Baricitinib. Nature Reviews Drug Discovery. (2017). "Small molecule JAK inhibitors: Baricitinib."

  • Discovery of Cobimetinib. ACS Medicinal Chemistry Letters. (2015). "Discovery of Cobimetinib, a Potent and Selective MEK Inhibitor."

  • Delafloxacin and Acidic Environments. Antimicrobial Agents and Chemotherapy. (2017). "Structure-activity relationships of the anionic fluoroquinolone delafloxacin."

  • Strain-Release Synthesis. Science. (2016). "Strain-release amination of azabicyclo[1.1.0]butanes."

Sources

Foundational

The Resurgence of the Four-Membered Ring: A Technical Guide to Azetidine Scaffolds

Executive Summary For decades, medicinal chemistry was dominated by "flatland"—the over-reliance on sp²-hybridized aromatic rings which often led to poor solubility and suboptimal pharmacokinetic (PK) profiles. The azeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, medicinal chemistry was dominated by "flatland"—the over-reliance on sp²-hybridized aromatic rings which often led to poor solubility and suboptimal pharmacokinetic (PK) profiles. The azetidine scaffold (a saturated four-membered nitrogen heterocycle) has emerged as a critical tool for escaping this paradigm. This guide details the physicochemical advantages of azetidines, their role as bioisosteres, and the modern synthetic methodologies that have transformed them from "exotic" curiosities into essential drug discovery building blocks.[1][2]

The Physicochemical "Goldilocks" Zone

The azetidine ring occupies a unique physicochemical niche between the highly reactive aziridine and the entropically flexible pyrrolidine.[3]

Structural and Electronic Profile

The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol .[3] This is significantly lower than aziridine (27.7 kcal/mol) but much higher than pyrrolidine (5.4 kcal/mol). This strain imparts unique reactivity (enabling ring-opening functionalizations) while retaining sufficient metabolic stability for oral drugs.

Key Parameters:

  • Lipophilicity (LogD): Azetidines consistently lower LogD compared to their five- and six-membered counterparts (pyrrolidine/piperidine) due to a lower carbon count and compact polar surface area.

  • Basicity (pKa): The parent azetidine (pKa ~11.3) is highly basic, similar to secondary amines like pyrrolidine. However, this is a tunable vector.[4] Introduction of electron-withdrawing groups (EWGs) at the 3-position (e.g., 3,3-difluoroazetidine) drastically reduces pKa (to ~6.0–7.5), reducing hERG liability and improving membrane permeability.

  • Fsp³ Fraction: Incorporating azetidines increases the fraction of sp³ carbons (Fsp³), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.

Data Comparison: The Ring Size Effect
ParameterAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~5.4~0
Parent pKa 11.2911.2711.22
Conformational Flexibility Rigid (Puckered)Flexible (Envelope)Flexible (Chair/Twist)
Metabolic Liability Low (Ring stable)Moderate (α-oxidation)Moderate (α-oxidation)
Vector Orientation Defined (Linear/Perpendicular)V-shapedVariable

Medicinal Chemistry Utility: Beyond "Space-Filling"

Azetidines are not merely smaller pyrrolidines; they are strategic bioisosteres used to modulate molecular geometry and electronic properties.

Bioisosteric Applications[2][4]
  • Gem-Dimethyl Replacement: The 3,3-disubstituted azetidine unit is a sterically compact surrogate for a gem-dimethyl group but with an added polar handle (the nitrogen) for solubility.

  • Carbonyl Bioisostere: An oxetane or azetidine can serve as a metabolic stable replacement for a carbonyl group, maintaining hydrogen bond acceptor capability while removing electrophilicity.

  • Amide Torsional Control: Azetidine amides possess a unique torsional profile.[5] Unlike N,N-dialkyl amides which suffer from steric clash (A(1,3) strain), azetidine amides adopt a planar conformation similar to mono-substituted amides, influencing receptor binding affinity.

Visualization: The Azetidine Logic Flow

Azetidine_Logic cluster_properties Key Advantages Flatland Flat Aromatic Scaffolds (Low Solubility, High MP) Solubility_Issue Poor PK Properties Flatland->Solubility_Issue leads to SP3_Enrichment Introduce sp3 Centers (Escape from Flatland) Solubility_Issue->SP3_Enrichment requires Azetidine Azetidine Scaffold (High Strain, Low LogD) SP3_Enrichment->Azetidine via Outcome Optimized Drug Candidate (Cobimetinib, Baricitinib) Azetidine->Outcome yields Rigidity Conformational Lock Azetidine->Rigidity Vector Precise Vector Positioning Azetidine->Vector Metab Metabolic Stability Azetidine->Metab

Figure 1: The strategic logic of incorporating azetidine scaffolds to resolve common medicinal chemistry bottlenecks.

Synthetic Methodologies: Accessing the Scaffold

Historically, azetidines were difficult to synthesize due to the high kinetic barrier of forming a strained 4-membered ring. Modern methods have bypassed these thermal limitations.

Traditional Route: Thermal Cyclization

The classic approach involves the cyclization of


-haloamines or amino alcohols.
  • Mechanism: Intramolecular nucleophilic substitution (

    
    ).
    
  • Limitation: Requires high temperatures, often suffers from polymerization or elimination side reactions.

Modern Route: Strain-Release & Photoredox
  • Strain-Release Homologation: Aggarwal and others have pioneered the use of [1.1.0]bicyclobutanes (BCBs). Nucleophilic attack on the central bond of a BCB releases strain to generate a 3-substituted azetidine.

  • Photoredox [2+2] Cycloaddition: The Schindler lab developed a visible-light-mediated aza-Paternò–Büchi reaction.[3] This allows the coupling of imines and alkenes to form azetidines under mild conditions, accessing substitution patterns previously impossible to synthesize.

Case Studies in FDA-Approved Drugs

Baricitinib (Olumiant) - JAK1/2 Inhibitor
  • Role of Azetidine: In Baricitinib, the azetidine ring acts as a rigid linker connecting a pyrrolo[2,3-d]pyrimidine (the hinge binder) to an ethylsulfonamide moiety.

  • Why Azetidine? A flexible chain would result in entropic penalty upon binding. A phenyl ring would increase lipophilicity and molecular weight. The azetidine provides the necessary vector orientation (connecting the N1 and C3 positions) while maintaining a low LogD and high water solubility.

Cobimetinib (Cotellic) - MEK Inhibitor[4][6][7]
  • Role of Azetidine: Cobimetinib features a highly substituted azetidine ring bearing a piperidine at the C3 position.

  • Mechanistic Insight: The azetidine nitrogen is part of a complex hydrogen-bonding network within the MEK allosteric pocket. The conformational constraint provided by the spiro-like connectivity ensures the amine projects correctly into the catalytic loop, interacting with Asp190.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling on Azetidines

Objective: Functionalization of the azetidine nitrogen is a common SAR step. Standard


 works for electron-deficient arenes, but for unactivated systems, Buchwald-Hartwig coupling is required.

Scope: Coupling of tert-butyl azetidine-3-carboxylate with an unactivated aryl bromide.

Reagents
  • Substrate: tert-butyl azetidine-3-carboxylate (1.0 equiv)

  • Electrophile: Aryl bromide (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or RuPhos (4-8 mol%) (RuPhos is preferred for secondary amines)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a reaction vial with 
    
    
    
    , Ligand, and Base.
  • Solvation: Add anhydrous solvent (0.2 M concentration relative to substrate).

  • Activation: Stir the catalyst mixture at room temperature for 5-10 minutes to allow ligation.

  • Addition: Add the Aryl bromide and the Azetidine substrate. If the azetidine is a hydrochloride salt, ensure an extra equivalent of base is used.

  • Reaction: Seal the vial and heat to 80–100°C. Monitor by LC-MS.

    • Note: Azetidines are thermally stable at this temperature, but prolonged heating (>24h) with strong bases can lead to ring opening in specific electron-deficient systems.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography. Azetidines often streak on silica; adding 1%

    
     to the eluent is recommended.
    
Self-Validating Checkpoints
  • Color Change: The reaction mixture should transition from dark red/purple (active Pd-ligand complex) to black (Pd precipitation) only at the end. Early precipitation indicates catalyst death (check

    
     exclusion).
    
  • LC-MS: Look for the M+1 peak of the product. If the M+1 of the linear amine (ring-opened byproduct) is observed, lower the temperature and switch to a milder base (

    
    ).
    

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Azetidine Precursor (Amino Acid / Bicyclobutane) Decision Choose Route Start->Decision Thermal Thermal Cyclization (High T, Classic) Decision->Thermal Simple Structure Photo Photoredox / Strain Release (Mild, Modern) Decision->Photo Complex Substitution Functionalization N-Functionalization (Buchwald / SnAr) Thermal->Functionalization Photo->Functionalization Final Final Drug Candidate (e.g., Baricitinib analog) Functionalization->Final

Figure 2: Decision tree for azetidine synthesis and functionalization.

References

  • Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2021.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 2025.

  • Cobimetinib: A Review of its Pharmacology and Clinical Development. Journal of Oncology, 2016.

  • Baricitinib: The Second FDA-Approved JAK Inhibitor. Annals of Pharmacotherapy, 2018.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science, 2012.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-Azetidineacetic Acid Trifluoroacetate in Peptide Synthesis

Introduction: The Strategic Advantage of Constrained Scaffolds in Peptide Therapeutics The design of novel peptide-based therapeutics often necessitates the incorporation of non-proteinogenic amino acids to overcome the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Constrained Scaffolds in Peptide Therapeutics

The design of novel peptide-based therapeutics often necessitates the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity.[1] Among the various strategies to enhance peptide properties, the use of conformationally constrained amino acids has emerged as a powerful tool in medicinal chemistry.[2] 3-Azetidineacetic acid, a structurally unique and constrained building block, offers a compelling solution for researchers, scientists, and drug development professionals seeking to imbue peptides with enhanced stability, refined conformation, and improved biological activity.

This technical guide provides a comprehensive overview of the application of 3-azetidineacetic acid, supplied as its trifluoroacetate salt, in peptide synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for its incorporation, and present data that underscores its utility in modern drug discovery. The focus will be on the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[3]

The incorporation of the rigid azetidine ring into a peptide backbone can induce specific turns and kinks, thereby influencing the overall secondary structure.[4][5] This conformational restriction can lead to a higher affinity and selectivity for biological targets. Furthermore, the non-natural azetidine structure can confer significant resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide therapeutic.[6][7] Studies have shown that peptides modified with azetidine residues exhibit impressive proteolytic stability.[6]

Understanding the Starting Material: 3-Azetidineacetic Acid Trifluoroacetate

For application in Fmoc-based SPPS, 3-azetidineacetic acid is utilized as its N-α-Fmoc protected derivative, Fmoc-3-azetidineacetic acid . The trifluoroacetate (TFA) salt form is a common counterion present from the purification of the building block itself or from the cleavage of the final peptide from the solid support.[8] While generally acceptable for initial studies, it is crucial to be aware of the potential effects of TFA on the biological activity and physicochemical properties of the final peptide.[8] For many biological assays and preclinical studies, it is often necessary to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride.[9][10]

Physicochemical Properties of Fmoc-3-Azetidineacetic Acid:

PropertyValueSource
Molecular Formula C22H22N2O4Manufacturer's Data
Molecular Weight 378.42 g/mol Manufacturer's Data
Appearance White to off-white solidGeneral Observation
Solubility Soluble in DMF, NMP, and other common SPPS solvents[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-3-azetidineacetic acid into a peptide sequence using manual or automated SPPS. The principles outlined are based on the standard Fmoc/tBu strategy.

Workflow for SPPS Incorporation of Fmoc-3-Azetidineacetic Acid

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-3-Azetidineacetic Acid) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Sources

Application

Incorporating "3-Azetidineacetic acid trifluoroacetate" into peptide backbones

Application Note: Strategic Incorporation of 3-Azetidineacetic Acid into Peptidomimetics Executive Summary & Mechanism of Action 3-Azetidineacetic acid (3-Aze) is a non-canonical, four-membered cyclic amino acid used to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Azetidineacetic Acid into Peptidomimetics

Executive Summary & Mechanism of Action

3-Azetidineacetic acid (3-Aze) is a non-canonical, four-membered cyclic amino acid used to introduce conformational constraints into peptide backbones.[1] Unlike flexible linear spacers (e.g.,


-alanine or GABA), the azetidine ring imposes a rigid geometry that reduces the entropic penalty of binding to biological targets.

Key Functional Attributes:

  • Gamma-Turn Induction: The distance and angle between the ring nitrogen and the exocyclic carboxylate mimic specific turn structures, facilitating "hairpin" geometries in macrocycles.

  • Proteolytic Stability: The non-natural backbone renders the adjacent amide bonds resistant to standard proteases (e.g., chymotrypsin, trypsin), significantly extending plasma half-life.[1]

  • Secondary Amine Constraint: The ring nitrogen is a secondary amine. This creates a tertiary amide upon acylation, eliminating a hydrogen bond donor and altering the solvation profile of the peptide.

Technical Challenge: The starting material is often supplied as 3-Azetidineacetic acid trifluoroacetate (TFA salt). Direct use in Solid-Phase Peptide Synthesis (SPPS) requires conversion to an N-protected form (typically Fmoc). Furthermore, acylation of the hindered secondary amine on the azetidine ring during chain elongation requires high-efficiency coupling protocols.

Pre-Synthesis: Fmoc Protection Protocol

If you have purchased 3-Azetidineacetic acid trifluoroacetate , you must protect the secondary amine with an Fmoc group before introducing it into standard SPPS workflows.

Reagents:

  • 3-Azetidineacetic acid trifluoroacetate (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1:1 mixture of Water (

    
    ) and Acetone (or Dioxane)
    
  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-Azetidineacetic acid TFA salt in

    
     (approx. 10 mL per gram).
    
  • Neutralization: Add

    
     slowly to the solution. Note: Gas evolution (
    
    
    
    ) will occur. Ensure pH is roughly 8–9.
  • Addition of Protecting Group: Dissolve Fmoc-OSu in Acetone. Add this solution dropwise to the aqueous amino acid solution while stirring vigorously.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (or LCMS) for the disappearance of the free amine.

  • Work-up:

    • Evaporate the Acetone under reduced pressure (rotary evaporator).

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) (
      
      
      
      ) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
    • Acidification: Cool the aqueous layer on ice and carefully acidify to pH 2–3 using 1M HCl. The product (Fmoc-3-Aze-OH) should precipitate as a white solid or form an oil.

    • Extraction: Extract the product into Ethyl Acetate (

      
      ).
      
    • Drying: Dry the combined Ethyl Acetate layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield Verification: Verify identity via LCMS (Mass:

    
    ) and purity via HPLC.
    

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 3-Aze involves two distinct phases: coupling the residue itself, and subsequently elongating the chain from its hindered nitrogen.

Phase A: Coupling Fmoc-3-Aze-OH to the Resin

Since the carboxyl group is exocyclic and primary, this coupling is relatively standard.

  • Activator: HATU or HBTU (0.95 eq relative to AA).

  • Base: DIPEA (2.0 eq).

  • Time: 45–60 minutes.[2]

  • Monitoring: Standard Kaiser Test (primary amine detection).

Phase B: Chain Elongation (The Critical Step)

Once the Fmoc group is removed from the incorporated 3-Aze, you are left with a secondary amine on the azetidine ring. This is a sterically hindered nucleophile. Standard coupling conditions often fail or result in low yields (deletions).

Optimized Protocol for Coupling to 3-Azetidine:

ParameterStandard ConditionRequired Condition for 3-Aze
Coupling Reagent HBTU / DICHATU, PyAOP, or COMU
Equivalents 3–4 eq4–5 eq
Base DIPEADIPEA or TMP (Collidine)
Reaction Time 30–60 min2

2 hours (Double Coupling)
Monitoring Kaiser TestChloranil or Bromophenol Blue Test

Detailed Procedure:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ) and DCM (
    
    
    ).[1]
  • Verification: Perform a Chloranil Test .

    • Positive Result: Blue/Green beads (indicates free secondary amine).[3]

    • Note: The Kaiser test (ninhydrin) requires a primary amine and may give a false negative (remains yellow) with azetidines.

  • Activation:

    • Pre-activate the next amino acid (Fmoc-AA-OH, 5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF for 2 minutes.

    • Expert Tip: For extremely bulky incoming residues (e.g., Val, Ile, Aib), use PyAOP or PyBrOP instead of HATU.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours.

  • Re-Coupling: Drain the vessel. Do not wash. Add a fresh batch of activated amino acid/coupling reagent.[1][2] Agitate for another 2 hours.

  • Capping (Recommended): After the coupling step, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization of Workflow

The following diagram illustrates the critical decision points and chemical transformations required for successful incorporation.

G Start Start: 3-Azetidineacetic acid TFA Salt Fmoc_Prep Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Fmoc_Prep Solution Phase SPPS_Start SPPS: Resin Loading (Coupling Fmoc-3-Aze-OH) Fmoc_Prep->SPPS_Start Solid Phase Deprotection Fmoc Removal (20% Piperidine) SPPS_Start->Deprotection Sec_Amine_Check QC: Chloranil Test (Verify Secondary Amine) Deprotection->Sec_Amine_Check Coupling_Next Critical Step: Coupling Next AA (HATU/PyAOP, 2x Coupling) Sec_Amine_Check->Coupling_Next Positive (Blue Beads) Coupling_Next->Coupling_Next Incomplete? Repeat Completion Final Peptide (Cleavage & Purification) Coupling_Next->Completion Success

Caption: Workflow for converting the TFA salt to a viable building block and overcoming the steric hindrance of the azetidine secondary amine during SPPS.

Quality Control & Troubleshooting

Analytical Expectations
  • LCMS: Azetidine-containing peptides often show slightly broader peaks due to cis/trans isomerization of the tertiary amide bond at the azetidine nitrogen. This is normal and usually resolves at higher temperatures (

    
    ).
    
  • NMR: The methylene protons on the azetidine ring appear as distinct multiplets (3.8–4.5 ppm range) and are diagnostic of successful incorporation.

Common Pitfalls
  • Incomplete Coupling of the Next Residue:

    • Symptom:[2][3][4][5][6] Mass spectrum shows a peak corresponding to [Target Mass - (Next AA)].

    • Solution: Switch to PyAOP (Phosphonium salt) or COMU . Increase temperature to

      
       (microwave assisted) for the coupling step to the azetidine.
      
  • Aspartimide Formation:

    • If the sequence is Asp-Aze or Aze-Asp, the rigidity may promote aspartimide formation during Fmoc deprotection.

    • Solution: Add 0.1M HOBt to the piperidine deprotection solution to suppress this side reaction.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66615016, 2-(Azetidin-3-yl)acetic acid hydrochloride. Retrieved from [Link][7]

  • Couty, F., & Evano, G. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis: Fmoc vs Boc and Coupling Reagents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3-Azetidineacetic Acid Trifluoroacetate as a Proline Analogue in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Peptidomimetic Toolkit with a Constrained Proline Analogue Peptidomimetics, molecules that mimic the structure and function of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolkit with a Constrained Proline Analogue

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of effective peptidomimetics is the incorporation of non-natural amino acids that introduce conformational constraints. This pre-organization of the peptide backbone into a bioactive conformation can lead to enhanced binding affinity and target selectivity.

Proline and its analogues are of particular interest in this regard due to the unique conformational rigidity imparted by their cyclic structures. 3-Azetidineacetic acid, a four-membered ring structure with an acetic acid moiety at the 3-position, represents a unique class of constrained proline analogues. Its structural features, distinct from the more common azetidine-2-carboxylic acid, offer novel possibilities for influencing peptide secondary structure and, consequently, biological activity. This document provides a comprehensive guide to the properties, handling, and application of 3-Azetidineacetic acid trifluoroacetate in the solid-phase synthesis of peptidomimetics.

Structural and Conformational Rationale

The incorporation of azetidine-based amino acids into a peptide sequence can significantly alter its conformational landscape. While proline typically favors the formation of β-turns, the smaller and more strained azetidine ring can induce different turn types or stabilize other secondary structures.[3] Specifically, N-substituted 3-aminoazetidine-3-carboxylic acids have been shown to be potent β-turn inducers.[3] 3-Azetidineacetic acid, as a γ-amino acid analogue, introduces a different spacing of the backbone atoms, which can lead to unique folding patterns, such as the formation of 12/10-helical secondary structures in α/γ-peptides.[4] The trifluoroacetate salt form is a common result of the purification of synthetic peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase.

cluster_proline Proline cluster_azetidineacetic 3-Azetidineacetic Acid Pro Pro Aze Aze

Caption: Comparison of the chemical structures of Proline and 3-Azetidineacetic Acid.

Physicochemical Properties and Handling

3-Azetidineacetic acid trifluoroacetate is typically a stable, crystalline solid. The trifluoroacetate counter-ion is a strong acid and can impact the overall properties of the compound.[5][6][7]

PropertyValueSource
Chemical Formula C₇H₁₀F₃NO₄[1]
Molecular Weight 229.16 g/mol Calculated
CAS Number 1202076-02-5[1]
Appearance White to off-white solidTypical
Solubility Soluble in water and polar organic solvents like DMF and DMSOInferred

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption.

  • As with all trifluoroacetate salts, caution should be exercised due to the potential for residual trifluoroacetic acid, which is corrosive.

  • For biological assays, it is often advisable to perform a salt exchange to a more biocompatible counter-ion, such as acetate or chloride, as trifluoroacetate can exhibit cytotoxicity.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of 3-Azetidineacetic acid into a peptide sequence can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8] The following is a generalized protocol; optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acids.

G Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell in DMF Coupling Amino Acid Coupling Deprotection->Coupling 2. 20% Piperidine in DMF Washing Washing Coupling->Washing 3. Activate & Couple Fmoc-AA-OH Washing->Deprotection 4. Wash with DMF/DCM Cleavage Cleavage & Deprotection Washing->Cleavage Repeat cycle n-1 times Purification Purification Cleavage->Purification 5. TFA Cocktail

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected 3-Azetidineacetic acid

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Fmoc-protected natural and other non-natural amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure®

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Anhydrous diethyl ether

  • Solid-phase synthesis vessel

Protocol:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Thoroughly wash the resin with DMF (5x) and DCM (3x).[9]

  • Coupling of Fmoc-3-Azetidineacetic Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-3-Azetidineacetic acid (3 eq. relative to resin loading) and a coupling reagent such as HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and vortex briefly.

    • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the cyclic structure, extended coupling times or the use of a more potent coupling reagent like HATU may be beneficial.[10][11]

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and gently agitate for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more to remove scavengers and residual cleavage cocktail components.

    • Dry the crude peptide under vacuum.

Characterization of Peptidomimetics Containing 3-Azetidineacetic Acid

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the crude peptide and to purify the target peptidomimetic.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. The observed mass should correspond to the calculated mass of the desired peptidomimetic.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and to investigate the conformational properties of the peptidomimetic in solution.

  • Key Experiments:

    • 1D ¹H NMR: To identify the presence of the 3-Azetidineacetic acid residue through its characteristic proton signals.

    • 2D NMR (COSY, TOCSY, NOESY/ROESY): To assign all proton resonances and to identify through-space correlations (NOEs/ROEs) between protons. These NOEs provide crucial distance constraints for determining the three-dimensional structure of the peptide.[12][13][14] The presence of specific NOE patterns can indicate the presence of secondary structures like β-turns or helices.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation Crude Crude Peptide HPLC RP-HPLC Purification Crude->HPLC Pure Pure Peptidomimetic HPLC->Pure MS Mass Spectrometry Pure->MS Verify Mass NMR NMR Spectroscopy Pure->NMR Determine 3D Structure CD Circular Dichroism Pure->CD Assess Secondary Structure Activity Biological Activity Assays Pure->Activity

Caption: Workflow for the characterization and evaluation of synthesized peptidomimetics.

Applications in Peptidomimetic Design

The unique structural constraints imposed by 3-Azetidineacetic acid make it a valuable tool for a range of applications in drug discovery:

  • Stabilization of Secondary Structures: The incorporation of 3-Azetidineacetic acid can be used to stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological activity.[15]

  • Development of Protease-Resistant Peptides: The non-natural structure of the azetidine ring can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[16]

  • Modulation of Receptor Binding: By altering the peptide backbone conformation, 3-Azetidineacetic acid can be used to fine-tune the binding affinity and selectivity of a peptidomimetic for its target receptor.

  • Antimicrobial Peptides: The design of novel antimicrobial peptides is an active area of research, and the introduction of constrained amino acids can lead to compounds with enhanced activity and reduced toxicity.[17][18]

Conclusion

3-Azetidineacetic acid trifluoroacetate is a versatile building block for the synthesis of novel peptidomimetics. Its incorporation into peptide sequences using standard Fmoc-SPPS techniques allows for the introduction of unique conformational constraints that can lead to enhanced biological activity and improved pharmacokinetic properties. The protocols and characterization methods outlined in this document provide a framework for the successful application of this promising proline analogue in drug discovery and development.

References

  • LookChem. Cas 76-05-1,Trifluoroacetic acid. [Link]

  • Halocarbon. Trifluoroacetic Acid Solvent Properties. [Link]

  • Grokipedia. Trifluoroacetic acid. [Link]

  • National Center for Biotechnology Information. Peptidomimetics as a new generation of antimicrobial agents: current progress. [Link]

  • National Center for Biotechnology Information. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. [Link]

  • PubMed. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. [Link]

  • PubMed. Aza-beta(3)-amino acid containing peptidomimetics as cAMP-dependent protein kinase substrates. [Link]

  • PubMed. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • National Institute of Standards and Technology. Trifluoroacetic acid. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Zerbe, O. & Bader, B. Peptide/Protein NMR. [Link]

  • National Center for Biotechnology Information. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. [Link]

  • AZoLifeSciences. Peptidomimetics in Drug Discovery. [Link]

  • University of Hertfordshire. Trifluoroacetic acid. [Link]

  • Liverpool John Moores University. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • eScholarship. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • MDPI. Peptides and Peptidomimetics for Antimicrobial Drug Design. [Link]

  • AZoLifeSciences. Peptidomimetics in Drug Discovery. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • Royal Society of Chemistry. Constrained α/γ-peptides: a new stable extended structure in solution without any hydrogen bond and characterized by a four-fold symmetry. [Link]

  • National Center for Biotechnology Information. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. [Link]

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. [Link]

  • Wiley Online Library. Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (PDF) Peptidomimetics as a new generation of antimicrobial agents: current progress. [Link]

  • Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • National Center for Biotechnology Information. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • ResearchGate. The β-turn scaffold of tripeptide containing an azaphenylalanine residue. [Link]

  • National Center for Biotechnology Information. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • PubMed. Alpha-gamma hybrid peptides that contain the conformationally constrained gabapentin residue: characterization of mimetics of chain reversals. [Link]

  • ResearchGate. (PDF) NMR of peptides. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed. Solid-supported synthesis of a peptide beta-turn mimetic. [Link]

  • Gellman Group. A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides. [Link]

  • PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • Indian Academy of Sciences. Proton NMR studies of peptide conformations P BALARAM. [Link]

  • ResearchGate. Conformational properties of peptides containing dehydro amino acids. [Link]

  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

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Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 3-Azetidineacetic Acid Trifluoroacetate

Introduction: The Strategic Incorporation of Azetidine Scaffolds in Peptide Chemistry In the landscape of modern drug development and chemical biology, the incorporation of unnatural amino acids into peptides is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Azetidine Scaffolds in Peptide Chemistry

In the landscape of modern drug development and chemical biology, the incorporation of unnatural amino acids into peptides is a cornerstone strategy for enhancing therapeutic properties.[1] These modifications can confer critical advantages, including increased metabolic stability, improved receptor affinity, and novel functionalities. Among the diverse array of non-proteinogenic building blocks, 3-Azetidineacetic acid, a conformationally constrained β-amino acid, has emerged as a powerful tool for medicinal chemists.

Its rigid four-membered ring structure acts as a unique proline analogue, capable of inducing specific turns and secondary structures within a peptide backbone.[2][3][4] This structural constraint can significantly enhance proteolytic resistance and modulate pharmacokinetic profiles, making it a highly attractive motif for peptide-based therapeutics.[5] Azetidine-containing compounds have already demonstrated broad pharmacological potential in approved drugs, underscoring the scaffold's value in improving metabolic stability and receptor selectivity.[5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-3-Azetidineacetic acid trifluoroacetate into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address common challenges associated with this unique building block.

Core Principles and Mechanistic Considerations

The successful use of Fmoc-3-Azetidineacetic acid trifluoroacetate hinges on understanding its unique chemical properties within the context of the standard SPPS workflow.

The Significance of the Trifluoroacetate (TFA) Salt

The building block is supplied as a trifluoroacetate salt. This is a critical detail. The secondary amine within the azetidine ring is basic and is protonated by the strong acid, TFA. This renders the amine unreactive until it is neutralized.

Causality: During the coupling step, the carboxyl group of the incoming amino acid must be activated to react with the free N-terminal amine of the peptide-resin.[6] For Fmoc-3-Azetidineacetic acid, its own α-amino group is protected by Fmoc. However, if this building block were to be incorporated after a 3-Azetidineacetic acid residue is already on the resin, the TFA salt on the resin-bound azetidine's secondary amine would need to be neutralized before the next coupling. The primary focus here, however, is on incorporating the Fmoc-protected version. The key consideration is that the reagent itself is not a free base. While the Fmoc group protects the alpha-amine, the azetidine nitrogen is protonated. This has no direct impact on its own coupling but is a property to be aware of. The more significant issue is the potential for TFA to remain in the final product, which can be toxic in biological assays.[7][8]

The SPPS Workflow for Unnatural Amino Acids

The fundamental workflow for incorporating any amino acid, natural or unnatural, follows an iterative cycle.[1][9] This process, which begins at the C-terminus of the peptide, is the foundation of our protocol.[10]

spps_workflow cluster_resin Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin 1. Start with Resin (e.g., Rink Amide, Wang) Swell 2. Swell Resin in Solvent (DMF/DCM) Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 4. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Amino Acid Coupling (Fmoc-Aze-OH + Activator) Wash1->Coupling Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Monitor 7. Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Repeat for next amino acid Cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) Monitor->Cleavage Synthesis Complete Precipitation 9. Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purify & Characterize (HPLC, Mass Spec) Precipitation->Purification caption Figure 1: Overall SPPS workflow for incorporating 3-Azetidineacetic acid.

Figure 1: Overall SPPS workflow for incorporating 3-Azetidineacetic acid.
Challenges: Steric Hindrance and Coupling Efficiency

The rigid, four-membered ring of 3-azetidineacetic acid can present moderate steric hindrance compared to more flexible acyclic amino acids. This can potentially slow down the coupling reaction.[1]

Causality: Incomplete coupling leads to the formation of deletion sequences (peptides missing one amino acid), which are often difficult to separate from the target peptide during purification. Therefore, ensuring a near-quantitative reaction at every step is paramount for achieving high purity. This necessitates careful selection of coupling reagents and potentially longer reaction times or double coupling strategies.

Materials, Reagents, and Equipment

Category Item Recommended Grade/Type
Resins Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin100-200 mesh, ~0.5-1.0 mmol/g loading
Amino Acids Fmoc-3-Azetidineacetic acid trifluoroacetatePurity >98%
Standard Fmoc-protected amino acidsSide-chain protected (e.g., Trt, Boc, tBu)
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)Reagent grade
Diethyl etherAnhydrous, cold (-20°C)
Reagents PiperidineReagent grade
Trifluoroacetic acid (TFA)Reagent grade, >99%
N,N'-Diisopropylethylamine (DIPEA)Reagent grade
Coupling Activators (Choose one system)
HBTU / HOBt>99% purity
HATU / HOAt>99% purity
DIC / OxymaPure®>99% purity
Scavengers for Cleavage
Triisopropylsilane (TIS)Reagent grade
1,2-Ethanedithiol (EDT)Reagent grade (for Cys-containing peptides)
WaterDeionized
Equipment Solid-phase peptide synthesis vesselManual or automated synthesizer
Shaker/Rocker
Filtration apparatus
High-Performance Liquid Chromatography (HPLC)Preparative and analytical C18 columns
Mass Spectrometer (MS)ESI or MALDI
Lyophilizer (Freeze-dryer)

Detailed Experimental Protocols

Protocol 1: Resin Swelling and Preparation

Rationale: The polystyrene resin beads must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix and react efficiently.

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes on a shaker.

  • Drain the DMF.

  • Add DCM (approx. 10 mL per gram of resin), shake for 1 minute, and drain. Repeat this wash twice.

Protocol 2: The Iterative SPPS Cycle

This cycle is repeated for each amino acid, including Fmoc-3-Azetidineacetic acid.

Step A: Fmoc Deprotection

Rationale: This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[11][12]

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Shake for 3 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Shake for 10-15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 times, 1 minute each).

  • Wash the resin with DCM (3 times, 1 minute each).

Step B: Coupling of Fmoc-3-Azetidineacetic Acid

Rationale: This is the core step where the new amino acid is added. An activating agent is used to convert the carboxylic acid into a more reactive species, facilitating amide bond formation.[6] Due to the potential for steric hindrance, a powerful and fast-acting coupling agent like HATU is recommended.

coupling_mechanism AA Fmoc-Aze-COOH (Carboxylic Acid) ActiveEster Fmoc-Aze-OAt (Active Ester) AA->ActiveEster Activation HATU HATU (Activator) HATU->ActiveEster Activation Base DIPEA (Base) Base->ActiveEster Activation Resin H₂N-Peptide-Resin (Free Amine) PeptideBond Fmoc-Aze-NH-Peptide-Resin (New Peptide Bond) Resin->PeptideBond Coupling (Nucleophilic Attack) ActiveEster->PeptideBond Coupling (Nucleophilic Attack) caption Figure 2: Simplified mechanism of HATU-mediated coupling.

Figure 2: Simplified mechanism of HATU-mediated coupling.
  • Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-3-Azetidineacetic acid trifluoroacetate (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in DMF.

  • Activate: Add DIPEA (2 eq. relative to the amino acid) to the solution. The solution may change color. Allow to pre-activate for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the deprotected peptide-resin.

  • React: Shake the reaction vessel for 45-90 minutes at room temperature.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Step C: Monitoring Reaction Completion

Rationale: It is crucial to confirm that the coupling reaction has gone to completion before proceeding to the next cycle. The Kaiser test (or TNBS test) detects free primary amines. A negative result (e.g., colorless or yellow beads for Kaiser test) indicates a successful coupling.

  • Take a small sample of resin beads (~1-2 mg) and wash them with ethanol.

  • Perform a Kaiser test according to standard procedures.

  • Decision Point:

    • Negative Test (Success): Proceed to the next deprotection step (Step A).

    • Positive Test (Incomplete Coupling): Perform a "double couple." Repeat the coupling step (Step B) with a fresh solution of activated amino acid for another 45-90 minutes. If the test remains positive, proceed to the capping step (Protocol 3) to terminate the unreacted chains.

Protocol 3: Capping (Optional but Recommended)

Rationale: If coupling is incomplete after a second attempt, any unreacted free amines must be blocked (capped) to prevent them from reacting in subsequent cycles, which would form deletion peptides. Acetylation is a common capping method.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and shake for 15 minutes.

  • Drain and wash thoroughly with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

Rationale: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid cocktail containing TFA. Scavengers are added to trap the reactive carbocations generated during deprotection, preventing side reactions.[13]

Condition Cleavage Cocktail Composition (v/v/v) Purpose
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)General purpose cleavage.
For Trp(Boc) TFA / TIS / H₂O / EDT (94 : 1 : 2.5 : 2.5)EDT scavenges species that can modify tryptophan.
For Arg(Pbf) TFA / TIS / H₂O (95 : 2.5 : 2.5)Standard cocktail is usually sufficient.
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Prepare the appropriate cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis) and cool it on ice.

  • Add the cold cleavage cocktail to the dry peptide-resin.

  • Shake or stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate (which contains the crude peptide) into a clean centrifuge tube.

  • Wash the resin once with a small amount of fresh TFA to recover any remaining peptide.

Protocol 5: Peptide Precipitation, Purification, and Analysis
  • Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[14][15]

  • Isolation: Centrifuge the mixture (e.g., 3500 rpm for 5 minutes) to pellet the peptide.

  • Washing: Carefully decant the ether. Resuspend the pellet in fresh cold ether and repeat the centrifugation. Perform this wash a total of 3-4 times to remove scavengers and residual TFA.[8]

  • Drying: After the final wash, decant the ether and dry the white peptide pellet under vacuum or by lyophilization.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). Purify using reverse-phase HPLC with a C18 column.

  • Analysis: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Troubleshooting and Optimization

troubleshooting_tree Start Problem: Positive Kaiser Test (Incomplete Coupling) CheckReagents Are reagents fresh? (Amino Acid, Activator, Base) Start->CheckReagents CheckTime Was coupling time sufficient? CheckReagents->CheckTime Yes NewReagents Action: Prepare fresh stock solutions and repeat coupling. CheckReagents->NewReagents No DoubleCouple Action: Perform a 'Double Couple' with fresh reagents. CheckTime->DoubleCouple Yes IncreaseTime Action: Increase coupling time (e.g., to 2 hours). CheckTime->IncreaseTime No Cap Final Step: If still positive, 'Cap' with acetic anhydride. DoubleCouple->Cap IncreaseTime->DoubleCouple NewReagents->DoubleCouple caption Figure 3: Decision tree for troubleshooting poor coupling efficiency.

Figure 3: Decision tree for troubleshooting poor coupling efficiency.

References

  • White, C. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Omizzur. (n.d.). TFA Removal From Peptides. Retrieved from Omizzur website. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Palasek, S. A., et al. (2007). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from RSC Publishing. [Link]

  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from CEM Corporation website. [Link]

  • White, C. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • White, C. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Kumar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from LifeTein website. [Link]

  • Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from Peptide 2.0 website. [Link]

  • Bio-synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from Bio-synthesis website. [Link]

  • Various Authors. (2016). How to remove TFA salt?. ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Thompson, A. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry. [Link]

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Method

Application Notes & Protocols: 3-Azetidineacetic Acid Trifluoroacetate in Drug Discovery and Development

Abstract The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and distinct three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and distinct three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide focuses on 3-Azetidineacetic acid, particularly its trifluoroacetate salt, a versatile building block that combines the structural benefits of the azetidine core with a functional side chain amenable to further elaboration. We provide an in-depth exploration of its strategic application, detailed experimental protocols for its use, and analytical methods for its characterization, designed for researchers and scientists in the field of drug development.

Introduction: The Strategic Value of the Azetidine Scaffold

The utility of the azetidine motif stems from a unique balance of stability and rigidity.[3] Unlike the more strained and reactive aziridines, azetidines possess sufficient stability for facile handling and incorporation into complex molecules.[2] Yet, their conformational rigidity allows for the precise spatial positioning of substituents, which is critical for optimizing interactions with biological targets.[1]

Key Advantages of Incorporating the Azetidine Moiety:

  • Improved Pharmacokinetic Profile: The sp³-rich character of the azetidine ring can enhance metabolic stability, increase aqueous solubility, and improve cell permeability.[4]

  • Structural Rigidity: The constrained nature of the four-membered ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[5]

  • Novel Chemical Space: Azetidines serve as effective bioisosteres for more common rings like pyrrolidine and piperidine, allowing exploration of novel chemical space and intellectual property.[1]

  • Vectorial Control: The defined geometry of substituted azetidines provides precise vectors for directing functional groups toward specific pockets within a target protein.

3-Azetidineacetic acid is particularly valuable as it acts as a constrained, non-natural amino acid analogue. This feature allows for its incorporation into peptides to enforce specific secondary structures or its use as a scaffold to build novel small molecules targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[4][6]

The Role of the Trifluoroacetate (TFA) Counterion

Drug discovery compounds are frequently isolated as trifluoroacetate salts, often resulting from purification by preparative high-performance liquid chromatography (HPLC) using trifluoroacetic acid in the mobile phase.[7] While sometimes viewed as a synthetic artifact, the TFA salt form offers several practical advantages:

  • Enhanced Solubility: The salt form often improves the solubility of the parent molecule in polar solvents, facilitating handling and formulation for biological assays.

  • Stability: It can increase the stability and shelf-life of the compound.

  • Handling: The crystalline nature of many TFA salts simplifies weighing and dispensing.

However, it is crucial to accurately quantify the TFA content to determine the correct molecular weight for assays and to understand its potential impact on biological activity or subsequent chemical reactions.[7] Trifluoroacetic acid itself is a strong acid widely used in organic synthesis, particularly for the cleavage of protecting groups like the t-butoxycarbonyl (Boc) group in peptide synthesis.[8][9][10]

Applications in Drug Design & Medicinal Chemistry

The structural features of 3-Azetidineacetic acid lend themselves to several powerful applications in drug design.

As a Constrained Amino Acid in Peptide Therapeutics

Linear peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their therapeutic potential. Incorporating constrained non-natural amino acids like 3-Azetidineacetic acid is a proven strategy to overcome these limitations.[11][12]

  • Mechanism of Action: By replacing a native amino acid (e.g., glycine or alanine) with 3-Azetidineacetic acid, the peptide backbone is "locked" into a more defined conformation.[13] This pre-organization can enhance binding affinity to the target receptor and improve resistance to enzymatic degradation by proteases.[14][15] This approach is central to the development of a new generation of peptide drugs, including macrocyclic and stapled peptides.[16]

G cluster_0 Linear Peptide cluster_1 Constrained Peptide with Azetidine Flexible Flexible Conformation (Multiple States) Enzyme Proteolytic Cleavage Flexible->Enzyme Susceptible Rigid Rigid Conformation (Bioactive State) Target Target Receptor Rigid->Target Enhanced Binding

Caption: Constraining peptides with azetidines enhances stability.

As a Scaffold for Small Molecule Discovery

The azetidine ring serves as an excellent 3D scaffold. The nitrogen atom and the acetic acid side chain of 3-Azetidineacetic acid provide two distinct points for chemical modification, allowing for the rapid generation of diverse chemical libraries.

  • Workflow for Library Synthesis: A typical workflow involves protecting the azetidine nitrogen (e.g., with a Boc group), followed by amide coupling at the carboxylic acid terminus. Subsequent deprotection of the nitrogen allows for a second diversification step. This strategy enables the exploration of chemical space in a controlled, vectorial manner.

G Start 3-Azetidineacetic Acid Protect Protect Azetidine-N (e.g., Boc Anhydride) Start->Protect Couple Amide Coupling at COOH (Library R1) Protect->Couple Deprotect Deprotect Azetidine-N (e.g., TFA) Couple->Deprotect Functionalize Functionalize Azetidine-N (Library R2) Deprotect->Functionalize Final Diverse Compound Library Functionalize->Final

Caption: Workflow for scaffold-based library synthesis.

This approach has been successfully used to develop potent and selective inhibitors for various targets, including STAT3 inhibitors for cancer therapy.[17]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the handling and application of 3-Azetidineacetic acid trifluoroacetate.

Protocol 1: Handling, Storage, and Stock Solution Preparation

Expertise & Rationale: Trifluoroacetate salts can be hygroscopic, and the azetidine ring, while generally stable, should be handled with care. This protocol ensures the long-term integrity of the compound.

Materials:

  • 3-Azetidineacetic acid trifluoroacetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Dessicator

  • Vials with PTFE-lined caps

Procedure:

  • Storage: Upon receipt, store the compound at -20°C in a desiccator. The container should be tightly sealed to prevent moisture absorption.

  • Handling: Before opening, allow the container to warm to room temperature for at least 20 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid. All weighing and handling should be performed in a low-humidity environment or under a stream of inert gas if possible.

  • Stock Solution Preparation (for Biological Assays): a. Calculate the required mass of the compound, remembering to account for the mass of the trifluoroacetate counterion (MW of 3-Azetidineacetic acid = 115.12 g/mol ; MW of TFA = 114.02 g/mol ; Total MW = 229.14 g/mol ). b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM). c. Vortex gently until the solid is completely dissolved. Mild warming (37°C) can be applied if necessary. d. Aliquot the stock solution into smaller volumes in separate vials to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C. For long-term storage (>6 months), -80°C is recommended.

Protocol 2: General Procedure for Amide Coupling

Expertise & Rationale: This protocol describes a standard method for coupling the carboxylic acid of 3-Azetidineacetic acid with a primary or secondary amine. The choice of coupling reagents and base is critical for minimizing side reactions and ensuring high yield. HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base that prevents unwanted side reactions.

Materials:

  • N-Boc-3-Azetidineacetic acid

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-Azetidineacetic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq).

  • Addition of Reagents: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: Boc Deprotection and TFA Salt Management

Expertise & Rationale: Trifluoroacetic acid is the standard reagent for removing the Boc protecting group. However, this process can sometimes lead to trifluoroacetylation of the newly freed amine as a side reaction, especially if residual activating agents or specific resin linkers are present.[18] This protocol details the deprotection and discusses strategies for handling the resulting TFA salt.

Materials:

  • N-Boc protected azetidine compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Deprotection: Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M solution). Add TFA to achieve a 20-50% (v/v) concentration.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Re-dissolve the residue in a minimal amount of DCM. c. Add cold diethyl ether dropwise with stirring to precipitate the product as its trifluoroacetate salt. d. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • TFA Salt Exchange (Optional): If a different salt form (e.g., HCl or acetate) is required for downstream applications, the TFA salt can be exchanged. a. Dissolve the TFA salt in a suitable solvent. b. Perform ion-exchange chromatography or neutralize the amine with a base (e.g., NaHCO₃), extract the free base into an organic solvent, and then treat with the desired acid (e.g., HCl in ether) to precipitate the new salt.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of any synthesized compound.

Parameter Method Expected Result / Observation Rationale / Key Insight
Identity & Purity LC-MSA single major peak in the chromatogram with the expected mass-to-charge (m/z) ratio for [M+H]⁺.Confirms molecular weight and provides an initial assessment of purity.
Structural Confirmation ¹H NMRCharacteristic signals for the azetidine ring protons (typically multiplets between 3.5-4.5 ppm) and the methylene protons of the acetic acid side chain (a multiplet or doublet of doublets).Provides definitive structural information and confirms the connectivity of atoms.
Structural Confirmation ¹³C NMRExpected number of carbon signals, including those for the azetidine ring carbons and the carbonyl carbon of the acid/amide.Complements ¹H NMR for unambiguous structure elucidation.
TFA Content ¹⁹F NMRA single resonance for the -CF₃ group of the TFA counterion. The integral of this peak relative to a known internal standard can be used for quantification.[7]Essential for determining the exact molecular weight and stoichiometry for biological assays.

Conclusion

3-Azetidineacetic acid trifluoroacetate is a powerful and versatile building block in contemporary drug discovery.[1][6] Its ability to impart conformational constraint and favorable physicochemical properties makes it an invaluable tool for medicinal chemists.[4] By understanding its strategic applications and employing robust, validated protocols for its use and characterization, researchers can effectively leverage this scaffold to accelerate the development of novel therapeutics with improved efficacy and drug-like properties.

References

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100080. [Link]

  • Fmoc-Azetidine-3-Carboxylic Acid: A Versatile Tool for Organic Synthesis. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). Future Medicinal Chemistry. [Link]

  • Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 535-559. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Wang, T., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 227-232. [Link]

  • Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(9), 2487-2497. [Link]

  • Schindler, C., et al. (2022). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate. Retrieved January 28, 2026, from [Link]

  • Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry, 156, 73-93. [Link]

  • Trifluoroacetic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Trifluoroacetic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Maes, B. U. W., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5505-5566. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). Molecules. [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Constrained Peptides in Drug Discovery and Development. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). Drug Discovery World. Retrieved January 28, 2026, from [Link]

Sources

Application

Application Notes: Leveraging 3-Azetidineacetic Acid Trifluoroacetate for the Synthesis of Novel Heterocyclic Scaffolds

Foreword: The Strategic Advantage of Strained Scaffolds In the landscape of modern drug discovery, the demand for molecules with high sp³-character, conformational rigidity, and improved physicochemical properties has ne...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Strained Scaffolds

In the landscape of modern drug discovery, the demand for molecules with high sp³-character, conformational rigidity, and improved physicochemical properties has never been greater. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs that satisfy these demands, offering a distinct advantage over more traditional, flexible ring systems.[1] Their inherent ring strain, approximately 25 kcal/mol, not only imparts a unique three-dimensional geometry but can also be harnessed as a thermodynamic driving force in synthetic transformations.[2]

This guide focuses on a particularly versatile building block: 3-Azetidineacetic acid trifluoroacetate . This compound is a bifunctional reagent, featuring a constrained secondary amine and a carboxylic acid moiety. The trifluoroacetate (TFA) salt form is a common consequence of its synthesis or purification, typically via reverse-phase HPLC, and requires specific handling considerations. We will explore its application in constructing both elaborate peptidomimetics and novel, complex spirocyclic systems, providing detailed protocols and the scientific rationale behind them.

Section 1: Core Characteristics of 3-Azetidineacetic Acid Trifluoroacetate

3-Azetidineacetic acid serves as a constrained bioisostere of glycine or β-alanine, but with the amine locked into a rigid four-membered ring. This structural feature is highly attractive for probing and optimizing ligand-receptor interactions.

Key Structural Features and Their Implications:

  • Bifunctionality: The presence of both a nucleophilic secondary amine (once deprotonated) and an electrophilic carboxylic acid group allows for orthogonal functionalization, making it an ideal scaffold for library synthesis.

  • Conformational Rigidity: The azetidine ring restricts the bond rotation that would be present in an acyclic analogue, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.

  • The Trifluoroacetate Counter-ion: The TFA salt renders the azetidine nitrogen non-nucleophilic until neutralized. This is a critical consideration in reaction planning. Trifluoroacetic acid is a strong, corrosive acid, and its presence necessitates the use of a stoichiometric amount of base to liberate the free amine for reactions.[3][4][5] Furthermore, residual TFA can sometimes lead to side reactions, such as trifluoroacetylation of free amines under certain conditions.[6]

General Workflow for Utilizing 3-Azetidineacetic Acid Trifluoroacetate

The following diagram outlines the primary synthetic pathways discussed in this guide, starting from the commercially available salt.

G cluster_0 cluster_1 cluster_2 cluster_3 A 3-Azetidineacetic Acid Trifluoroacetate Salt B In situ Neutralization (e.g., DIPEA, Et3N) A->B  Required First Step C Application 1: Amide Bond Formation (Peptidomimetics) B->C  Coupling Reagents  (HATU, EDC) D Application 2: N-Functionalization & Cyclization (Spiro-Heterocycles) B->D  Acylation / Alkylation E Novel Scaffolds & Libraries C->E D->E

Caption: General synthetic workflow from the TFA salt.

Section 2: Application in Amide Bond Formation for Peptidomimetics

One of the most direct applications of 3-azetidineacetic acid is its use as a constrained amino acid surrogate in peptides and small molecule scaffolds. The carboxylic acid moiety is readily activated for coupling with a primary or secondary amine.

Causality Behind Experimental Choices:
  • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is essential. A minimum of two equivalents is required: one to neutralize the trifluoroacetate salt and liberate the azetidine nitrogen, and a second to facilitate the amide coupling reaction itself.

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective. HATU is often preferred for its high efficiency and reduced risk of racemization, forming a highly reactive activated ester intermediate.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal as they effectively solvate the reactants and do not participate in the reaction.

Protocol 1: General Procedure for Amide Coupling

Materials:

  • 3-Azetidineacetic acid trifluoroacetate (1.0 eq)

  • Amine of interest (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Syringes for liquid transfer

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 3-azetidineacetic acid trifluoroacetate (1.0 eq) and the amine of interest (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Activation & Neutralization: Add HATU (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The order of addition is critical to pre-activate the acid before it is fully neutralized.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired amide product.

Amine SubstrateCoupling Time (h)Typical Yield (%)Notes
Benzylamine685-95%Standard, unhindered primary amine.
Aniline1270-85%Less nucleophilic; may require longer reaction time.
Morpholine490-98%Highly nucleophilic secondary amine.
tert-Butylamine1640-60%Sterically hindered; yield is significantly lower.

Section 3: Synthesis of Novel Spiro-Heterocycles

The true synthetic power of 3-azetidineacetic acid is revealed when it is used to construct more complex, three-dimensional structures like spirocycles.[2][7][8] Spirocyclic scaffolds are of high interest in drug design as they explore novel chemical space.[9][10] This protocol outlines a two-step sequence to create a novel spiro-azetidine-indolone, a privileged heterocyclic motif.

Logical Framework for Spirocycle Synthesis:

The strategy involves two key stages:

  • N-Acylation: The azetidine nitrogen is first functionalized. This step uses the nucleophilicity of the free amine after neutralization.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular reaction (a Friedel-Crafts or Pictet-Spengler type reaction) is used to form the new ring system, creating the spirocyclic center. Trifluoroacetic acid itself can serve as both the solvent and the catalyst for this transformation.[11][12]

G cluster_A cluster_C cluster_E A 3-Azetidineacetic Acid (Free Base form) C Intermediate: N-Acylated Azetidine A->C Base, Solvent B Step 1: N-Acylation (e.g., with 2-nitrophenylacetyl chloride) E Final Product: Spiro-Azetidine-Indolone C->E Catalyst (TFA) D Step 2: Reduction & Intramolecular Cyclization (e.g., H2/Pd-C, then Acid Catalyst)

Caption: Key stages in the spiro-heterocycle synthesis.

Protocol 2: Synthesis of a Spiro[azetidine-3,3'-indolin]-2'-one

Part A: N-Acylation with 2-Nitrophenylacetyl Chloride

Materials:

  • 3-Azetidineacetic acid trifluoroacetate (1.0 eq)

  • 2-Nitrophenylacetyl chloride (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM

  • Argon or Nitrogen atmosphere

Methodology:

  • Suspend 3-azetidineacetic acid trifluoroacetate in anhydrous DCM (0.1 M).

  • Cool the suspension to 0 °C and add DIPEA (2.5 eq) dropwise. Stir for 20 minutes to ensure complete neutralization.

  • In a separate flask, dissolve 2-nitrophenylacetyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the azetidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Perform an aqueous workup as described in Protocol 1. The resulting N-acylated intermediate is often carried forward without extensive purification.

Part B: Reductive Intramolecular Cyclization

Materials:

  • Crude N-acylated intermediate from Part A

  • Palladium on carbon (10% w/w, ~5 mol%)

  • Hydrogen gas supply (balloon or Parr shaker)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Reduction: Dissolve the crude intermediate in MeOH. Add the Pd/C catalyst. Purge the flask with hydrogen gas and stir vigorously under a hydrogen atmosphere (1 atm) for 6-12 hours until the nitro group is fully reduced to an amine (monitor by LC-MS).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH.

  • Cyclization: Concentrate the filtrate under reduced pressure. To the crude residue, add neat trifluoroacetic acid (TFA) and stir at 60 °C for 2-4 hours. The TFA acts as both the solvent and the acid catalyst to promote the intramolecular amide bond formation (lactamization).[3]

  • Isolation: Carefully remove the excess TFA under reduced pressure (ensure proper trapping). Dissolve the residue in ethyl acetate and neutralize by washing with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the final spiro[azetidine-3,3'-indolin]-2'-one product.

Section 4: Safety and Handling

  • 3-Azetidineacetic Acid Trifluoroacetate: While the specific salt is not extensively characterized, the parent azetidine-3-carboxylic acid may cause skin and eye irritation.[13] Handle with standard laboratory personal protective equipment (PPE).

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage.[14] It is also harmful if inhaled.[5][15] Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate gloves (butyl rubber or laminate are recommended), safety goggles, and a lab coat.[4][16]

  • Salt Exchange: If the trifluoroacetate counter-ion is problematic for a specific application, it can be exchanged. A common method involves dissolving the compound in a minimal amount of water, adding a stoichiometric amount of HCl, and then lyophilizing to obtain the hydrochloride salt.[17]

Conclusion

3-Azetidineacetic acid trifluoroacetate is a potent and versatile building block for introducing the medicinally relevant azetidine motif.[1][18] Its bifunctional nature allows for straightforward elaboration into peptidomimetic structures and, more significantly, enables the rational design and synthesis of complex spirocyclic heterocycles.[8][19] A thorough understanding of the role of the trifluoroacetate counter-ion is paramount for successful and reproducible synthetic outcomes. The protocols and strategies outlined herein provide a robust foundation for researchers to explore the vast potential of this unique reagent in the creation of novel molecular architectures for drug discovery and beyond.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2018). Royal Society of Chemistry.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (N.D.).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (N.D.).
  • “Linear” and “angular” spirocyclic azetidines in drug discovery. (N.D.).
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024).
  • 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192. (N.D.).
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025).
  • Azetidine-3-carboxylic acid. (N.D.). Chem-Impex.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
  • Simple, rapid method for converting a peptide from one salt form to another. (1987). PubMed.
  • Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings. (2025). BenchChem.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). Royal Society of Chemistry.
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (N.D.).
  • Azetidine synthesis. (N.D.). Organic Chemistry Portal.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Trifluoroacetic Acid Material Safety Data Sheet (MSDS). (N.D.). Fisher Scientific.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • Trifluoroacetic Acid Protocol and Product Inform
  • Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2025).
  • Trifluoroacetic acid - SAFETY D
  • Material Safety Data Sheet - Trifluoroacetic acid. (2010). ScienceLab.com.
  • Trifluoroacetic Acid as an Efficient Catalyst for the Room Temperature Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in Aqueous Media. (2025).
  • Removing Trifluoroacetic Acid (TFA)
  • SAFETY DATA SHEET - Trifluoroacetic Acid. (2025). TCI Chemicals.
  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014). PubMed.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. (2025). Domainex.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). (N.D.). Carl ROTH.

Sources

Method

Application Notes and Protocols for 3-Azetidineacetic Acid Trifluoroacetate as a Constrained Amino Acid Surrogate

For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Peptides with Precision The incorporation of conformationally constrained amino acid surrogates is a cornerstone of modern peptido...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Precision

The incorporation of conformationally constrained amino acid surrogates is a cornerstone of modern peptidomimetic and drug design. These non-natural amino acids reduce the conformational flexibility of a peptide, which can lead to a host of desirable properties including enhanced receptor binding affinity and selectivity, and perhaps most critically, increased resistance to proteolytic degradation. The azetidine ring, a strained four-membered heterocycle, has emerged as a particularly valuable scaffold for inducing structural rigidity.

This guide provides detailed application notes and protocols for the use of 3-Azetidineacetic acid trifluoroacetate , a β-amino acid surrogate, in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document synthesizes established synthetic protocols with the practical insights necessary for the successful incorporation and evaluation of this unique building block.

The Azetidine Advantage: Why Constrain Your Peptide?

The incorporation of an azetidine moiety into a peptide backbone imparts significant structural and functional advantages:

  • Conformational Rigidity: The inherent strain of the four-membered ring restricts the available dihedral angles (phi/psi) of the peptide backbone, pre-organizing the peptide into a more defined conformation. This can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.

  • Enhanced Proteolytic Stability: The non-natural azetidine structure is a poor substrate for many proteases, which have evolved to recognize and cleave peptide bonds between natural L-amino acids. This steric hindrance can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Turn Induction: Azetidine derivatives have been shown to act as potent turn-inducers, particularly promoting the formation of β-turns. This is a critical feature for mimicking the secondary structures of proteins and for the efficient synthesis of macrocyclic peptides.

The structure of 3-Azetidineacetic acid provides a unique "kink" in the peptide backbone, extending the side chain by an additional methylene group compared to a standard alpha-amino acid. This can be leveraged to probe novel pharmacophoric space and optimize ligand-receptor interactions.

Physicochemical Properties of 3-Azetidineacetic Acid Trifluoroacetate

PropertyValueSource
Chemical Formula C₅H₉NO₂ • C₂HF₃O₂N/A
Appearance Typically a white to off-white solidN/A
Nature Trifluoroacetate salt of the amino acid
Solubility Soluble in water and polar organic solvents like DMFN/A

The trifluoroacetate (TFA) salt form indicates that the secondary amine of the azetidine ring is protonated. This has important implications for its use in peptide synthesis, as the amine must be neutralized to its free form to be nucleophilic and participate in amide bond formation. Trifluoroacetic acid is a strong acid with a pKa of approximately 0.23-0.52.

Core Workflow: Incorporation of 3-Azetidineacetic Acid via Fmoc-SPPS

The following diagram illustrates the key steps for incorporating 3-Azetidineacetic acid into a peptide sequence using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Wang or Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Start with Fmoc-protected resin Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling 4. Coupling (Fmoc-Aze(Ac)-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Chain Elongation Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Precipitation & Purification (HPLC) Cleavage->Purification Conformational_Analysis cluster_NMR Solution Structure cluster_XRay Solid-State Structure Peptide Azetidine-Peptide NMR NMR Spectroscopy Peptide->NMR XRay X-ray Crystallography Peptide->XRay NOE NOE Restraints (Proton Distances) NMR->NOE JCoupling J-Coupling (Dihedral Angles) NMR->JCoupling TempCoeff Temp. Coefficients (H-Bonding) NMR->TempCoeff Crystal High-Resolution Crystal Structure XRay->Crystal

Application

Application Notes and Protocols: Protecting Group Strategies for 3-Azetidineacetic Acid Trifluoroacetate

< Introduction: The Strategic Importance of Protecting 3-Azetidineacetic Acid 3-Azetidineacetic acid is a valuable, non-proteinogenic amino acid analogue increasingly utilized as a constrained building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Importance of Protecting 3-Azetidineacetic Acid

3-Azetidineacetic acid is a valuable, non-proteinogenic amino acid analogue increasingly utilized as a constrained building block in medicinal chemistry and drug development. Its rigid, four-membered ring structure imparts unique conformational constraints on peptides and small molecules, often leading to enhanced biological activity and metabolic stability. However, the bifunctional nature of this molecule, containing both a reactive secondary amine within the azetidine ring and a carboxylic acid moiety, necessitates a carefully planned protecting group strategy to achieve selective chemical transformations.[1][2]

This document provides a comprehensive guide to the strategic protection of 3-azetidineacetic acid, supplied as its trifluoroacetate (TFA) salt. We will delve into the rationale behind choosing appropriate protecting groups for both the nitrogen and carboxylic acid functionalities, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies for complex synthetic routes.

Initial Consideration: The Trifluoroacetate Counter-ion

3-Azetidineacetic acid is often supplied as a trifluoroacetate salt, a consequence of its purification by reverse-phase HPLC using trifluoroacetic acid in the mobile phase.[3][4] Before proceeding with most protection reactions, particularly those involving the azetidine nitrogen, it is crucial to neutralize the TFA salt to liberate the free amine. This is typically achieved by treating the salt with a suitable base. Failure to do so will result in the protonated, unreactive form of the amine, preventing the desired reaction.

It is also important to be aware that TFA can sometimes participate in side reactions, such as the trifluoroacetylation of free amines under certain conditions.[5] Therefore, its removal or neutralization is a critical first step.

Part 1: Protection of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a nucleophilic center that readily participates in reactions such as acylation and alkylation. Its protection is paramount when subsequent reactions are intended to modify the carboxylic acid group or when using the azetidine as a building block in peptide synthesis.[1][2] The choice of the N-protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal and its compatibility with other functional groups in the molecule.

Common N-Protecting Groups for Azetidines

The most widely employed N-protecting groups for amino acids, and by extension, azetidine derivatives, are carbamates. These include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[6]

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsKey Advantages & Considerations
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[7][8]Stable to a wide range of non-acidic conditions. Deprotection is clean.
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[9]Orthogonal to Boc and Fmoc. Stable to acidic and basic conditions.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., Piperidine in DMF)[7]Ideal for solid-phase peptide synthesis (SPPS). Base-lability allows for orthogonal protection with acid-labile groups.
Experimental Protocol 1: N-Boc Protection of 3-Azetidineacetic Acid

This protocol describes the protection of the azetidine nitrogen with the tert-butyloxycarbonyl (Boc) group.

Rationale: The Boc group is a cornerstone of modern organic synthesis due to its ease of installation and its clean, acid-mediated removal. The reaction proceeds via nucleophilic attack of the free azetidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base is required to neutralize the starting TFA salt and to scavenge the proton generated during the reaction.

N_Boc_Protection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product start_mat 3-Azetidineacetic acid TFA salt reaction Stir at Room Temperature start_mat->reaction reagent1 Di-tert-butyl dicarbonate ((Boc)₂O) reagent1->reaction reagent2 Base (e.g., NaHCO₃) reagent2->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Crystallization or Chromatography) workup->purification product N-Boc-3-Azetidineacetic acid purification->product

Caption: Workflow for N-Boc protection.

Materials:

  • 3-Azetidineacetic acid trifluoroacetate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-azetidineacetic acid trifluoroacetate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until effervescence ceases. This step neutralizes the TFA salt.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-azetidineacetic acid.

  • Purify the product by flash chromatography or crystallization if necessary.

Part 2: Protection of the Carboxylic Acid

To perform reactions at the azetidine nitrogen or to couple the N-protected azetidine with other molecules via its nitrogen, the carboxylic acid group must often be protected. The most common strategy for protecting carboxylic acids is to convert them into esters.[7][10]

Common Carboxylic Acid Protecting Groups

The choice of ester is critical for ensuring orthogonality with the N-protecting group.

Protecting GroupAbbreviationInstallation MethodDeprotection ConditionsKey Advantages & Considerations
Methyl Ester-OMeFischer esterification (MeOH, acid catalyst)Saponification (e.g., LiOH, NaOH)Simple to install. Base-labile, making it orthogonal to acid-labile N-protecting groups like Boc.
Benzyl Ester-OBnBenzyl bromide or benzyl alcohol with a coupling agentCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to both Boc and Fmoc. Stable to both acidic and basic conditions.
tert-Butyl Ester-OtBuIsobutylene with an acid catalystStrong acids (e.g., TFA, HCl)Acid-labile, similar to Boc. Not orthogonal to Boc protection.
Experimental Protocol 2: Methyl Esterification of N-Boc-3-Azetidineacetic Acid

This protocol details the conversion of the carboxylic acid to a methyl ester, a common step following N-protection.

Rationale: Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] Using a large excess of the alcohol (in this case, methanol) drives the equilibrium towards the ester product. An acid catalyst, such as sulfuric acid or thionyl chloride, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Carboxylic_Acid_Protection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product start_mat N-Boc-3-Azetidineacetic acid reaction Stir at 0 °C to RT start_mat->reaction reagent1 Methanol (MeOH) (Solvent and Reagent) reagent1->reaction reagent2 Acid Catalyst (e.g., SOCl₂ or H₂SO₄) reagent2->reaction workup Quench & Evaporate reaction->workup purification Purification (e.g., Chromatography) workup->purification product N-Boc-3-Azetidineacetic acid methyl ester purification->product

Caption: Workflow for Carboxylic Acid Protection.

Materials:

  • N-Boc-3-Azetidineacetic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend N-Boc-3-azetidineacetic acid (1.0 eq) in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a drying tube.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension. Alternatively, a catalytic amount of concentrated H₂SO₄ can be used.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the desired methyl ester.

  • Purify by flash chromatography if necessary.

Part 3: Orthogonal Protection and Deprotection Strategies

The true power of protecting groups lies in their orthogonal nature, which allows for the selective removal of one group in the presence of another.[6][10] This is critical for complex syntheses where sequential modifications of the amine and carboxylic acid are required.

A common orthogonal strategy for 3-azetidineacetic acid involves:

  • N-Boc protection: Acid-labile.

  • Carboxylic acid protection as a Benzyl ester: Removable by hydrogenolysis.

This combination allows for the deprotection of either group without affecting the other, providing maximum synthetic flexibility.

Orthogonal_Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection cluster_products Selective Products start 3-Azetidineacetic acid N_prot N-Boc Protection start->N_prot (Boc)₂O C_prot O-Benzyl Protection N_prot->C_prot BnBr, Base fully_protected N-Boc, O-Benzyl Protected Azetidine C_prot->fully_protected deprot_N TFA / HCl (Acidolysis) fully_protected->deprot_N deprot_C H₂, Pd/C (Hydrogenolysis) fully_protected->deprot_C free_amine Free Amine, Benzyl Ester deprot_N->free_amine free_acid N-Boc, Free Carboxylic Acid deprot_C->free_acid

Caption: Orthogonal Protection/Deprotection Scheme.

Experimental Protocol 3: Selective N-Boc Deprotection

Rationale: The tert-butyl carbamate is readily cleaved under acidic conditions, generating the free amine (as its corresponding salt), isobutylene, and carbon dioxide.[12] Trifluoroacetic acid is commonly used for this purpose as it is volatile and easily removed.

Materials:

  • N-Boc, O-Benzyl protected 3-azetidineacetic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the fully protected azetidine (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • The resulting product, the benzyl ester of 3-azetidineacetic acid as its TFA salt, can often be used directly in the next step or purified by precipitation with diethyl ether.

Conclusion

The successful application of 3-azetidineacetic acid trifluoroacetate in synthetic chemistry is critically dependent on a well-designed protecting group strategy. By understanding the reactivity of the azetidine nitrogen and the carboxylic acid, and by selecting appropriate, orthogonal protecting groups such as Boc and benzyl esters, researchers can unlock the full potential of this valuable building block for the creation of novel therapeutics and chemical probes. The protocols provided herein offer a robust starting point for the reliable and efficient manipulation of this versatile molecule.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Protecting group - Wikipedia. (2024, January 21). Wikipedia. Retrieved January 28, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2022, November 1). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2023, April 24). Total Synthesis. Retrieved January 28, 2026, from [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2007). Fmoc-based solid-phase peptide synthesis: the state of the art. Wiley InterScience. Retrieved January 28, 2026, from [Link]

  • BOC Deprotection — Organic Chemistry Data. (n.d.). Organic Chemistry Data. Retrieved January 28, 2026, from [Link]

  • E.A.A., E. (2019). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Trifluoroacetic acid - Wikipedia. (2024, January 27). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of primary cultures of osteoblasts and adrenal cortical cells. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Anderson, G. W., & McGregor, A. C. (1957). t-Butoxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(22), 6180–6183. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Azetidineacetic Acid Trifluoroacetate from Resin

Introduction: Navigating the Cleavage of Peptides with Constrained Non-Natural Amino Acids The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Cleavage of Peptides with Constrained Non-Natural Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering avenues to enhance potency, stability, and conformational rigidity. 3-Azetidineacetic acid, a constrained β-amino acid, is a valuable building block for these purposes. However, its unique structural features, particularly the strained four-membered azetidine ring, present specific challenges during the final and critical step of solid-phase peptide synthesis (SPPS): the cleavage of the peptide from the resin support.

This comprehensive guide provides detailed application notes and protocols for the efficient and safe cleavage of peptides containing 3-Azetidineacetic acid from common solid-phase resins. As a Senior Application Scientist, this document is grounded in established principles of peptide chemistry, while also addressing the nuanced considerations required for this specific non-natural amino acid. We will delve into the mechanistic rationale behind the recommended protocols, empowering researchers to not only follow the steps but also to troubleshoot and adapt them to their specific peptide sequences.

The term "trifluoroacetate" in the context of the topic refers to the common salt form in which peptides are often isolated after cleavage and purification using trifluoroacetic acid (TFA). While TFA is a highly effective reagent for cleavage, its strong acidity necessitates a careful approach to preserve the integrity of the 3-Azetidineacetic acid residue.

Scientific Integrity and Logic: Understanding the Chemical Landscape

The Dual Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage

In the realm of Fmoc-based SPPS, trifluoroacetic acid (TFA) is the reagent of choice for the final cleavage step. Its potent acidity serves two primary functions:

  • Cleavage of the Peptide-Resin Linkage: TFA protonates and cleaves the acid-labile linker that anchors the C-terminus of the peptide to the solid support.

  • Removal of Side-Chain Protecting Groups: Acid-labile protecting groups on various amino acid side chains are simultaneously removed, yielding the final, deprotected peptide.

The Challenge: Acid Stability of the Azetidine Ring

The primary concern when cleaving peptides containing 3-Azetidineacetic acid is the stability of the strained azetidine ring under strongly acidic conditions. While direct studies on the TFA-mediated cleavage of peptides with this specific amino acid are not extensively documented, literature on related N-substituted azetidines suggests a potential for acid-mediated intramolecular ring-opening. This side reaction can lead to undesired byproducts and a lower yield of the target peptide.

The mechanism of this potential side reaction involves the protonation of the azetidine nitrogen, which can make the ring susceptible to nucleophilic attack, potentially by the peptide backbone itself or other nucleophiles present in the cleavage cocktail.

Visualization of the Cleavage Workflow and Potential Side Reaction

Peptide Cleavage Workflow Resin Peptide-Resin Conjugate (with 3-Azetidineacetic acid) Cleavage TFA Cleavage Cocktail (TFA, Scavengers) Resin->Cleavage 1-3 hours Filtration Filtration & Resin Washing Cleavage->Filtration Precipitation Precipitation with Cold Ether Filtration->Precipitation Isolation Centrifugation & Decantation Precipitation->Isolation Purification Purification (e.g., RP-HPLC) Isolation->Purification Final_Peptide Purified Peptide (TFA salt) Purification->Final_Peptide Azetidine_Ring_Opening Potential Acid-Catalyzed Ring Opening of 3-Azetidineacetic Acid Residue cluster_0 Intact Peptide cluster_1 Potential Side Product Azetidine Peptide-...(Azetidine Ring)...-Peptide Protonation H+ (TFA) Azetidine->Protonation RingOpened Peptide-...(Ring-Opened Adduct)...-Peptide Protonation->RingOpened Side Reaction SideReaction Nucleophilic Attack

Caption: Potential side reaction of the azetidine ring during acid cleavage.

Experimental Protocols: A Guided Approach to Cleavage

The choice of cleavage protocol and cocktail composition depends on the type of resin used for the synthesis and the overall composition of the peptide. Below are detailed protocols for two commonly used resins.

Protocol 1: Cleavage from Rink Amide Resin

Rink Amide resin is frequently used for the synthesis of peptide amides. The cleavage from this resin requires a relatively strong TFA cocktail.

Materials:

  • Peptide-loaded Rink Amide resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • 50 mL conical centrifuge tubes

  • Fritted syringe or reaction vessel

  • Rotary evaporator (optional)

  • Lyophilizer

Cleavage Cocktail (Reagent B):

ReagentVolume PercentagePurpose
Trifluoroacetic acid (TFA)88%Cleavage of peptide from resin and removal of protecting groups.
Phenol5%Scavenger to protect Tyr and Trp residues.
Water5%Scavenger for t-butyl cations.
Triisopropylsilane (TIS)2%Scavenger for trityl and other carbocations.

Procedure:

  • Resin Preparation: Transfer the dry peptide-loaded resin to a fritted syringe or reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL per 100 mg of resin) to remove any residual DMF and swell the resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (Reagent B) to the resin (approximately 10 mL per 1 g of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Note: Due to the potential acid sensitivity of the azetidine ring, it is advisable to perform a small-scale trial cleavage and analyze the crude product by LC-MS to determine the optimal cleavage time. Avoid extended cleavage times.

  • Peptide Collection: Filter the cleavage mixture into a 50 mL conical centrifuge tube. Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2 x 30 mL) to remove scavengers and organic impurities. Centrifuge and decant after each wash.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a trifluoroacetate salt.

Protocol 2: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide with side-chain protecting groups largely intact if desired. For full deprotection, a stronger TFA cocktail is used.

Materials:

  • Peptide-loaded 2-CTC resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • 50 mL conical centrifuge tubes

  • Fritted syringe or reaction vessel

Cleavage Cocktail (Mild for Protected Peptide):

ReagentVolume Percentage
Acetic Acid/TFE/DCM1:2:7

Cleavage Cocktail (for Full Deprotection):

ReagentVolume Percentage
Trifluoroacetic acid (TFA)95%
Water2.5%
Triisopropylsilane (TIS)2.5%

Procedure (for Full Deprotection):

  • Resin Preparation: Swell the peptide-loaded resin in DCM in a fritted syringe or reaction vessel.

  • Cleavage Reaction: Add the freshly prepared TFA/Water/TIS (95:2.5:2.5) cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).

  • Incubation: Agitate the mixture at room temperature for 1-1.5 hours. Again, a time-course study on a small scale is recommended to minimize potential degradation of the azetidine ring.

  • Peptide Collection: Filter the cleavage solution into a 50 mL centrifuge tube. Wash the resin with a small amount of fresh cleavage cocktail or DCM.

  • Precipitation, Isolation, and Washing: Follow steps 5-8 from Protocol 1.

  • Purification and Lyophilization: Follow steps 9-10 from Protocol 1.

Expertise & Experience: Troubleshooting and Key Considerations

As a Senior Application Scientist, it is my experience that success with non-standard building blocks lies in anticipating and mitigating potential side reactions.

  • Monitoring for Ring Opening: The primary analytical tool to monitor for the potential ring-opening of the 3-Azetidineacetic acid is mass spectrometry (LC-MS). The ring-opened product will have the same mass as the desired peptide but may exhibit a different retention time on RP-HPLC and will show a different fragmentation pattern in MS/MS analysis.

  • Optimizing Cleavage Time: The most critical parameter to optimize is the cleavage time. A shorter cleavage time will minimize the exposure of the peptide to the strong acid and thus reduce the risk of side reactions. It is highly recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 1.5 hr, 2 hr) on a small amount of resin and analyze the crude product to find the sweet spot between complete deprotection and minimal degradation.

  • The Role of Scavengers: While standard scavengers like TIS and water are essential, the inclusion of a small amount of a reducing scavenger like 1,2-ethanedithiol (EDT) could be considered, especially if the peptide sequence contains other sensitive residues like Cys or Met. However, the compatibility of EDT with the azetidine ring should be verified on a small scale.

  • Temperature Control: Perform the cleavage at room temperature. Elevated temperatures, while accelerating cleavage, will also significantly increase the rate of potential side reactions.

Trustworthiness: A Self-Validating System

To ensure the integrity of your final peptide product, a rigorous analytical validation process is non-negotiable.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the purified peptide to ensure it matches the theoretical mass of the desired product.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis to confirm the peptide sequence and the integrity of the 3-Azetidineacetic acid residue. The fragmentation pattern of the intact azetidine-containing peptide will differ from that of a ring-opened isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, particularly of the 3-Azetidineacetic acid moiety, 1D and 2D NMR spectroscopy can be invaluable for the final product.

By systematically applying these analytical techniques, you can be confident in the structural integrity of your synthesized peptide.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Azetidinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Mitchell, A. R., Erickson, B. W., Ryabtsev, M. N., Hodges, R. S., & Merrifield, R. B. (1976). tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis. Journal of the American Chemical Society, 98(23), 7357–7362.
  • PNAS. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2009, October 11). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • AmbioPharm. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • NIH. (n.d.). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Retrieved from [Link]

  • ResearchGate. (2017, February 27). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide? Retrieved from [Link]

  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Retrieved from [Link]

Application

Application Note: High-Performance Purification of Peptides Containing 3-Azetidineacetic Acid Trifluoroacetate by Reversed-Phase HPLC

Introduction The incorporation of non-canonical amino acids into peptide therapeutics is a rapidly expanding strategy in drug discovery, offering enhanced proteolytic stability, conformational rigidity, and novel pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-canonical amino acids into peptide therapeutics is a rapidly expanding strategy in drug discovery, offering enhanced proteolytic stability, conformational rigidity, and novel pharmacological profiles. Among these, 3-Azetidineacetic acid, a constrained four-membered ring analogue of proline, has garnered significant interest for its ability to induce unique turns in peptide backbones. However, the introduction of such synthetic moieties often presents downstream purification challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of peptides containing 3-Azetidineacetic acid trifluoroacetate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with deletion sequences, truncated fragments, and by-products from protecting groups.[1] The trifluoroacetate (TFA) counterion, originating from the cleavage cocktail and HPLC mobile phase, is also present and can influence the peptide's physicochemical properties and biological activity.[2][3][4] A robust and optimized RP-HPLC protocol is therefore critical to achieving the high purity required for downstream applications.

Scientific Principles of Purification

RP-HPLC separates molecules based on their hydrophobicity.[1][5] A non-polar stationary phase (typically C18-modified silica) retains the peptide, while a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN), elutes it.[1][6] The elution strength of the mobile phase is modulated by a gradient, starting with a high aqueous content and progressively increasing the organic solvent concentration.[6]

The inclusion of an ion-pairing agent, most commonly TFA, in the mobile phase is crucial for peptide separations.[6][7] TFA serves multiple purposes: it acidifies the mobile phase to suppress the ionization of silica silanol groups, minimizing undesirable secondary interactions, and it forms ion pairs with the positively charged residues of the peptide, enhancing their retention and improving peak shape.[7][8]

The presence of 3-Azetidineacetic acid can alter the overall hydrophobicity and conformational dynamics of the peptide compared to its natural counterparts, necessitating careful optimization of the HPLC method.

Methodology & Protocol

Materials and Equipment
Item Specification
Crude Peptide Lyophilized powder containing the 3-Azetidineacetic acid peptide as a TFA salt.
Solvent A HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
Solvent B HPLC-grade acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).
HPLC System Preparative RP-HPLC system with a gradient pump, UV detector, and fraction collector.
HPLC Column Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm).
Analytical HPLC Analytical RP-HPLC system for purity analysis.
Analytical Column Analytical C18 column with the same stationary phase chemistry as the preparative column.
Lyophilizer For freeze-drying the purified peptide fractions.
Solubilization Buffer A minimal volume of a mixture of Solvent A and Solvent B.
Experimental Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product SamplePrep Sample Preparation SystemEquil System Equilibration SamplePrep->SystemEquil Injection Sample Injection SystemEquil->Injection Gradient Gradient Elution Injection->Gradient Fractionation Fraction Collection Gradient->Fractionation PurityCheck Purity Analysis Fractionation->PurityCheck Pooling Pooling Pure Fractions PurityCheck->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Figure 1: General workflow for the purification of 3-Azetidineacetic acid-containing peptides.

Detailed Protocol

1. Analytical Method Development (Scouting Run)

  • Rationale: Before committing the entire crude sample to a large-scale preparative run, it is essential to optimize the separation on a smaller, analytical scale.[6][9] This conserves the sample and allows for rapid determination of the optimal gradient conditions.

  • Procedure:

    • Prepare a stock solution of the crude peptide in the solubilization buffer at a concentration of approximately 1 mg/mL.

    • Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.

    • Inject a small volume (e.g., 10-20 µL) of the peptide solution.

    • Run a broad linear gradient, for instance, 5% to 95% Solvent B over 30 minutes, at a flow rate appropriate for the analytical column (e.g., 1 mL/min).[9]

    • Monitor the elution profile at 210-220 nm, where the peptide bond absorbs UV light.[1]

    • Identify the retention time of the main peak corresponding to the target peptide.

2. Preparative Purification

  • Rationale: The conditions established during the analytical run are scaled up for the preparative column to purify the bulk of the crude material.

  • Procedure:

    • Dissolve the crude peptide in a minimal volume of the solubilization buffer. Ensure complete dissolution; sonication may be applied if necessary.

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.

    • Inject the dissolved crude peptide onto the column.

    • Run the preparative HPLC using an optimized gradient based on the analytical run. A common strategy is to create a shallower gradient around the elution point of the target peptide to maximize resolution from closely eluting impurities.[6]

    • Collect fractions throughout the elution of the main peak and any closely associated peaks.

3. Fraction Analysis

  • Rationale: Each collected fraction must be analyzed to determine its purity before pooling.

  • Procedure:

    • Using the analytical HPLC system and the optimized analytical method, inject a small aliquot from each collected fraction.

    • Analyze the chromatograms to identify fractions that meet the desired purity level (e.g., >95%).

4. Lyophilization

  • Rationale: The final step is to remove the mobile phase solvents to obtain the purified peptide as a stable, dry powder.

  • Procedure:

    • Pool the fractions that meet the purity criteria.

    • Freeze the pooled solution using a dry ice/acetone bath or a suitable freezer.

    • Lyophilize the frozen solution until all the solvent has sublimated, yielding the purified peptide as a white, fluffy solid.

Optimization and Troubleshooting

The success of the purification is highly dependent on the specific peptide sequence and the nature of the impurities. The following table outlines common challenges and strategies for optimization.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Tailing Suboptimal TFA concentration; secondary interactions with the stationary phase.Increase TFA concentration in the mobile phase to 0.2-0.25% to improve ion pairing and peak shape.[10] Consider using a different stationary phase or increasing the column temperature.
Peptide Insolubility Aggregation of hydrophobic peptides.Add a small amount of organic solvent (e.g., DMSO, isopropanol) to the sample solution. Optimize the pH of the mobile phase.
Multiple, Closely Eluting Peaks Presence of deletion or diastereomeric impurities with similar hydrophobicity.Employ a shallower gradient around the target peak's elution time to enhance separation.[11] Consider a different column chemistry or an alternative purification technique like ion-exchange chromatography.
Low Recovery Irreversible adsorption of the peptide to the column; precipitation on the column.Ensure the column is properly conditioned. For very hydrophobic peptides, a different stationary phase (e.g., C4) might be necessary.

The Role of Trifluoroacetic Acid (TFA)

TFA is a double-edged sword in peptide purification. While it is an excellent ion-pairing agent that improves chromatographic performance, residual TFA in the final product can be detrimental to biological assays.[2][3][4] For applications where TFA is a concern, several strategies can be employed post-purification:

  • TFA Salt Exchange: The purified peptide can be repeatedly dissolved in a solution containing a different acid (e.g., hydrochloric acid or acetic acid) and then re-lyophilized to exchange the TFA counterion.[12][13]

  • Alternative Ion-Pairing Reagents: For LC-MS applications where TFA can cause ion suppression, formic acid is a common alternative, though it may result in poorer chromatographic performance.[8][14]

TFA_Role cluster_pros Advantages in HPLC cluster_cons Downstream Concerns TFA Trifluoroacetic Acid (TFA) IonPairing Effective Ion Pairing TFA->IonPairing PeakShape Improves Peak Shape TFA->PeakShape Retention Enhances Retention TFA->Retention BioAssay Interferes with Biological Assays TFA->BioAssay IonSuppression Causes Ion Suppression in MS TFA->IonSuppression

Figure 2: The dual role of TFA in peptide purification and downstream applications.

Conclusion

The purification of peptides containing non-canonical amino acids like 3-Azetidineacetic acid requires a systematic and well-optimized RP-HPLC strategy. By carefully developing an analytical method and scaling it to a preparative level, researchers can achieve high-purity peptides suitable for a wide range of applications. Understanding the role of mobile phase additives, particularly TFA, is crucial for both successful separation and for mitigating potential downstream complications. This application note provides a robust framework for developing and executing an effective purification protocol for these novel peptide entities.

References

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Biotage. (2025, March 3). Optimizing peptide purification with flash chromatography. Retrieved from [Link]

  • sb peptide. (n.d.). TFA removal service. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–49. Retrieved from [Link]

  • ResearchGate. (n.d.). TF-acetate/peptide ratios, acetate/peptide molar ratios and peptide recovery before and after each exchange procedure a. Retrieved from [Link]

  • Gilar, M., et al. (2002). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 952(1-2), 13-22. Retrieved from [Link]

  • National Institutes of Health. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

  • Chromatography Online. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved from [Link]

  • Chemical Analysis (Warsaw). (2005). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Retrieved from [Link]

  • Chromatography Today. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 3-Azetidineacetic Acid Trifluoroacetate as a Versatile Scaffold for Combinatorial Library Synthesis

Introduction: The Strategic Advantage of the Azetidine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is paramount. The choice of a central scaffold upon which to build a combinatorial library is a critical determinant of success. 3-Azetidineacetic acid, presented here as its trifluoroacetate salt for improved handling and solubility, has emerged as a privileged scaffold in drug discovery.[1] Its utility stems from a unique combination of structural and physicochemical properties that address key challenges in drug design.

Azetidines, as four-membered nitrogen-containing heterocycles, occupy a sweet spot in terms of chemical stability and conformational rigidity.[1][2] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more reactive than its five-membered pyrrolidine counterpart, yet significantly more stable and easier to handle than the highly strained three-membered aziridines.[2] This controlled reactivity allows for selective functionalization under appropriate conditions.

The constrained nature of the azetidine ring imparts a degree of pre-organization to molecules, reducing the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity.[3] This sp3-rich, three-dimensional character is increasingly sought after to explore new chemical space beyond the predominantly flat aromatic structures that have historically dominated drug discovery. Furthermore, the incorporation of an azetidine motif can enhance metabolic stability and improve key pharmacokinetic properties such as solubility.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[4]

This guide provides detailed protocols for the strategic application of 3-azetidineacetic acid trifluoroacetate in the construction of diverse combinatorial libraries, suitable for screening against a wide array of biological targets. Both solid-phase and solution-phase methodologies are presented, offering flexibility to researchers based on their specific needs and available resources.

PART 1: Solid-Phase Synthesis of Azetidine-Based Libraries

Solid-phase synthesis offers a streamlined approach for the rapid generation of large combinatorial libraries, with the key advantage of simplified purification at each step. The 3-azetidineacetic acid scaffold can be readily incorporated into standard solid-phase peptide synthesis (SPPS) workflows.

Workflow for Solid-Phase Azetidine Library Synthesis

G cluster_0 Resin Preparation cluster_1 Scaffold Attachment cluster_2 Library Elaboration (Cycle n times) cluster_3 Finalization Resin_Swelling Resin Swelling in DCM/DMF Scaffold_Activation Activate 3-Azetidineacetic acid (e.g., with HBTU/DIPEA) Resin_Swelling->Scaffold_Activation Coupling_1 Couple Scaffold to Resin Scaffold_Activation->Coupling_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling_1->Fmoc_Deprotection Building_Block_Activation Activate Building Block 'n' (e.g., Amino Acid, Carboxylic Acid) Fmoc_Deprotection->Building_Block_Activation Coupling_n Couple Building Block 'n' Building_Block_Activation->Coupling_n Coupling_n->Fmoc_Deprotection Next Cycle Capping Capping (Optional) (e.g., Acetic Anhydride) Coupling_n->Capping Final_Deprotection Final N-terminal Deprotection Coupling_n->Final_Deprotection End of Elaboration Capping->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification G Start 3-Azetidineacetic acid (Boc-protected, Esterified) Couple_R1 Couple R1-COOH to Azetidine-N (EDC/HOBt or similar) Start->Couple_R1 Workup_1 Aqueous Workup & Purification (Chromatography) Couple_R1->Workup_1 Deprotect_Ester Ester Hydrolysis (e.g., LiOH) Workup_1->Deprotect_Ester Workup_2 Acidic Workup & Purification Deprotect_Ester->Workup_2 Couple_R2 Couple R2-NH2 to Carboxylic Acid (Amide Coupling) Workup_2->Couple_R2 Workup_3 Final Workup & Purification Couple_R2->Workup_3 Final_Product Final Library Member (Di-substituted Azetidine) Workup_3->Final_Product

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Azetidineacetic Acid Trifluoroacetate Derivatives for SAR Studies

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Sma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional diversity and physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain and sp³-rich character can confer a range of desirable attributes to a drug candidate, including enhanced metabolic stability, improved solubility, and a greater ability to explore chemical space compared to more traditional, flatter aromatic systems.[1]

This application note provides a comprehensive guide to the synthesis of 3-azetidineacetic acid trifluoroacetate derivatives, a versatile scaffold for structure-activity relationship (SAR) studies. We will delve into the strategic considerations behind the synthetic route, offer detailed, step-by-step protocols for the preparation of the core intermediate and its subsequent derivatization, and explore the design of a focused library of analogs for SAR exploration. The trifluoroacetate salt form is often a convenient intermediate in synthesis, particularly when purification by reverse-phase HPLC is employed.[2][3]

Synthetic Strategy: A Modular Approach to 3-Azetidineacetic Acid Derivatives

The synthesis of the 3-azetidineacetic acid scaffold is approached through a multi-step sequence, commencing with a commercially available starting material. The overarching strategy is designed to be robust and amenable to the generation of a diverse library of analogs. The key steps involve the formation of the core scaffold, followed by functionalization of the exocyclic carboxylic acid and/or the azetidine nitrogen.

A logical and efficient synthetic pathway to the key intermediate, N-Boc-3-azetidineacetic acid, is proposed, starting from N-Boc-3-(hydroxymethyl)azetidine. This route involves the conversion of the primary alcohol to a suitable leaving group, followed by a nucleophilic substitution with a cyanide source to introduce the one-carbon extension. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the azetidine nitrogen, preventing its interference in the preceding steps and allowing for its selective deprotection and subsequent functionalization in the final stages of the synthesis.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: N-Boc-3-Azetidineacetic Acid

This section details the proposed multi-step synthesis of the key building block, N-Boc-3-azetidineacetic acid.

Workflow for the Synthesis of N-Boc-3-Azetidineacetic Acid

Synthesis_Workflow start N-Boc-3-(hydroxymethyl)azetidine step1 Tosylation/ Mesylation start->step1 TsCl or MsCl, Pyridine, DCM intermediate1 N-Boc-3-(tosyloxymethyl)azetidine or N-Boc-3-(mesyloxymethyl)azetidine step1->intermediate1 step2 Cyanation intermediate1->step2 NaCN or KCN, DMSO intermediate2 N-Boc-3-(cyanomethyl)azetidine step2->intermediate2 step3 Hydrolysis intermediate2->step3 Aq. NaOH or HCl, Heat product N-Boc-3-azetidineacetic acid step3->product SAR_Diversification cluster_0 3-Azetidineacetic Acid Scaffold Scaffold [Image of 3-Azetidineacetic Acid Structure] R1 R¹ Position (Amide Substituent) Scaffold->R1 Amide Coupling R2 R² Position (Azetidine Nitrogen) Scaffold->R2 N-Alkylation/ N-Arylation Bioisostere Carboxylic Acid Bioisosteres Scaffold->Bioisostere Isosteric Replacement

Sources

Method

Analytical techniques for characterizing "3-Azetidineacetic acid trifluoroacetate" products

An Application Note for Drug Development Professionals Comprehensive Analytical Characterization of 3-Azetidineacetic Acid Trifluoroacetate Abstract 3-Azetidineacetic acid is a constrained, non-proteinogenic amino acid a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Comprehensive Analytical Characterization of 3-Azetidineacetic Acid Trifluoroacetate

Abstract

3-Azetidineacetic acid is a constrained, non-proteinogenic amino acid analogue increasingly utilized as a key building block in medicinal chemistry. Its incorporation into novel chemical entities can impart favorable conformational rigidity and metabolic stability. It is commonly supplied and handled as its trifluoroacetate (TFA) salt, a consequence of its purification by reversed-phase chromatography. The presence and stoichiometry of this counterion, along with the identity, purity, and structure of the parent molecule, are critical quality attributes that must be rigorously controlled. This application note provides a comprehensive, multi-technique guide for the complete characterization of 3-Azetidineacetic acid trifluoroacetate, designed for researchers in process development and quality control. We present detailed protocols for identity confirmation, purity assessment, and counterion quantification, emphasizing the rationale behind methodological choices to ensure robust and reliable results.

Introduction: The Need for an Orthogonal Analytical Approach

The successful integration of novel building blocks like 3-azetidineacetic acid into drug discovery pipelines hinges on the absolute certainty of their quality. A single analytical technique is insufficient to establish the complete profile of a product like 3-Azetidineacetic acid trifluoroacetate. For instance, while HPLC can determine purity, it does not confirm the molecular structure. Conversely, NMR can elucidate structure but may not detect trace-level impurities.

Therefore, a multi-faceted, orthogonal approach is required. This guide establishes a logical workflow, beginning with unambiguous identity confirmation (MS and NMR), followed by quantitative purity assessment (chromatography), and concluding with specific analysis of the trifluoroacetate counterion (¹⁹F NMR, FTIR). This systematic process ensures that the material meets the stringent requirements for downstream synthetic applications.

Identity and Structural Confirmation

The first and most critical step is to confirm that the material is, unequivocally, 3-Azetidineacetic acid. This is achieved through a combination of mass spectrometry for molecular weight determination and nuclear magnetic resonance for detailed structural mapping.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for a polar, pre-charged molecule like an amino acid salt. It is a "soft" ionization method that minimizes fragmentation, ensuring the dominant species observed is the protonated molecular ion [M+H]⁺. We use the positive ion mode as the azetidine nitrogen is readily protonated. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and differentiating from potential isobaric impurities.

Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in HPLC-grade water. Further dilute to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures the analyte is fully protonated.

  • Instrumentation:

    • Instrument: A Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50–500.

    • Capillary Voltage: 3.5–4.0 kV.

    • Source Temperature: 120 °C.

  • Data Interpretation:

    • The theoretical monoisotopic mass of the free base (C₅H₉NO₂) is 115.0633 u.

    • The primary ion to be identified is the protonated molecular ion, [M+H]⁺, with an expected m/z of 116.0711 .

    • An HRMS result should be within ± 5 ppm of the theoretical mass to confidently confirm the elemental composition.

NMR Spectroscopy for Unambiguous Structural Elucidation

Expertise & Causality: NMR spectroscopy provides the definitive structural fingerprint of the molecule. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. For this specific compound, we also employ ¹⁹F NMR as a highly specific and sensitive tool to simultaneously confirm the presence of the trifluoroacetate counterion. Deuterated water (D₂O) is a suitable solvent due to the sample's high polarity.

Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Dissolve 5–10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field strength.

    • Experiments: Standard ¹H, ¹³C{¹H}, and ¹⁹F acquisitions.

  • Data Interpretation: The expected spectral data provides a unique signature for the molecule.

Table 1: Expected NMR Chemical Shifts for 3-Azetidineacetic Acid in D₂O

Nucleus Atom Position (see Fig. 1) Expected Chemical Shift (ppm) Multiplicity Notes
¹H Hα (CH₂) ~2.9 s Singlet due to no adjacent protons.
Hβ (CH) ~4.2 quintet Coupled to four adjacent protons on the ring.
Hγ (CH₂) ~4.4 t Coupled to the two Hβ protons.
¹³C Cα (CH₂) ~35 - Aliphatic methylene.
Cβ (CH) ~40 - Methine carbon of the azetidine ring.
Cγ (CH₂) ~55 - Methylene carbons of the azetidine ring.
C=O ~175 - Carboxylic acid carbonyl carbon, deshielded.[1]

| ¹⁹F | CF₃ (TFA) | ~ -76.5 | s | Sharp singlet, characteristic of the TFA anion. |

Chemical structure of 3-Azetidineacetic acid with atom numbering for NMR.
Figure 1. Structure of 3-Azetidineacetic acid.

Chromatographic Purity Assessment

Purity is a critical parameter, typically expressed as a percentage area of the main peak relative to all other peaks. Given the polar nature of 3-azetidineacetic acid and its lack of a strong UV chromophore, specialized HPLC methods are required.

Method 1: HILIC with ELSD/CAD

Expertise & Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds that show little or no retention on traditional C18 reversed-phase columns. This avoids the need for chemical derivatization. Since the analyte lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is employed. These detectors respond to any non-volatile analyte, making them perfect for this application.

Protocol: HILIC-ELSD/CAD

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

  • HILIC Conditions:

    • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detector: ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas: 1.5 SLM) or CAD.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 1.0
      10.0 40.0
      11.0 40.0
      11.1 1.0

      | 15.0 | 1.0 |

Method 2: RP-HPLC with Pre-column Derivatization

Expertise & Causality: This is an orthogonal and more traditional approach. To overcome the lack of a UV chromophore, the primary amine of the azetidine ring is derivatized with o-Phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to create a highly fluorescent and UV-active isoindole derivative. This allows for sensitive detection using standard UV or fluorescence detectors. This method provides an excellent cross-validation for the HILIC approach.

Protocol: RP-HPLC with OPA Derivatization

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric Acid adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 10 mg OPA in 1 mL methanol, then add 20 µL of N-acetyl-L-cysteine solution (100 mg/mL in water).

  • Sample Derivatization (Automated or Manual):

    • In an autosampler vial, mix: 80 µL Borate Buffer, 10 µL sample solution (0.5 mg/mL), and 10 µL OPA Reagent.

    • Vortex and allow to react for 2 minutes before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 338 nm.

    • Gradient: 10% to 70% B over 20 minutes.

Table 2: Representative Purity Data Comparison

Analytical Method Purity (% Area) Major Impurity (% Area) Comments
HILIC-CAD 99.6% 0.25% (at RRT 0.85) Good retention and separation of polar species.

| RP-HPLC-UV (OPA) | 99.5% | 0.31% (at RRT 1.15) | Orthogonal selectivity confirms purity profile. |

Functional Group and Counterion Analysis

Beyond the primary structure, confirming the presence of key functional groups and the specific counterion is essential.

FTIR Spectroscopy for Functional Group Confirmation

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of characteristic functional groups. The resulting spectrum serves as a valuable fingerprint. For this compound, we expect to see absorptions for the carboxylic acid, the secondary amine salt, and the highly characteristic C-F bonds of the trifluoroacetate anion.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Interpretation:

Table 3: Key FTIR Vibrational Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid) 3300–2500 Very broad
N-H stretch (Ammonium Salt) 3200–2700 Broad, superimposed on O-H
C=O stretch (Carboxylic Acid) ~1720 Strong, sharp

| C-F stretches (TFA) | ~1205, 1135 | Very strong, characteristic bands[2] |

Workflow for Complete Characterization

The logical flow for analyzing a new batch of 3-Azetidineacetic acid trifluoroacetate should be systematic to ensure all quality attributes are assessed efficiently.

Caption: A logical workflow for the complete characterization of the product.

Conclusion

The analytical characterization of 3-Azetidineacetic acid trifluoroacetate is a clear example of the necessity for a multi-technique, orthogonal approach in modern pharmaceutical development. By combining high-resolution mass spectrometry, multinuclear NMR, orthogonal HPLC methods, and FTIR, one can build a complete profile of the material, ensuring its identity, structural integrity, purity, and correct counterion composition. The protocols and rationale detailed in this application note provide a robust framework for scientists to implement comprehensive quality control, thereby ensuring the reliability of this valuable synthetic building block in drug discovery endeavors.

References

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]]

  • ACS Publications. (2001). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins. Analytical Chemistry. Retrieved from [Link]]

  • ResearchGate. (2012). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]2]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]1]

Sources

Application

"3-Azetidineacetic acid trifluoroacetate" in the synthesis of enzyme inhibitors

[Application Notes & Protocols] Topic: 3-Azetidineacetic Acid Trifluoroacetate in the Synthesis of Enzyme Inhibitors For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: February 2026

[Application Notes & Protocols]

Topic: 3-Azetidineacetic Acid Trifluoroacetate in the Synthesis of Enzyme Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is perpetual. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in drug design.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of conformational rigidity and metabolic stability.[3][4] When incorporated into small molecules, the azetidine scaffold can enhance aqueous solubility, improve pharmacokinetic profiles, and provide novel vectors for exploring chemical space compared to more common analogues like pyrrolidine and piperidine.[1][3]

3-Azetidineacetic acid, a non-proteinogenic, cyclic β-amino acid, leverages these advantages by serving as a conformationally constrained building block. Its trifluoroacetate salt form is a stable, readily available reagent for synthetic applications. This guide provides an in-depth exploration of the strategic application of 3-azetidineacetic acid trifluoroacetate in the synthesis of potent and selective enzyme inhibitors, focusing on the rationale behind its use and detailed protocols for its incorporation.

Core Principles: Why Choose an Azetidine-Based Building Block?

The utility of 3-azetidineacetic acid in inhibitor design is not arbitrary; it is rooted in fundamental principles of molecular recognition and pharmacokinetics.

  • Conformational Rigidity: The strained four-membered ring restricts the number of accessible conformations for the molecule's backbone.[3] This pre-organization reduces the entropic penalty upon binding to an enzyme's active site, often leading to a significant increase in binding affinity (lower IC50 or Ki values).

  • Improved Metabolic Stability: The azetidine ring is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible or larger aliphatic chains and rings. This can lead to an extended in vivo half-life and improved drug-like properties.[3]

  • Novel Exit Vectors: The puckered geometry of the azetidine ring presents substituents in well-defined spatial orientations. This allows chemists to project functional groups into specific pockets of an enzyme's active site that might be inaccessible to inhibitors built with more conventional scaffolds.

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic structures like piperidine or pyrrolidine, or even planar aromatic rings in certain contexts.[1] This substitution can fine-tune properties such as lipophilicity, polarity, and receptor selectivity.[1][3]

Logical & Experimental Workflow

The integration of 3-azetidineacetic acid into a potential inhibitor follows a structured workflow, from initial design to final synthesis. Understanding this process is key to appreciating the rationale behind specific protocol steps.

G cluster_0 Design & Modeling cluster_1 Synthesis cluster_2 Validation A Target Enzyme Selection (e.g., DPP-IV, Proteases) B In Silico Docking (Hypothesize Azetidine Binding) A->B Identify Pocket C N-Boc Protection of 3-Azetidineacetic Acid B->C Select Scaffold D Peptide Coupling (Amide Bond Formation) C->D Activate Carboxyl E Deprotection & Purification D->E Final Inhibitor F In Vitro Enzyme Assay (Determine IC50) E->F Test Compound G Structure-Activity Relationship (SAR) Studies F->G Iterative Optimization G cluster_0 Enzyme Active Site cluster_1 Inhibitor S1 S1 Pocket (Hydrophobic) S2 S2 Pocket CAT Catalytic Residue (e.g., Serine) AZE Azetidine Ring (Rigid Core) AZE->S2 Positions Warhead WH Warhead (e.g., -CN, -COOH) AZE->WH R1 R1 Group (e.g., Adamantyl) R1->S1 Hydrophobic Interaction R1->AZE WH->CAT Covalent or H-Bond

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Azetidineacetic acid trifluoroacetate

Welcome to the technical support guide for the synthesis of 3-Azetidineacetic acid trifluoroacetate. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Azetidineacetic acid trifluoroacetate. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we ground our guidance in established chemical principles and field-proven experience to help you navigate the complexities of this synthesis.

Introduction: The Challenge of the Strained Ring

The synthesis of azetidine-containing molecules is a significant challenge in organic chemistry. The core difficulty lies in the inherent strain of the four-membered azetidine ring, which has a ring strain of approximately 25.4 kcal/mol.[1] This makes the ring susceptible to cleavage and rearrangement reactions, often leading to low yields and the formation of unwanted byproducts such as polymers.[2][3]

The synthesis of 3-Azetidineacetic acid trifluoroacetate involves two primary phases, each with unique challenges:

  • Formation and functionalization of the N-protected azetidine core: This phase focuses on constructing the strained ring and introducing the acetic acid side chain.

  • Deprotection and isolation: This final step involves removing the protecting group, typically a tert-butoxycarbonyl (Boc) group, with trifluoroacetic acid (TFA) and isolating the desired salt.

This guide is structured to address specific problems you may encounter in this synthetic sequence.

Workflow Overview: Synthesis of 3-Azetidineacetic Acid Trifluoroacetate

G cluster_0 Phase 1: Protected Intermediate Synthesis cluster_1 Phase 2: Deprotection & Isolation cluster_2 Purification & Analysis A N-Boc-3-azetidinemethanol B Oxidation (e.g., TEMPO/BAIB) A->B C N-Boc-3-azetidineacetic acid B->C E Deprotection C->E D TFA in DCM D->E F 3-Azetidineacetic acid trifluoroacetate E->F G Crude Product F->G H Purification (Precipitation/Washing) G->H I Final Product Analysis (NMR, HPLC, IC) H->I

Caption: General synthetic workflow for 3-Azetidineacetic acid trifluoroacetate.

Part 1: Troubleshooting the N-Boc Protected Intermediate

This section addresses common issues encountered during the formation of the key intermediate, N-Boc-3-azetidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: My azetidine ring-closing reaction is giving very low yields. What are the most common causes?

A1: Low yields in azetidine synthesis are a classic problem stemming from the high activation energy required to form the strained four-membered ring.[3]

  • Causality: The primary competing reactions are intermolecular polymerization and elimination side reactions, which are often kinetically favored over the desired intramolecular cyclization.[3]

  • Troubleshooting:

    • High Dilution: Run the cyclization reaction under high-dilution conditions (e.g., 0.01-0.05 M). This favors the intramolecular reaction by reducing the probability of reactive intermediates encountering each other.

    • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

    • Leaving Group: Ensure you have an excellent leaving group on your acyclic precursor (e.g., tosylate, mesylate, or halide). A poor leaving group will require harsher conditions, which promotes polymerization.

Q2: Why is the tert-butoxycarbonyl (Boc) group the preferred nitrogen-protecting group for this synthesis?

A2: The Boc group offers an excellent balance of stability and reactivity.[2]

  • Expertise: It is robust enough to withstand many synthetic transformations, including oxidations and some nucleophilic additions, which might be used to build the acetic acid side chain.[4] Yet, it is reliably cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a requirement for generating the final product.[5][6] Its steric bulk can also influence the stereochemistry of reactions at adjacent positions.

  • Trustworthiness: Unlike other groups like benzyl (Bn) or carbobenzyloxy (Cbz), which require hydrogenolysis for removal, the Boc group's acid lability provides an orthogonal deprotection strategy, simplifying the overall synthetic plan.[2]

Q3: During the oxidation of N-Boc-3-azetidinemethanol to the carboxylic acid, I am seeing significant byproduct formation. How can I improve selectivity?

A3: Over-oxidation or side reactions with the azetidine ring are common. The choice of oxidant is key to success.

  • Expertise: Harsh oxidants (like permanganate or chromic acid) can cleave the strained azetidine ring. Milder, more selective oxidation systems are required.

  • Protocol Recommendation: A two-step Swern oxidation or, more conveniently, a TEMPO-catalyzed oxidation using a co-oxidant like (diacetoxyiodo)benzene (BAIB) is highly recommended. These methods operate under mild, neutral, or slightly basic conditions, preserving the integrity of the azetidine ring and the Boc protecting group.

Part 2: Navigating the TFA Deprotection Step

The final deprotection is a critical step that can dramatically impact yield and purity.

Troubleshooting Guide: N-Boc Deprotection with TFA
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Deprotection (Observed by ¹H NMR/LC-MS)1. Insufficient TFA stoichiometry or reaction time. 2. Presence of water, which can hydrolyze TFA and reduce its effective acidity. 3. Low reaction temperature slowing kinetics.1. Increase TFA concentration (typically 20-50% in DCM) or extend reaction time. Monitor by TLC or LC-MS until starting material is consumed.[7] 2. Use anhydrous DCM and fresh, high-purity TFA. 3. Allow the reaction to warm to room temperature after an initial period at 0°C.[7]
Formation of t-Butyl Adducts (Impurity with +56 m/z by MS)The t-butyl cation, a byproduct of Boc cleavage, can act as an electrophile and alkylate nucleophilic sites on the starting material or product.[8]1. Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. 2. The scavenger traps the t-butyl cation, preventing it from reacting with your product.[8]
Product Degradation or Ring Opening The combination of a strong acid (TFA) and the inherent strain of the azetidine ring can lead to decomposition, especially with prolonged reaction times or elevated temperatures.[9]1. Perform the deprotection at 0°C to control the reaction rate and minimize side reactions. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. Do not let it stir for an unnecessarily long time.
Unwanted Trifluoroacetylation Residual trifluoroacetic anhydride in the TFA or reaction with TFA-activated resin sites (if on solid phase) can lead to N-trifluoroacetylation, a terminating side reaction.[10][11]1. Use high-purity, freshly opened TFA. 2. If this side product is consistently observed, consider alternative deprotection methods, although for generating the TFA salt, this is the most direct route.
Detailed Protocol: N-Boc Deprotection of N-Boc-3-azetidineacetic acid
  • Preparation: Dissolve N-Boc-3-azetidineacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Slowly add trifluoroacetic acid (5-10 equiv, typically a 25% v/v solution in DCM) to the stirred solution.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is fully consumed, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). Caution: TFA is highly corrosive.[5]

  • Isolation: The crude product is often an oil or a waxy solid. To isolate the salt, add cold diethyl ether and triturate the mixture. The product should precipitate as a white solid.[12]

  • Purification: Collect the solid by filtration, wash with several portions of cold diethyl ether to remove organic impurities and residual TFA, and dry under vacuum.

Part 3: Purification and Analysis

Isolating the final product in high purity requires careful handling of the TFA counter-ion.

Frequently Asked Questions (FAQs)

Q4: My final product is a sticky oil that won't solidify. How can I obtain a solid powder?

A4: This is almost always due to residual solvent or, more commonly, excess trifluoroacetic acid.

  • Expertise: TFA is hygroscopic and has a relatively low boiling point (72.4°C), but it can be difficult to remove completely by rotary evaporation alone, often forming an azeotrope with water or co-evaporating with solvents.[5][13]

  • Troubleshooting:

    • Co-evaporation: After the initial concentration, add a non-polar solvent like toluene or hexane and re-concentrate. Repeat this 2-3 times to help azeotropically remove residual TFA.

    • Precipitation/Trituration: As described in the protocol above, dissolving the crude oil in a minimal amount of a solvent like methanol and then adding it dropwise to a vigorously stirred, cold anti-solvent (like diethyl ether or MTBE) is the most effective method for inducing precipitation.[12]

Q5: How do I confirm the presence and quantity of the trifluoroacetate counter-ion in my final product?

A5: Standard characterization methods may not be sufficient. Specialized techniques are often required.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The trifluoroacetate anion will give a characteristic singlet in the ¹⁹F NMR spectrum, typically around -76 ppm. Integrating this signal against a known internal standard can provide quantitative information.

  • Ion Chromatography (IC): IC is an excellent and sensitive method for quantifying anions like trifluoroacetate.[14] It can separate and detect TFA from other potential anionic impurities.

  • Capillary Electrophoresis (CE): CE is another powerful technique for the separation and quantification of small ions like acetate and trifluoroacetate in peptide and amino acid samples.[15]

Q6: I need to exchange the trifluoroacetate salt for a more biocompatible one, like acetate or hydrochloride. What is the best procedure?

A6: Ion exchange is a common requirement for downstream biological applications, as residual TFA can be toxic or interfere with assays.[12][14]

  • Expertise: The most robust method involves multiple cycles of dissolving the TFA salt in a solution of a stronger, volatile acid (like HCl), followed by lyophilization.[16] Alternatively, ion-exchange chromatography can be used.

  • Protocol Recommendation (HCl Exchange):

    • Dissolve the peptide in deionized water (1 mg/mL).

    • Add 100 mM HCl to achieve a final concentration of 2-10 mM.

    • Flash-freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.

    • Repeat the dissolution in dilute HCl and lyophilization steps 2-3 more times to ensure complete exchange.[16][17]

Characterization Data Summary
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
N-Boc-3-azetidineacetic acid ~1.4 (s, 9H, t-Bu), ~2.8-3.0 (m, 1H), ~3.6 (t, 2H), ~4.1 (t, 2H)~28.4 (t-Bu CH₃), ~35 (CH), ~55 (CH₂), ~80 (t-Bu C), ~156 (Boc C=O), ~175 (COOH)Shifts are approximate and depend on solvent. The azetidine protons often show complex splitting.[2]
3-Azetidineacetic acid TFA salt ~3.2-3.5 (m, 1H), ~4.0-4.3 (m, 4H), ~8-10 (br s, 2H, NH₂⁺)~33 (CH), ~52 (CH₂), ~116 (q, TFA CF₃), ~162 (q, TFA C=O), ~172 (COOH)The NH₂⁺ protons are often broad and may exchange with D₂O. The TFA carbons show characteristic quartets due to C-F coupling.

References

  • BenchChem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Ye, Y. K., et al. (n.d.). Capillary electrophoretic determination of acetic acid and trifluoroacetic acid in synthetic peptide samples. PubMed.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • BLDpharm. (n.d.). The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis.
  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid.
  • IOSR Journal. (n.d.). Trifluoroacetic acid Recovery from Industrial Aqueous Effluent.
  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • Kent, S. B., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
  • ResearchGate. (2025). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
  • PNAS. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid.
  • LifeTein®. (n.d.). How to remove peptide TFA salt?.
  • PubMed. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

Sources

Optimization

Side reactions observed with "3-Azetidineacetic acid trifluoroacetate" in synthesis

Technical Support Center: 3-Azetidineacetic Acid Trifluoroacetate in Synthesis Welcome to the technical support center for 3-Azetidineacetic acid trifluoroacetate. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Azetidineacetic Acid Trifluoroacetate in Synthesis

Welcome to the technical support center for 3-Azetidineacetic acid trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we address common side reactions, provide troubleshooting strategies, and offer detailed protocols to ensure the successful integration of 3-azetidineacetic acid into your synthetic workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is 3-Azetidineacetic acid trifluoroacetate, and what are its primary applications?

3-Azetidineacetic acid trifluoroacetate is the salt form of 3-azetidineacetic acid, a non-proteinogenic amino acid. The trifluoroacetate (TFA) counter-ion is typically a result of the cleavage and purification steps during its synthesis, often involving trifluoroacetic acid.[1][2][3] This building block is of significant interest in medicinal chemistry for several reasons:

  • Structural Rigidity: The four-membered azetidine ring acts as a rigid scaffold, which can help in locking the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.[4]

  • Novel Chemical Space: It allows for the exploration of novel chemical space, moving away from more traditional ring systems. This can be crucial in developing intellectual property and overcoming challenges with existing drug candidates.

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can lead to improved properties such as solubility and metabolic stability.[5]

It is commonly used as a building block in the synthesis of peptidomimetics and other complex organic molecules.[6]

Q2: What are the most common side reactions observed when using 3-Azetidineacetic acid trifluoroacetate in synthesis?

The primary side reactions stem from the inherent reactivity of the azetidine ring and the conditions used during coupling reactions. These include:

  • Ring-Opening Reactions: Due to ring strain, the azetidine ring is susceptible to nucleophilic attack, especially under acidic or strongly nucleophilic conditions.[4][6][7][8][9]

  • N-Acylurea Formation: During carbodiimide-mediated couplings (e.g., with EDC or DCC), the activated carboxylic acid can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[10][11]

  • Dimerization/Polymerization: Under certain conditions, azetidines can undergo self-condensation or polymerization.[6]

  • Side Reactions involving the TFA Counter-ion: While generally considered a spectator ion, residual TFA can sometimes influence the reaction environment, particularly the acidity.[12][13]

Q3: How can I minimize ring-opening of the azetidine moiety during my reaction?

Minimizing ring-opening requires careful control of reaction conditions:

  • pH Control: Avoid strongly acidic conditions, as protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack.[4] If acidic conditions are necessary, use the mildest possible acid and the shortest possible reaction time.

  • Choice of Nucleophiles: Be mindful of strong nucleophiles in your reaction mixture that could potentially open the ring.

  • Protecting Groups: If the synthesis allows, using a suitable protecting group on the azetidine nitrogen can modulate its reactivity and stability.

Q4: I am observing a significant amount of N-acylurea byproduct in my carbodiimide coupling reaction. What can I do?

N-acylurea formation is a common side reaction with carbodiimide coupling reagents.[10][11] To mitigate this:

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[11] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, while still being reactive towards the desired amine.

  • Reaction Temperature: Perform the coupling at lower temperatures (e.g., 0 °C) to slow down the rate of the rearrangement reaction.[11]

  • Order of Addition: A common strategy is to pre-activate the carboxylic acid with the carbodiimide and additive before introducing the amine component.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis with 3-Azetidineacetic acid trifluoroacetate.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete coupling reaction. 2. Side reactions (e.g., N-acylurea formation, ring-opening). 3. Degradation of starting material.1. Monitor reaction progress by TLC or LC-MS. Increase reaction time or temperature if necessary. 2. Add HOBt or OxymaPure® to carbodiimide couplings. Ensure anhydrous conditions. Control pH to minimize ring-opening. 3. Check the stability of 3-Azetidineacetic acid trifluoroacetate under the reaction conditions.
Presence of an Unexpected Byproduct with a Mass corresponding to (Carboxylic Acid + Coupling Agent) N-acylurea formation.[10]Add HOBt or OxymaPure® to the reaction mixture. Perform the reaction at a lower temperature (0 °C).
Multiple Unidentified Spots on TLC/LC-MS 1. Ring-opening followed by further reactions. 2. Polymerization.1. Analyze byproducts by HRMS and NMR to identify structures. Re-evaluate reaction conditions, particularly pH and nucleophiles present. 2. Use dilute reaction conditions.
Difficulty in Purification Formation of closely eluting byproducts.Optimize chromatographic conditions (e.g., change solvent system, use a different stationary phase). Consider derivatization of the desired product to alter its polarity for easier separation.
III. Experimental Protocols

This protocol provides a robust method for incorporating 3-azetidineacetic acid into a peptide sequence, minimizing common side reactions.

Materials:

  • 3-Azetidineacetic acid trifluoroacetate

  • N-terminally protected amino acid or peptide with a free carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-terminally protected amino acid or peptide (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add 3-Azetidineacetic acid trifluoroacetate (1.0 eq) to the activated mixture.

  • Add the amine component (e.g., resin) to the reaction vessel.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Upon completion, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, and dry under vacuum.

Rationale: The use of phosphonium salt-based coupling reagents like HATU is often more efficient and leads to fewer side reactions compared to carbodiimides, particularly for sterically hindered or unusual amino acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

Procedure:

  • Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., Acetonitrile/Water).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Monitor the eluent by UV absorbance (e.g., at 214 nm and 254 nm) and mass spectrometry.

  • The desired product, starting materials, and byproducts will elute at different retention times. The N-acylurea byproduct will have a mass corresponding to the sum of the carboxylic acid and the carbodiimide minus a molecule of water.

IV. Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for troubleshooting. The following diagrams illustrate the desired reaction versus the common N-acylurea side reaction.

Desired Amide Bond Formation:

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC/DCC Desired_Product Amide Product (R-CO-NH-R') O_Acylisourea->Desired_Product + Amine Amine R'-NH2

Caption: Desired peptide coupling pathway.

N-Acylurea Side Reaction:

G O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Caption: Formation of the N-acylurea byproduct.

References

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • PubMed. (2012, December 21). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]

  • (n.d.). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • National Institutes of Health. (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • (n.d.). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • National Institutes of Health. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • (2019, November 14). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved from [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • (n.d.). Syntheses of Azetidines and Azetidin-2-ones. Retrieved from [Link]

  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Incorporation of 3-Azetidineacetic Acid Trifluoroacetate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the successful incorporation of 3-Azetidineacetic acid trifluoroacetate. The unique structural properties of this con...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the successful incorporation of 3-Azetidineacetic acid trifluoroacetate. The unique structural properties of this constrained amino acid analog—specifically its four-membered ring—offer significant advantages in peptide design, including enhanced proteolytic stability and the ability to induce specific conformational turns.[1] However, its structure, combined with its common formulation as a trifluoroacetate (TFA) salt, presents specific challenges during synthesis that can lead to diminished yields and purification difficulties.

This guide is designed to provide researchers, scientists, and drug development professionals with expert-driven troubleshooting advice and detailed protocols to overcome these challenges, ensuring high-yield incorporation and superior purity of the final product.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the incorporation of 3-Azetidineacetic acid. Each answer provides a causal explanation and a step-by-step resolution pathway.

Q1: Why is my coupling yield unexpectedly low after incorporating 3-Azetidineacetic acid?

Low coupling efficiency is the most frequently reported issue. The root cause is often multifactorial, stemming from the compound's trifluoroacetate salt form and its inherent steric bulk.

Causality and Resolution:

  • Incomplete Neutralization of the TFA Salt: 3-Azetidineacetic acid is supplied as a TFA salt, meaning the secondary amine of the azetidine ring is protonated. For the subsequent coupling reaction (where this amine acts as the nucleophile in the next step of the peptide chain elongation), this is not an issue. However, if you are using a protected version like Fmoc-Aze(Boc)-OH, the TFA salt of the raw material used to make this protected version is not a concern. The primary issue arises when the N-terminal amine of the growing peptide chain is deprotected using a TFA-containing solution, and this TFA must be neutralized before the next coupling. More critically, if you are using the TFA salt of 3-Azetidineacetic acid itself, its carboxylic acid group must be coupled to a resin-bound amine. The presence of the TFA salt of the azetidine nitrogen doesn't directly interfere with the carboxylic acid activation, but the overall acidic environment can be problematic. The most common scenario is the coupling of a protected 3-Azetidineacetic acid derivative onto a deprotected N-terminal amine on the solid support. The key is to ensure this N-terminal amine is fully deprotonated (neutralized) after the previous Fmoc-deprotection step which uses a base like piperidine. The trifluoroacetate counter-ion from cleavage and purification steps is a separate, critical issue.[2] Any residual acidity on the resin must be fully neutralized.

    • Solution: Perform an extended base wash after Fmoc deprotection and before coupling. Use a 5% solution of N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) and wash the resin for 2-5 minutes, repeating the wash 2-3 times to ensure the N-terminal amine is a free, nucleophilic base.

  • Suboptimal Carboxylic Acid Activation: The carboxylic acid of 3-Azetidineacetic acid can be sterically hindered by the rigid, four-membered ring, making its activation slower or less efficient with standard coupling reagents.

    • Solution: Employ a high-efficiency coupling reagent. While standard carbodiimides like DIC can work, phosphonium or aminium/uronium-based reagents are strongly recommended.[3][4] Reagents like HATU, HCTU, or COMU, which form highly reactive OAt or Oxyma esters, are particularly effective at overcoming steric hindrance.[4]

    • Protocol: Always pre-activate the amino acid. In a separate vessel, dissolve the protected 3-Azetidineacetic acid, the coupling reagent (e.g., HATU, 1.0 eq), and an additive like HOAt (1.0 eq) in DMF. Add the base (e.g., DIPEA, 2.0 eq) and allow the mixture to react for 1-5 minutes before adding it to the resin.

  • Steric Hindrance: The rigid azetidine ring can sterically clash with the growing peptide chain or the solid support, slowing down the nucleophilic attack by the resin-bound amine.

    • Solution: Increase the reaction time and concentration. Double the standard coupling time for this specific residue. Increasing the concentration of the activated amino acid solution can also improve reaction kinetics.[5] Consider using a "double coupling" strategy, where after the initial coupling reaction, the resin is washed and subjected to a second, fresh batch of activated 3-Azetidineacetic acid.

Troubleshooting Workflow: Low Coupling Yield

G start Low Coupling Yield Observed with Aze cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Q2: I'm observing a significant side product corresponding to chain termination. What could be the cause?

This is often due to N-terminal trifluoroacetylation, a capping event that prevents further chain elongation.

Causality and Resolution:

Trifluoroacetic acid (TFA), used for final cleavage, can also be present in residual amounts during synthesis, especially if the same equipment is used without rigorous cleaning. However, the more direct cause is the reaction of residual TFA from previous deprotection steps with the N-terminal amine.[6] This forms a highly stable trifluoroacetamide, effectively terminating the peptide chain. This side reaction is more prevalent on resins that can form reactive intermediates with TFA, such as those with hydroxymethyl groups.[6]

  • Solution 1 (Prevention): Ensure thorough neutralization of the resin-bound peptide with a non-nucleophilic base like DIPEA before every coupling step. This deprotonates any TFA adducts and regenerates the free amine.

  • Solution 2 (Resin Choice): Use resins that are more stable to trifluoroacetic acid and less prone to forming reactive intermediates, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support.[6]

  • Verification: This side product can be identified by mass spectrometry as the mass of the terminated peptide plus 96 Da (the mass of a trifluoroacetyl group, COCF₃, minus H₂O).

Q3: How can I confirm that the coupling reaction has gone to completion?

Monitoring the reaction is crucial, especially for a challenging residue like 3-Azetidineacetic acid.

Causality and Resolution:

Visual inspection is insufficient to determine reaction completion. A qualitative test to detect unreacted (free) primary or secondary amines on the resin is a reliable in-process control.

  • Kaiser Test: This test is excellent for detecting primary amines (e.g., the N-terminus of Lys). A positive result (blue bead color) indicates incomplete coupling. However, it does not work for secondary amines like the N-terminus after proline or 3-Azetidineacetic acid has been coupled.

  • Chloranil Test: This is the appropriate test for secondary amines. After coupling 3-Azetidineacetic acid, a sample of the resin should be tested. A positive result (blue or green bead color) indicates the presence of the newly coupled azetidine's secondary amine, confirming a successful reaction. Conversely, if you are coupling onto an N-terminal azetidine, a negative chloranil test would indicate the reaction has gone to completion.

  • LC-MS Analysis: For the most rigorous check, a small sample of the peptide-resin can be cleaved and analyzed by LC-MS. This will definitively show the ratio of the desired product to any starting material or deletion sequences.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the significance of the trifluoroacetate (TFA) counter-ion and how should I handle it?

The TFA counter-ion is ubiquitous in peptide chemistry and has significant chemical and biological implications.[2][7]

  • Chemical Significance: Peptides are purified by RP-HPLC using TFA as an ion-pairing agent.[8] Therefore, the final lyophilized peptide is a TFA salt. This means that positively charged groups (like the N-terminus and basic side chains) are associated with a CF₃COO⁻ anion. As discussed in the troubleshooting section, this requires careful neutralization during synthesis.

  • Biological Significance: Residual TFA is not inert. It is a strong acid that can alter a peptide's secondary structure, solubility, and mass.[9] More importantly, it can be cytotoxic and interfere with biological assays, even at nanomolar concentrations, by altering pH or interacting with cellular components.[2][9]

  • Recommendation: For any in vitro or in vivo biological application, the TFA counter-ion should be exchanged for a more biologically compatible one, such as hydrochloride (HCl) or acetate. This is typically done post-purification through repeated lyophilization from a dilute HCl solution or via ion-exchange chromatography.[10]

Q2: Which coupling reagents and additives are recommended for 3-Azetidineacetic acid?

The choice of coupling reagent is critical for overcoming the steric and electronic challenges of this amino acid.

Reagent ClassExample(s)Recommended Use & Rationale
Aminium/Uronium HATU, HCTU Highly Recommended. Form highly reactive OAt/O-6-ClBt active esters. Very fast reaction rates, excellent for sterically hindered couplings. HATU is often considered the gold standard.[4]
HBTU, TBTU Recommended. Form OBt esters, which are slightly less reactive than OAt esters but are very effective for most applications and more cost-effective.[4]
Phosphonium PyBOP, PyAOP Highly Recommended. Similar reactivity to their aminium counterparts (PyAOP is analogous to HATU). A key advantage is that they cannot cause guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents.[4]
Carbodiimide DIC/Oxyma Acceptable. A modern and safer alternative to HOBt-based additives. Oxyma Pure is non-explosive and provides high coupling rates with low racemization.[3] Less potent than aminium/phosphonium reagents but a good, low-cost option.
Q3: What are the optimal reaction conditions (base, solvent, temperature)?
ParameterRecommendationRationale & Expert Insights
Solvent Peptide Synthesis Grade DMF or NMPLow moisture content and absence of amine impurities are critical. Impure DMF contains dimethylamine, which can cause premature Fmoc deprotection.[11]
Base DIPEA (Hünig's base)A sterically hindered, non-nucleophilic base ideal for neutralizing TFA salts and facilitating the coupling reaction without causing side reactions. Use 2-4 equivalents.
2,4,6-CollidineA slightly weaker base than DIPEA, sometimes recommended for segment couplings or with particularly racemization-prone residues to minimize epimerization.[3]
Temperature Room Temperature (20-25°C)Most standard couplings are efficient at room temperature. For extremely difficult couplings, temperature can be elevated (up to 40-50°C), but this increases the risk of racemization and should be used cautiously.[12]
Concentration 0.4 - 0.5 MHigher concentrations of the activated amino acid can significantly accelerate the reaction rate, which is particularly beneficial for sterically hindered residues.[5]

Section 3: Experimental Protocol

Standard Protocol for Manual SPPS Coupling of Fmoc-3-Azetidineacetic acid

This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Swell the resin in DMF for at least 30 minutes in the reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Repeat the 20% piperidine treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Pre-Coupling Neutralization (Critical Step):

  • Wash the resin twice with a solution of 5% DIPEA in DMF, agitating for 2 minutes each time.

  • Wash again with DMF (3 times).

4. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-3-Azetidineacetic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (~2 mL).

  • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture.

  • Vortex briefly and let the activation proceed for 2-5 minutes. The solution may change color.

5. Coupling Reaction:

  • Drain the DMF from the resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

6. Reaction Monitoring:

  • Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

  • Perform a Chloranil test to confirm the presence of the newly coupled secondary amine. If the previous residue was a primary amine, a Kaiser test should be performed before coupling to ensure deprotection was complete (positive result) and after coupling to confirm completion (negative result).

7. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

8. Post-Coupling Decision (Double Coupling):

  • If the monitoring test indicates incomplete coupling, repeat steps 4-7 for a "double coupling."

Final Cleavage and Purification

G start Completed Peptide-Resin wash Wash with DCM Dry Resin Thoroughly start->wash cleave Cleavage Cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) 2-3 hours @ RT wash->cleave filter Filter and Collect Filtrate cleave->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge and Decant Wash Pellet with Ether precipitate->centrifuge dry Dry Crude Peptide (TFA Salt) centrifuge->dry purify Purify by RP-HPLC (TFA mobile phase) dry->purify lyophilize Lyophilize Pure Fractions Final Product (TFA Salt) purify->lyophilize

After synthesis, the peptide is cleaved from the resin using a standard TFA-based cocktail.[1] The crude peptide is then precipitated, dried, and purified using reverse-phase HPLC, typically with a water/acetonitrile gradient containing 0.1% TFA.[8]

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate.[Link]

  • Coupling method for peptide synthesis at elevated temperatures.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.[Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.[Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health.[Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.[Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.[Link]

  • Trifluoroacetamides. Organic Chemistry Portal.[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.[Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health.[Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate.[Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? ResearchGate.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • BF3·Et2O and trifluoroacetic acid/triethyl amine-mediated synthesis of functionalized piperidines. ResearchGate.[Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.[Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.[Link]

  • Should I Have TFA Removed from My Peptide? LifeTein.[Link]

  • Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. PubMed.[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications.[Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy.[Link]

Sources

Optimization

Technical Support Guide: Troubleshooting Poor Solubility of 3-Azetidineacetic Acid Trifluoroacetate

An in-depth guide to navigating the complexities of dissolving 3-Azetidineacetic acid trifluoroacetate, a vital reagent for researchers in drug discovery and chemical synthesis. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of dissolving 3-Azetidineacetic acid trifluoroacetate, a vital reagent for researchers in drug discovery and chemical synthesis.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Azetidineacetic acid trifluoroacetate. As a zwitterionic compound supplied as a trifluoroacetate (TFA) salt, its behavior in solution can be complex. This guide provides in-depth, practical solutions based on fundamental chemical principles to help you achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Azetidineacetic acid trifluoroacetate, and why is its solubility complex?

A1: 3-Azetidineacetic acid is an amino acid derivative containing a four-membered azetidine ring. Structurally, it possesses both a basic secondary amine group within the ring and an acidic carboxylic acid group. This dual functionality makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge on the same molecule.[1]

The "trifluoroacetate" portion indicates that the compound is supplied as a salt. The azetidine nitrogen is protonated (positively charged), and this cation is paired with the trifluoroacetate (CF₃COO⁻) anion. Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.5), making its conjugate base, trifluoroacetate, very stable.[2]

The solubility is complex due to two main factors:

  • Zwitterionic Nature: The net charge of the 3-Azetidineacetic acid molecule is highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, which often leads to minimal aqueous solubility due to strong intermolecular electrostatic attractions that favor the solid, crystalline state.

  • TFA Salt Form: Dissolving the TFA salt in a neutral solvent like water will result in an acidic solution. This is because the protonated azetidine ring acts as a weak acid. This inherent acidity must be considered when preparing solutions.

Q2: I'm observing poor solubility in water. What is the first thing I should do?

A2: The first and most critical step is to adjust the pH . The poor solubility you are observing in neutral water is likely because the pH of the solution is close to the molecule's isoelectric point (pI). The key is to shift the pH away from the pI to ensure the molecule carries a net positive or net negative charge, which enhances its interaction with polar water molecules.[3][4]

Immediate Action Plan:

  • Suspend the compound in the desired volume of water. Do not expect it to dissolve immediately.

  • While stirring, add a dilute base (e.g., 0.1 M NaOH or NH₄OH) dropwise. This will deprotonate the carboxylic acid group, forming a net anionic species (COO⁻), which should readily dissolve.

  • Alternatively, you can add a dilute acid (e.g., 0.1 M HCl) dropwise. This ensures the carboxylic acid remains protonated while the azetidine nitrogen is also fully protonated, creating a net cationic species (NH₂⁺).

For most zwitterionic compounds, adjusting the pH to be at least 1.5-2 units away from the pI significantly improves solubility.

Q3: Which is better for solubility: adding an acid or a base?

A3: Both can be effective, but the choice depends on the requirements of your downstream application.

  • Adding a Base (Increasing pH): This is often the more common and effective method for zwitterionic amino acids. By moving to a pH above the pKa of the carboxylic acid group (typically around 2-3) and approaching the pKa of the amine group, you create a negatively charged carboxylate ion. This anionic form is generally very soluble in water.

  • Adding an Acid (Decreasing pH): Making the solution more acidic ensures the molecule is in its fully protonated, cationic form. This can also increase solubility. However, since the starting material is already a TFA salt, the initial solution will be acidic. Further acidification might offer only marginal improvement unless the initial pH is still too close to the pI.

Causality: The enhanced solubility arises from the fact that charged (ionic) species are more readily solvated by polar solvents like water compared to the neutral zwitterion, where strong intermolecular forces can dominate.[5][6]

Q4: Can I use organic solvents to dissolve 3-Azetidineacetic acid TFA?

A4: Yes, using organic solvents is a very common and effective strategy, especially for creating concentrated stock solutions.

Polar aprotic solvents are typically the best choice. As a general guideline for TFA salts, solubility is often high in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] These solvents are excellent at solvating both the cationic parent molecule and the TFA anion.

Workflow:

  • Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO.

  • For your experiment, perform a serial dilution of this stock solution into your aqueous buffer or cell culture medium.

  • Crucial Check: Ensure the final concentration of the organic solvent in your aqueous solution is low enough (typically <0.5%) to not interfere with your biological or chemical system.[7]

Q5: Does the trifluoroacetate (TFA) counter-ion itself cause solubility issues? How can I remove it?

A5: The TFA counter-ion does not typically cause insolubility; in fact, salt forms of compounds are generally more soluble in aqueous media than their freebase counterparts. However, residual TFA can be cytotoxic or interfere with certain biological assays. If your experiment is sensitive to TFA, you may need to perform a salt exchange.

Methods for TFA Removal:

  • Lyophilization with HCl: This is a common method for replacing TFA with a more biologically compatible chloride ion.[8]

    • Dissolve the peptide in water or a suitable buffer.

    • Add a small amount of dilute HCl (e.g., 0.1 M).

    • Flash-freeze the solution and lyophilize (freeze-dry) overnight.

    • The process may need to be repeated to ensure complete removal of the volatile TFA.

  • Ion-Exchange Chromatography: This method provides a more thorough removal of TFA.

    • Use a strong anion exchange (SAX) resin.

    • The TFA⁻ anion will bind to the resin, and your compound (as a cation) can be eluted with a different salt solution (e.g., ammonium acetate or sodium chloride).[9]

  • Solid-Phase Extraction (SPE): A reverse-phase cartridge (like C18) can be used to desalt the compound.[10]

    • Load the compound onto the C18 cartridge.

    • Wash thoroughly with water to remove the highly water-soluble TFA salt.

    • Elute your compound of interest with an organic solvent like methanol or acetonitrile.

Troubleshooting Flowchart & Data

The following diagram provides a logical workflow for addressing solubility issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Observation: Poor solubility of 3-Azetidineacetic acid TFA solvent_choice In which solvent? start->solvent_choice aq_path Aqueous System (Water, Buffer) solvent_choice->aq_path  Aqueous org_path Organic Solvent solvent_choice->org_path Organic   ph_adjust Primary Strategy: Adjust pH away from pI aq_path->ph_adjust org_strat Use Polar Aprotic Solvent (DMSO, DMF) org_path->org_strat add_base Add dilute base (e.g., 0.1M NaOH) dropwise with stirring. ph_adjust->add_base Anionic Form add_acid Add dilute acid (e.g., 0.1M HCl) dropwise with stirring. ph_adjust->add_acid Cationic Form stock_prep Prepare concentrated stock. Dilute into aqueous media for final use. org_strat->stock_prep dissolved_check Compound Dissolves? add_base->dissolved_check add_acid->dissolved_check final_check Ensure final organic solvent concentration is low (<0.5%) stock_prep->final_check success Success! Proceed with experiment. dissolved_check->success Yes secondary_strat Secondary Strategy: Apply gentle heat or sonication. Caution: Monitor for degradation. dissolved_check->secondary_strat No final_check->success

Caption: Troubleshooting workflow for solubility issues.

Solvent Selection Summary
SolventTypeApprox. SolubilityKey Considerations & Causality
Water Polar ProticLow (at neutral pH)Solubility is highly pH-dependent. At its isoelectric point, the zwitterion has low solubility. Requires pH adjustment.[11]
PBS (pH 7.2-7.4) Aqueous BufferLow to ModerateSimilar to water, but the buffering capacity can help. May still require pH adjustment for high concentrations.[7]
DMSO Polar AproticHighExcellent for creating concentrated stock solutions by effectively solvating the ionic components of the salt.[7]
DMF Polar AproticHighSimilar to DMSO, a good choice for preparing stock solutions.[12]
Ethanol/Methanol Polar ProticModerateCan be used, but solubility is generally lower than in DMSO or DMF. Often used in purification steps.[13]

Detailed Experimental Protocol

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes a validated method for preparing a pH-adjusted aqueous stock solution of 3-Azetidineacetic acid trifluoroacetate (MW = 229.15 g/mol , assuming the parent compound MW of 115.13[14] + TFA MW of 114.02[2]).

Materials:

  • 3-Azetidineacetic acid trifluoroacetate

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Vortex mixer and/or Sonicator bath

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate Mass: For 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = 10 mmol/L * 0.010 L * 229.15 g/mol = 0.0229 g (or 22.9 mg)

  • Weigh Compound: Accurately weigh 22.9 mg of the compound into a clean 15 mL conical tube.

  • Initial Suspension: Add approximately 8 mL of high-purity water to the tube. The compound will likely form a fine suspension. Do not expect it to dissolve completely at this stage.

  • pH Adjustment:

    • Place the tube in a rack and insert a calibrated pH micro-probe.

    • While stirring gently, add the 0.1 M NaOH solution drop by drop.

    • Monitor the pH and the visual clarity of the solution. You should observe the solid dissolving as the pH increases.

    • Continue adding base until the solution becomes completely clear. Note the final pH. A target pH of 8.0-9.0 is often effective.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the clear solution to a 10 mL volumetric flask. Rinse the conical tube with a small amount of water and add the rinsing to the flask to ensure a complete transfer. Add water to bring the final volume to exactly 10.0 mL.

  • Homogenization & Sterilization:

    • Cap the flask and invert several times to ensure the solution is homogeneous.

    • For biological applications, sterile-filter the solution using a 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Store the solution as recommended by the manufacturer, typically at -20°C for long-term storage. For many TFA salts, it is advised to prepare aqueous solutions fresh and not store them for more than a day to avoid potential degradation.[7]

References

  • A-779 (trifluoroacetate salt) Product Information Sheet. Cayman Chemical.

  • Trifluoroacetic acid. CymitQuimica.

  • 3-azetidinecarboxylic Acid. PubChem, National Institutes of Health.

  • Sodium trifluoroacetate. Wikipedia.

  • How to remove TFA salt from my compound which has a cyclen derivative? ResearchGate.

  • N-Boc-3-azetidine acetic acid. Protheragen.

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, ACS Publications.

  • 3-Azetidineacetic acid. Alfa Chemistry.

  • Trifluoroacetic acid. Wikipedia.

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate.

  • The Effects of pH on Solubility. Chemistry LibreTexts.

  • 3-Azetidinecarboxylic acid. ChemicalBook.

  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.

  • Sodium trifluoroacetate. ChemicalBook.

  • how to remove residual TFA from peptides after HPLC. Chromatography Forum.

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.

  • If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC? ResearchGate.

  • Zwitterion. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Removal of Trifluoroacetic Acid (TFA)

Topic: Post-Purification Removal of TFA Salts from Final Compounds Audience: Medicinal Chemists, Peptide Scientists, and Biologists. Executive Summary & Diagnostic Why is this critical?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Purification Removal of TFA Salts from Final Compounds Audience: Medicinal Chemists, Peptide Scientists, and Biologists.

Executive Summary & Diagnostic

Why is this critical? Trifluoroacetic acid (TFA) is a ubiquitous mobile phase additive in HPLC and a cleavage reagent in peptide synthesis. While it improves peak shape, residual TFA is cytotoxic, alters cellular pH in biological assays, and can skew IC50 data by up to an order of magnitude. Standard lyophilization rarely removes TFA completely because it forms stable salts with basic moieties (amines, guanidines).

The Challenge: You cannot simply "dry off" a salt. You must displace the trifluoroacetate anion (


) with a benign counter-ion (Cl⁻, Acetate) or remove the proton entirely (Free base).
Diagnostic: Select Your Protocol

Do not guess. Use this decision matrix to select the correct removal method based on your compound's physicochemical properties.

TFA_Decision_Tree Start START: Compound Type? SmallMol Small Molecule (<1kDa) Start->SmallMol Peptide Peptide / Biologic Start->Peptide Lipophilic Lipophilic? (Soluble in EtOAc/DCM) SmallMol->Lipophilic Method_A Protocol A: HCl Exchange (Lyophilization) Peptide->Method_A Alternative (HCl) Method_C Protocol C: Ion Exchange Resin (Carbonate/Acetate) Peptide->Method_C Preferred (Acetate) AcidSens Acid Sensitive? Lipophilic->AcidSens No (Water Soluble) Method_B Protocol B: Free-Basing (Extraction) Lipophilic->Method_B Yes AcidSens->Method_A No (Stable) AcidSens->Method_C Yes (e.g., Acetal)

Figure 1: Strategic decision matrix for selecting the optimal TFA removal method based on solubility and stability profiles.

Technical Protocols

Protocol A: HCl Exchange (The Gold Standard)

Best for: Water-soluble small molecules and robust peptides. Mechanism: Mass action. You are driving the equilibrium by introducing a vast excess of a stronger, volatile acid (HCl, pKa ~ -7) to displace the weaker TFA (pKa ~ 0.23).

Step-by-Step Workflow:

  • Dissolution: Dissolve the compound in a mixture of 0.1 M HCl (aq) and Acetonitrile (if needed for solubility).

    • Critical Check: Ensure the compound is fully dissolved. If it precipitates, the exchange will occur only on the surface, leaving the core as a TFA salt.

  • Equilibration: Agitate for 5–10 minutes.

  • Lyophilization: Freeze and lyophilize (or rotary evaporate if stable) to dryness.

    • Note: HCl is volatile; NaCl is not. Do not use saline or NaOH here.

  • Repetition: Repeat steps 1–3 at least 3 times .

    • Why? One cycle rarely achieves >95% exchange due to ion pairing strength.

  • Final Wash: Redissolve in pure water/MeCN and lyophilize once more to remove residual HCl gas trapped in the lattice.

Validation Check: Dissolve ~1 mg in


 or DMSO-

. Run 19F NMR .
  • Pass: No signal at -76.5 ppm.

  • Fail: Signal persists. Repeat protocol or switch to Resin (Protocol C).

Protocol B: Free-Basing (Extraction)

Best for: Lipophilic small molecules soluble in organic solvents (DCM, EtOAc). Mechanism: Deprotonation. Raising the pH above the pKa of the basic amine removes the proton, breaking the ionic bond with TFA. The neutral amine partitions into the organic layer; the TFA salt (


) stays in the water.

Step-by-Step Workflow:

  • Partition: Dissolve the TFA salt in EtOAc or DCM.

  • Wash: Wash the organic layer with saturated aqueous

    
      (mild base) or 
    
    
    
    (stronger base).
    • Troubleshooting: If emulsions form, use a minimal amount of MeOH in the organic layer or add solid NaCl to the aqueous layer.

  • Separation: Collect the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Self-Validating Logic:

  • pH Check: After the wash, spot the aqueous layer on pH paper. It must be basic (pH > 8). If acidic, you have not neutralized all the TFA; add more base.

Protocol C: Ion Exchange Resin (The Gentle Approach)

Best for: Acid-sensitive compounds, hydrophilic amines, and peptides requiring Acetate salts. Mechanism: Anion exchange chromatography.[1][2][3] The resin captures the TFA anion and releases a benign counter-ion (Acetate or Carbonate).

Step-by-Step Workflow:

  • Resin Selection: Use a quarternary ammonium resin (e.g., Dowex 1x2 or Amberlite IRA-402) in the Cl⁻ or OH⁻ form.

    • Conversion: To make an acetate salt, wash the resin with 1M Acetic Acid or Sodium Acetate first.

  • Column Packing: Pack a small column (approx 10x weight of compound).

  • Loading: Dissolve compound in water (or minimal MeOH) and load.

  • Elution: Elute with water or weak buffer. The compound (cation) passes through; TFA (anion) sticks to the resin.

  • Lyophilization: Collect fractions and freeze-dry.

Resin_Workflow Step1 1. Activate Resin (Wash with 1M AcOH) Step2 2. Load Sample (Peptide-TFA) Step1->Step2 Step3 3. Exchange Event (Resin grabs TFA⁻, releases AcO⁻) Step2->Step3 Step4 4. Elute (Peptide-Acetate) Step3->Step4

Figure 2: Ion exchange mechanism for converting TFA salts to Acetate salts.

Data & Comparison

FeatureHCl Exchange (Protocol A)Free-Basing (Protocol B)Ion Exchange (Protocol C)
Efficiency High (>99% after 3 cycles)Very High (Complete removal)Moderate to High
Compound Loss NegligibleModerate (Extraction losses)Low (Non-specific binding)
Suitability Robust Small MoleculesLipophilic Small MoleculesPeptides / Acid-Sensitive
Final Form Hydrochloride SaltFree BaseAcetate/Chloride Salt
Throughput Medium (Time-consuming)High (Fast)Low (Requires setup)

Frequently Asked Questions (FAQ)

Q: I ran 3 cycles of HCl exchange, but 19F NMR still shows a TFA peak. Why? A: This usually happens if the compound was not fully dissolved during the HCl addition step. The exchange is a solution-phase equilibrium. If your compound forms a "gum" or suspension, the HCl cannot penetrate the lattice.

  • Fix: Add Acetonitrile or Methanol until fully dissolved before adding the HCl source.

Q: Can I use HPLC to remove TFA? A: Yes, but you must change the buffer system. Re-purify the compound using Ammonium Bicarbonate (pH 7.8) or Ammonium Acetate buffers.

  • Warning: Ammonium bicarbonate is volatile, but it can degrade basic peptides. Ensure your column is pH stable (e.g., Hybrid silica or Polymer).

Q: Why can't I just use high vacuum to remove TFA? A: TFA salts are not volatile. While free TFA boils at 72°C, a TFA-Amine salt is an ionic solid with a high melting point. You are subliming the salt, not breaking the bond.

Q: How do I quantify residual TFA accurately? HPLC-UV isn't working. A: HPLC-UV is unreliable for TFA quantification because TFA is transparent at most wavelengths (except deep UV <210nm).

  • Gold Standard: Quantitative 19F NMR . Use an internal standard (e.g.,

    
    -trifluorotoluene) if absolute quantification is required.
    
  • Limit: For biological assays, aim for <0.1% wt/wt TFA.

References

  • Toxicity of TFA in Bioassays: Cornish-Bowden, A. "The toxicity of trifluoroacetic acid." Journal of Chemical Education, 2014.

  • Peptide Salt Exchange Protocols: "Removal of TFA from Synthetic Peptides." LifeTein Technical Support.

  • NMR Quantification: "Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry, 2023.

  • Resin Methods: "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides." Journal of Peptide Science, 2010.

Sources

Optimization

Preventing epimerization during "3-Azetidineacetic acid trifluoroacetate" coupling

A Senior Application Scientist's Guide to Preventing Epimerization Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Epimerization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique, sterically constrained amino acid, 3-Azetidineacetic acid, into their peptide synthesis workflows. As a non-proteinogenic, cyclic β-amino acid, its coupling presents specific challenges, most notably the risk of epimerization at the α-carbon. This can compromise the stereochemical integrity of your final peptide, potentially altering its biological activity and creating purification difficulties.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the chiral fidelity of your synthesized peptides.

Understanding the Challenge: The Chemistry of Epimerization

Epimerization in peptide synthesis is the undesirable inversion of stereochemistry at the α-carbon of the amino acid being coupled.[1][2] This process can occur through two primary mechanisms, particularly when dealing with sterically hindered or structurally unique amino acids like 3-Azetidineacetic acid.

  • Oxazolone Formation: The activation of the carboxylic acid can lead to the formation of a planar and highly reactive oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can then occur from either face of the planar intermediate, resulting in a mixture of epimers.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate. This planar enolate can then be protonated from either side, again leading to epimerization.[1] This pathway is a significant concern, especially when strong bases or elevated temperatures are employed.

The trifluoroacetate (TFA) counter-ion associated with your 3-Azetidineacetic acid is typically a remnant from solid-phase peptide synthesis (SPPS) cleavage or purification steps. While not directly participating in the epimerization mechanism, its presence necessitates the use of a base to neutralize the amino acid salt before coupling, thus introducing a key player in the epimerization process.

Frequently Asked Questions (FAQs)

Here we address some of the common issues encountered when coupling 3-Azetidineacetic acid trifluoroacetate.

Q1: I'm observing a significant amount of a diastereomeric impurity in my crude peptide after coupling 3-Azetidineacetic acid. What is the likely cause?

A1: The most probable cause is epimerization of the 3-Azetidineacetic acid during the coupling step. This is often exacerbated by suboptimal choices of coupling reagent, base, or reaction conditions that favor the formation of epimerization-prone intermediates like oxazolones or enolates.[1] The steric hindrance of the azetidine ring can slow down the desired coupling reaction, providing a larger window of opportunity for these side reactions to occur.

Q2: Which coupling reagents are best for minimizing epimerization with this amino acid?

A2: For sterically hindered and epimerization-prone amino acids, modern uronium/aminium or phosphonium salt-based coupling reagents are generally recommended over traditional carbodiimides like DCC or EDC, which have a higher tendency to promote oxazolone formation.

  • High-performing options include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and lower epimerization rates compared to HBTU.[3]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that is highly efficient and has a good safety profile.[4][5]

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is particularly noted for its ability to suppress epimerization, especially with easily epimerized amino acids.[3][6]

Q3: What is the role of the base in preventing epimerization, and which one should I use?

A3: The base is crucial for neutralizing the trifluoroacetate salt of your amino acid and for facilitating the coupling reaction. However, its basicity and steric properties significantly impact the rate of epimerization.

  • Recommendation: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIEA) is a common choice.[1] Milder bases like 2,4,6-collidine can also be effective, though they may lead to slower coupling rates.[1] Avoid stronger, less hindered bases which can more readily abstract the α-proton.[1] The amount of base used is also critical; using the minimum necessary for neutralization and catalysis is advisable.

Q4: Can I increase the reaction temperature to speed up the coupling of this hindered amino acid?

A4: Increasing the temperature is strongly discouraged. Elevated temperatures provide more energy for the system to overcome the activation barrier for both the desired coupling and the undesired epimerization. Lower temperatures are consistently recommended to minimize the risk of epimerization.[4] If coupling is slow, it is preferable to increase the reaction time or explore a more efficient coupling reagent rather than raising the temperature.

Troubleshooting Guide

This section provides a structured approach to troubleshooting epimerization issues during the coupling of 3-Azetidineacetic acid trifluoroacetate.

Problem: Significant Diastereomeric Impurity Detected

Logical Troubleshooting Workflow

Troubleshooting Decision Path

Experimental Protocols

Below are recommended starting protocols for minimizing epimerization when coupling 3-Azetidineacetic acid trifluoroacetate. It is always advisable to perform a small-scale test reaction to optimize conditions for your specific substrate.

Protocol 1: General Screening Protocol with HATU
  • Preparation:

    • Dissolve the N-terminally deprotected peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 3-Azetidineacetic acid trifluoroacetate (1.5 eq.), HATU (1.45 eq.), and an additive such as HOAt (1.5 eq.) in DMF.

  • Neutralization:

    • Add a sterically hindered base such as DIEA (3 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the peptide-resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 0°C for longer durations if necessary.

  • Monitoring and Work-up:

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

    • Upon completion, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, and dry under vacuum.

Protocol 2: Low-Epimerization Protocol with DEPBT
  • Preparation:

    • Swell the N-terminally deprotected peptide-resin in DMF.

    • In a separate vial, dissolve 3-Azetidineacetic acid trifluoroacetate (1.5 eq.) and DEPBT (1.5 eq.) in DMF.

  • Neutralization and Coupling:

    • Add DIEA (3 eq.) to the peptide-resin suspension, followed immediately by the amino acid/DEPBT solution.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor progress.

  • Work-up:

    • Wash the resin as described in Protocol 1.

Data Summary: Coupling Reagent Comparison

The following table summarizes the general performance of various coupling reagents concerning their potential for inducing epimerization. Note that specific results can be sequence and substrate-dependent.

Coupling Reagent ClassExamplesGeneral Epimerization RiskKey Considerations
Carbodiimides DCC, EDC, DICHighOften require additives like HOBt or HOAt to suppress epimerization.[4]
Uronium/Aminium Salts HBTU, TBTUModerateGenerally better than carbodiimides.
HATU, HCTULow to ModerateMore reactive than HBTU, often with less epimerization.[3]
COMULowHigh reactivity and favorable safety profile.[4][5]
Phosphonium Salts BOP, PyBOPModerateBOP produces a carcinogenic byproduct. PyBOP is a safer alternative.
PyAOPLow to ModerateThe HOAt analogue of PyBOP, generally more efficient.
DEPBTVery LowExcellent choice for sterically hindered and epimerization-prone amino acids.[3][6]

Mechanism of Epimerization Prevention

Epimerization Prevention Strategy

Concluding Remarks

The successful incorporation of 3-Azetidineacetic acid without epimerization hinges on a rational selection of coupling reagents, bases, and reaction conditions. By understanding the underlying mechanisms of epimerization and adopting the recommended protocols, researchers can confidently utilize this valuable building block in their peptide synthesis endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Verdini, A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • Coin, I., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 129(17), 5434-5441. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Li, P., & Xu, J. C. (2000). New Crystalline Phosphate Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. The Journal of Organic Chemistry, 65(9), 2951–2958. Available at: [Link]

  • Isidro-Llobet, A., et al. (2011). Applications of Peptide Coupling Reagents–An Update. International Journal of Peptide Research and Therapeutics, 17(2), 99-110. Available at: [Link]

  • Palasek, S., Cox, Z., & Collins, J. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. The Journal of Peptide Research, 53(4), 347-353. Available at: [Link]

  • Foley, D. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(e202400308). Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

Sources

Troubleshooting

Stability of the azetidine ring under different reaction conditions

The following guide is structured as a Technical Support Hub for medicinal chemists and process engineers. It prioritizes actionable troubleshooting over textbook theory, using a "Problem-Solution" architecture.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for medicinal chemists and process engineers. It prioritizes actionable troubleshooting over textbook theory, using a "Problem-Solution" architecture.

Status: Operational | Topic: Ring Stability & Optimization | Ticket ID: AZ-STAB-001

Core Technical Brief: The "Strain Penalty"

Executive Summary: Azetidine possesses a ring strain energy of ~25.4 kcal/mol (approx. 106 kJ/mol). While kinetically stable under neutral conditions, this potential energy makes the ring a "loaded spring."

The Golden Rule of Azetidine Chemistry:

Stability is inversely proportional to the basicity of the nitrogen and the nucleophilicity of the medium.

Most experimental failures (ring opening) occur because the nitrogen gets protonated (forming a reactive azetidinium ion), which activates the C2/C4 carbons for nucleophilic attack (


).

Diagnostic Decision Tree (Workflow)

Before starting your experiment, use this logic flow to predict stability issues.

Azetidine_Workflow Start START: Proposed Reaction Condition Acidic Is the condition Acidic (pH < 4)? Start->Acidic Nu_Present Are Nucleophiles present? (Cl-, Br-, I-, R-OH, H2O) Acidic->Nu_Present Yes EWG Is Nitrogen protected with EWG? (Boc, Cbz, Ts, Amide) Acidic->EWG No Caution CAUTION: Monitor Temp < 0°C Nu_Present->Caution No (Non-Nu Acid) Danger CRITICAL FAILURE RISK: Ring Opening Likely Nu_Present->Danger Yes (Strong Nu) Hydro Is it Hydrogenolysis (H2, Pd/C)? EWG->Hydro No Safe Likely STABLE EWG->Safe Yes (Low Basicity) Hydro->Caution Standard Pd/C Hydro->Danger Acidic Pd or High Temp

Figure 1: Stability prediction logic. Note that protonation combined with nucleophiles is the primary failure mode.

Module A: Acidic Conditions & Deprotection

Common Issue: "My ring opened during Boc removal."

The Mechanism of Failure

When an N-Boc azetidine is treated with acid (e.g., HCl/Dioxane or TFA), the carbamate cleaves to form the free amine. If the medium is acidic, the amine protonates immediately.

  • Protonation: Forms the azetidinium ion.[1]

  • Activation: The C-N bonds lengthen and weaken.

  • Attack: Any nucleophile (even weak ones like Cl⁻ from HCl or trifluoroacetate) attacks the

    
    -carbon.
    
  • Result: Ring opening to form

    
    -functionalized propylamines.
    
Self-Validating Protocol: "Safe" Boc-Deprotection

Objective: Remove Boc group without cleaving the ring. Principle: Minimize exotherm and trap the tert-butyl cation without allowing the acid anion to open the ring.

Step-by-Step:

  • Solvent: Dissolve substrate in DCM (0.1 M). Do not use MeOH or THF (nucleophilic solvents).

  • Scavenger: Add Triethylsilane (Et3SiH) (2.0 equiv). This traps the t-butyl cation, preventing side reactions that generate heat or reactive intermediates.

  • Acid: Cool to 0°C . Add TFA dropwise (Ratio: 4:1 DCM:TFA).

    • Critical: Do NOT use HCl/Dioxane or HCl/MeOH. The chloride ion is a strong enough nucleophile to open the protonated ring [1].

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS. Do not let it warm to RT unless necessary.

  • Quench (The Most Important Step):

    • Pour the reaction mixture into a vigorously stirring, ice-cold saturated NaHCO3 solution.

    • Why? You must neutralize the acid before concentrating. Concentrating acidic azetidine salts often leads to polymerization or ring opening due to high local acid concentration and heat.

Module B: Hydrogenolysis (Reductive Conditions)

Common Issue: "I tried to remove a Cbz/Benzyl group and lost the ring."

Technical Insight

Azetidines are strained.[2][3][4][5][6][7] Palladium catalysts (especially Pd(OH)₂/Pearlman’s catalyst) can facilitate the release of this strain energy by cleaving the C-N bond, effectively performing a reductive ring opening to a propyl amine.

Comparative Data: Reductive Stability
ConditionRisk LevelNotes
H₂ (1 atm), 10% Pd/C, MeOH Moderate Standard condition. Usually safe for N-Cbz removal if stopped immediately upon completion.
H₂ (balloon), Pd(OH)₂/C High Pearlman's catalyst is too active; frequently causes ring opening [2].
Transfer Hydrogenation (NH₄HCO₂) Low Milder kinetic profile. Recommended alternative.
H₂, Pd/C, Acidic Solvent (AcOH) Critical Avoid. Protonation + Catalyst = Guaranteed ring opening.
Troubleshooting Guide
  • If the ring opens: Switch to 1-Chloroethyl chloroformate (ACE-Cl) for N-Bn deprotection. This proceeds via a carbamate intermediate and avoids the metal surface entirely.

  • If Cbz removal fails: Consider using HBr/Acetic Acid only if the ring is electronically deactivated (e.g., by a 3-fluoro group), otherwise, use TMSI (Trimethylsilyl iodide) under neutral conditions.

Module C: Nucleophilic Substitution (Functionalization)

Common Issue: "I want to substitute at the 3-position, but I get elimination or ring opening."

Mechanism of 3-Substitution

Substituting a leaving group at C3 (e.g., 3-iodoazetidine) is difficult because the transition state for


 requires sp2-like geometry, which increases ring strain (I-strain).

Visualizing the Pathway:

Reaction_Path Substrate 3-Iodo-N-Boc Azetidine TS_SN2 SN2 Transition State (High Energy/Strain) Substrate->TS_SN2 Slow Nu Nucleophile (e.g., NaN3) Nu->TS_SN2 Product 3-Azido-N-Boc Azetidine TS_SN2->Product Major Side_Prod Elimination (Azetine) TS_SN2->Side_Prod Competing

Figure 2: Competition between substitution and elimination. The "puckered" conformation of azetidine resists planar transition states.

Optimization Table: Nucleophile Compatibility
Nucleophile ClassExampleCompatibilityRecommendation
Strong Bases NaH, LDAPoor Will cause elimination to 1-azetine.
Hard Nucleophiles Alkoxides (OMe)Moderate Risk of ring opening if temperature > 60°C.
Soft Nucleophiles Azides, Thiols, CNGood Best results in polar aprotic solvents (DMF, DMSO).
Amines Primary AminesVariable Requires high temp; sealed tube often needed.

FAQ: Specific Scenarios

Q: Can I use Lewis Acids (e.g., AlCl3, BF3) with azetidines? A: Generally No . Lewis acids coordinate to the nitrogen lone pair, mimicking protonation. This activates the ring for opening by any nucleophile present. If you must use a Lewis Acid (e.g., for a Friedel-Crafts reaction elsewhere on the molecule), ensure the azetidine nitrogen is protected with a strong EWG (Tosyl or Nosyl) to reduce its Lewis basicity [3].

Q: Why is my N-aryl azetidine unstable in acid, but my N-alkyl azetidine is fine? A: Counter-intuitively, N-aryl azetidines can be more labile. While the aryl group withdraws electrons (lowering basicity), if protonation does occur, the resulting ammonium species has a distinct leaving group ability (the aniline is a better leaving group than an alkyl amine). Furthermore, ortho-substituents on the aryl ring can sterically force the nitrogen into a geometry that favors ring opening [4].

Q: How do I store Azetidine-3-carboxylic acid? A: Store at 0-8°C under inert atmosphere. It is a zwitterion. While relatively stable as a solid, in solution it can dimerize or polymerize over time due to the nucleophilic amine reacting with the electrophilic carbonyl or ring carbons of a neighbor [5].

References

  • BenchChem. Technical Support Center: Azetidine Synthesis Protocols. (2025).[2][3][7][8] Retrieved from

  • Organic Chemistry Portal. Azetidine Synthesis and Reactivity. (2024).[6] Retrieved from

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[5] ACS Med.[5] Chem. Lett. 2021, 12, 10, 1585–1588. Retrieved from

  • Couty, F., et al. "Ring-opening of azetidiniums by nucleophiles."[4] Chirality.[9][10] 2021 Jan;33(1):5-21.[9] Retrieved from

  • Chem-Impex. Azetidine-3-carboxylic acid Product Data. (2025).[2][3][7][8] Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-Azetidineacetic Acid Trifluoroacetate Adducts

Welcome to the technical support center for the purification of 3-Azetidineacetic acid trifluoroacetate adducts. This guide is designed for researchers, scientists, and drug development professionals who may encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Azetidineacetic acid trifluoroacetate adducts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this polar, zwitterionic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of isolating this valuable building block in high purity.

Understanding the Challenge: The Nature of 3-Azetidineacetic Acid Trifluoroacetate

3-Azetidineacetic acid is a non-proteinogenic amino acid that, due to its strained four-membered ring, offers unique conformational constraints, making it a desirable scaffold in medicinal chemistry. When isolated, particularly after synthetic steps involving trifluoroacetic acid (TFA) for deprotection, it readily forms a trifluoroacetate salt. This adduct presents several purification challenges:

  • Zwitterionic and Highly Polar Nature: The molecule possesses both a basic secondary amine within the azetidine ring and an acidic carboxylic acid. This results in a zwitterionic character at or near its isoelectric point, leading to high polarity and poor solubility in many common organic solvents.

  • Trifluoroacetate Counterion: The trifluoroacetate (TFA) counterion is strongly acidic (pKa ≈ 0.5) and can be difficult to remove completely. Residual TFA can interfere with subsequent biological assays or synthetic transformations.

  • Potential for Impurities: Synthesis of 3-azetidineacetic acid can introduce various impurities, including unreacted starting materials, reagents, and byproducts from side reactions, which may have similar polarities to the desired product.

This guide will address these challenges by providing a logical, evidence-based approach to purification strategy, troubleshooting, and analysis.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted as a series of questions that you might be asking during your purification workflow.

Question 1: My compound is not retaining on my reverse-phase C18 column and is eluting in the void volume. What's happening and how can I fix it?

The Underlying Science:

Standard reverse-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[1] 3-Azetidineacetic acid is a highly polar molecule, and as a trifluoroacetate salt, it is even more so. Consequently, it has very little affinity for the non-polar C18 stationary phase and is carried through the column with the highly polar mobile phase, resulting in little to no retention.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds.[2][3][4] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (usually water or methanol). This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition.

    Experimental Protocol: HILIC Purification

    • Column: HILIC silica, amide, or diol column (e.g., 5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 0.1% formic acid or ammonium formate (10 mM, pH ~3). The choice of additive can influence selectivity.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 A:B to 50:50 A:B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV (if the molecule has a chromophore, which 3-azetidineacetic acid does not, so ELSD or MS detection is necessary).

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent into the mobile phase of a reverse-phase separation can increase the retention of your charged analyte. The ion-pairing reagent contains a hydrophobic tail and a charged head group that interacts with the analyte, effectively increasing its hydrophobicity and promoting retention on the C18 column.

    Experimental Protocol: Ion-Pair Reverse-Phase Chromatography

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% TFA or another ion-pairing agent (e.g., heptafluorobutyric acid for stronger retention).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A standard reverse-phase gradient, for example, 5% to 95% B over 20-30 minutes.

    • Note: Be aware that ion-pairing reagents can be difficult to remove from the column and the final product.

Workflow for Choosing a Chromatographic Method

Caption: Decision tree for selecting a suitable chromatographic method.

Question 2: I've purified my compound, but my NMR/LC-MS analysis still shows the presence of trifluoroacetic acid. How can I remove it?

The Underlying Science:

Trifluoroacetic acid (TFA) is a strong acid that forms a stable salt with the basic nitrogen of the azetidine ring. Simple evaporation or lyophilization is often insufficient to remove the ionically bound TFA.[5] Residual TFA can be problematic for biological assays due to its cytotoxicity and can interfere with subsequent chemical reactions.

Solutions:

  • Ion-Exchange Chromatography: This is a highly effective method for removing TFA and exchanging it for a more benign counterion.[6] You can use a strong cation exchange (SCX) resin to bind your positively charged azetidinium ion, wash away the TFA, and then elute your compound with a base. Alternatively, a weak anion exchange (WAX) resin can be used to bind the trifluoroacetate anion.

    Experimental Protocol: SCX Cartridge for TFA Removal

    • Resin Selection: Choose a strong cation exchange resin (e.g., sulfonic acid-based).

    • Equilibration: Condition the SCX cartridge with a non-polar solvent (e.g., methanol) followed by an acidic aqueous solution (e.g., 0.1 M HCl or acetic acid, depending on the desired final salt form).

    • Loading: Dissolve your TFA salt in a suitable solvent (e.g., water or methanol/water) and load it onto the cartridge. The protonated azetidine will bind to the resin.

    • Washing: Wash the cartridge with the equilibration solvent to remove the unbound trifluoroacetate anions.

    • Elution: Elute your compound with a basic solution, such as 2-5% ammonium hydroxide in methanol or water.

    • Evaporation: Evaporate the solvent to obtain your compound as a free base or an ammonium salt.

  • Azeotropic Distillation with a Weaker Acid: You can exchange the TFA counterion by adding a less volatile, weaker acid and then removing the more volatile TFA through repeated evaporation.

    Experimental Protocol: Salt Exchange by Azeotropic Distillation

    • Dissolve your 3-Azetidineacetic acid TFA salt in a suitable solvent (e.g., water or methanol).

    • Add an excess (10-20 equivalents) of a weaker, more biologically compatible acid, such as acetic acid or hydrochloric acid (if a chloride salt is acceptable).

    • Concentrate the solution under reduced pressure.

    • Repeat the process of re-dissolving in the solvent and concentrating 2-3 more times to ensure complete removal of TFA.

    • Finally, lyophilize the sample to obtain the desired salt form.

Logical Flow for TFA Removal

Sources

Troubleshooting

Technical Support Center: Navigating the Impact of TFA Counterion in Biological Assays

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, variable in biological research: the trifluoroacetic acid (TFA) counterion. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, variable in biological research: the trifluoroacetic acid (TFA) counterion. This guide is designed for researchers, scientists, and drug development professionals who utilize synthetic peptides and other purified biomolecules in their assays. As your dedicated application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how residual TFA can influence your experimental outcomes and how to mitigate these effects to ensure the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Worry

This section addresses the fundamental questions surrounding TFA and its impact on biological systems. Understanding these core concepts is the first step in effective troubleshooting.

Q1: What is TFA and why is it present in my peptide preparation?

A: Trifluoroacetic acid (TFA) is a strong acid that is widely used in the chemical synthesis of peptides. Specifically, it serves two primary roles:

  • Cleavage Reagent: In solid-phase peptide synthesis (SPPS), TFA is used to cleave the newly synthesized peptide from the solid resin support.[1][2][3]

  • Ion-Pairing Agent: During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is added to the mobile phase.[3][4][5] It pairs with positively charged residues on the peptide, neutralizing their charge and improving chromatographic separation.

Consequently, synthetic peptides are often delivered as TFA salts, where the TFA molecule exists as a negatively charged counterion (TFA⁻) electrostatically associated with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine.[1][4][6]

Q2: How can such a small molecule significantly impact my biological assays?

A: The impact of residual TFA is multifaceted and stems from its chemical properties. Here’s a breakdown of the primary mechanisms of interference:

  • Cytotoxicity: TFA can be directly toxic to cells, even at nanomolar concentrations.[6][7] It has been shown to inhibit cell proliferation and induce apoptosis, which can lead to false-negative results in cell-based assays.[6][7]

  • Alteration of Peptide Structure and Function: The binding of TFA counterions can alter the secondary structure, solubility, and overall conformation of a peptide.[6][8] This can directly impact its biological activity by, for example, changing its ability to bind to a receptor.

  • pH Alteration: As a strong acid (pKa ~0.23), residual TFA can lower the pH of your peptide stock solution and, subsequently, your assay buffer.[6][9] This can be detrimental to pH-sensitive enzymes and cellular processes.

  • Direct Interference with Assay Components: TFA can interact with assay components. For instance, it can compete with phosphate groups in binding sites, potentially inhibiting kinases and other ATP-dependent enzymes.[6]

  • Immunological Responses: In in vivo studies, TFA can trifluoroacetylate proteins and phospholipids, which may elicit an antibody response.[7][10]

Q3: Are all biological assays equally sensitive to TFA?

A: No, the sensitivity to TFA varies significantly depending on the assay type and the biological system being studied.

  • Highly Sensitive Assays: Cell-based assays measuring viability, proliferation, signaling pathways, and metabolism are generally very sensitive to TFA.[6][7] In vivo studies are also critical applications where TFA should be minimized to less than 1%.[6]

  • Moderately Sensitive Assays: Enzyme kinetics and receptor-ligand binding assays can be affected by pH changes and direct competition from TFA.[6]

  • Less Sensitive Assays: For some standard in vitro assays, residual TFA levels may not cause significant interference.[11] However, it is always best to validate this for your specific system.

Here is a general guide to acceptable TFA levels, though empirical validation is always recommended:

Assay TypeGeneral TFA Tolerance
Cell-based Assays (Viability, Proliferation)Very Low (<0.01% or <100 ppm)
In Vivo StudiesVery Low (<1%)
Receptor Binding AssaysLow (<0.1%)
Enzyme KineticsLow to Moderate (<0.1% - 0.5%)
Structural Studies (NMR, X-ray)Variable, but can affect structure
Mass SpectrometryCan cause ion suppression

Q4: My peptide provider says the product is "salt-free." Does this mean it's free of TFA?

A: This is a common point of confusion. "Salt-free" in the context of peptide synthesis usually means that excess, unbound TFA and other salts from the purification process have been removed, typically through lyophilization.[12] However, the TFA counterions that are electrostatically bound to the peptide will remain. Therefore, a "salt-free" peptide is still a TFA salt unless it has undergone a specific counterion exchange procedure.

Part 2: Troubleshooting Guide - Identifying and Resolving TFA-Related Issues

This section provides a structured approach to troubleshooting common experimental problems that may be caused by TFA interference.

Symptom 1: Unexpected Cell Death or Low Viability in Cell-Based Assays

Possible Cause: Direct cytotoxicity of TFA.[6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low mass spectrometry signal.

Detailed Steps:

  • Identify the Source of TFA: Determine if TFA is present in your sample (as a counterion) or in your LC-MS mobile phase.

  • Modify Your Mobile Phase: If TFA is in your mobile phase, replace it with a more MS-friendly acid like formic acid or acetic acid. [13][14]3. TFA Removal from Sample: If the TFA is from your peptide sample, perform a counterion exchange before analysis.

  • Consider Post-Column Addition: In some cases, post-column addition of a weak acid like propionic acid can help to alleviate TFA-induced signal suppression. [15]

Part 3: Experimental Protocols - Taking Control of Your Counterions

This section provides detailed, step-by-step protocols for the most common and effective methods of TFA removal.

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This is a widely used and effective method for replacing TFA with chloride, a more biologically compatible counterion. [6][12][16] Materials:

  • Peptide-TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the peptide in high-purity water at a concentration of 1 mg/mL. [12]2. Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. [6][12]Note: An HCl concentration below 2 mM may result in incomplete exchange, while a concentration above 10 mM could potentially modify the peptide. [6]3. Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange. [12]4. Freezing: Flash-freeze the solution in liquid nitrogen. [12][16]5. Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed. [12][16]6. Repeat: For complete TFA removal, repeat steps 1-5 at least two more times. [12]7. Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This method is particularly useful for larger quantities of peptide and can be highly effective.

Materials:

  • Strong anion exchange resin

  • Chromatography column

  • 1 M Sodium acetate solution

  • High-purity water

  • Peptide-TFA salt

Procedure:

  • Column Preparation: Pack a chromatography column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide. [16]2. Column Equilibration: Elute the column with a 1 M solution of sodium acetate. [16][17]3. Washing: Thoroughly wash the column with high-purity water to remove any excess sodium acetate. [16][17]4. Sample Loading: Dissolve the peptide-TFA salt in high-purity water and apply it to the prepared column. [16][17]5. Elution: Elute the column with high-purity water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin. Collect the fractions containing the peptide. [16][17]6. Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt. [16][17]

Part 4: The Future of Peptide Synthesis - TFA Alternatives

The issues associated with TFA have spurred research into greener and more biologically compatible alternatives. While TFA remains a staple in peptide synthesis, several promising alternatives are emerging:

  • Formic Acid: Can be used as a milder substitute for TFA in some applications, particularly in RP-HPLC. [14]* Methanesulfonic Acid (MSA) in Formic Acid: This combination has been shown to be an effective and more environmentally friendly alternative for the final deprotection step in SPPS. [18][19]* Formic Acid with in situ-generated HCl: This novel method offers a TFA-free approach to deprotection and cleavage in SPPS. [20] As these technologies mature, they may offer a path to synthesizing peptides that are inherently free of TFA, thereby eliminating the need for post-synthesis removal steps.

References

  • Molecular Mechanisms Underlying Toxic Actions of trans-Fatty Acids and Prevention of Rel
  • How to remove TFA from synthetic peptides using HCl?. LifeTein.
  • The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. Benchchem.
  • Should I Have TFA Removed
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.
  • High-Throughput Screening: A Data-Driven Approach to Greener TFA Alternatives.
  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
  • TFA removal service. sb peptide.
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • Technical Support Center: The Impact of TFA Counterion on Peptide Activity and Stability. Benchchem.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).
  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry (RSC Publishing).
  • Confirmation that there is no current alternative to TFA for peptide synthetic process. Toxic Docs.
  • TFA-free peptide synthesis offered. Speciality Chemicals Magazine.
  • Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. PubMed.
  • Advancing Sustainable Peptide Synthesis: Methanesulfonic Acid–Formic Acid as a Greener Substitute for TFA in Final Global Deprotection.
  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. PMC.
  • Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PMC.
  • The Role of Counter-Ions in Peptides—An Overview. PMC.
  • Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PMC.
  • What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??.
  • Can TFA and MS detection be compatible during a purific
  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separ
  • Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc..
  • Impact of TFA - A Review. GenScript.
  • Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. PubMed.
  • New research measures TFA levels in Europe's drinking and mineral w
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). PMC.
  • Trifluoroacetic acid (TFA) – FAQ. CHEM Trust.
  • TFA- sources and occurrence. US EPA.
  • The High-Throughput Screening Transformation in Modern Drug Development. Nice Insight.
  • Is Trifluoroacetic acid toxic for cells?. Protocol Online.
  • TFAThe Forever Chemical in the W
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • About TFA. PFAS, the 'forever chemicals'.
  • Ultrashort-Chain PFAS: The global thre
  • High throughput screening assay for the identification of ATF4 and TFEB activ
  • High-Throughput Screening (HTS)
  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?.
  • Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. PMC.

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Optimization

Technical Support Center: Navigating Steric Challenges with 3-Azetidineacetic Acid Trifluoroacetate

Welcome to the technical support guide for 3-Azetidineacetic acid trifluoroacetate. This resource is designed for researchers, chemists, and drug development professionals who are looking to leverage the unique propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Azetidineacetic acid trifluoroacetate. This resource is designed for researchers, chemists, and drug development professionals who are looking to leverage the unique properties of this conformationally constrained building block to overcome synthetic challenges, particularly those involving steric hindrance. Here, we move beyond simple protocols to explain the underlying principles that make 3-Azetidineacetic acid a powerful tool in your synthetic arsenal.

The Science of Steric Hindrance and Conformational Rigidity

In peptide synthesis and medicinal chemistry, steric hindrance presents a significant barrier to efficient bond formation. Bulky side chains or complex architectures can shield reactive centers, leading to sluggish reactions, low yields, and the formation of side products. Traditional strategies often involve forcing conditions or highly reactive coupling agents, which can compromise the integrity of sensitive functional groups.

3-Azetidineacetic acid introduces a paradigm shift by tackling the problem at its source: conformational flexibility. The inherent strain of the four-membered azetidine ring dramatically restricts the rotational freedom of the molecule.[1][2][3] This pre-organization of the molecular structure reduces the entropic penalty of the reaction, presenting a more favorable orientation for coupling and effectively lowering the activation energy barrier. By incorporating this rigid scaffold, you are not just adding a building block; you are engineering the transition state of your reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when incorporating 3-Azetidineacetic acid into your synthetic workflow.

Issue 1: Low or Incomplete Coupling Efficiency

  • Question: I am experiencing low yields when coupling 3-Azetidineacetic acid trifluoroacetate to a sterically hindered amino acid or a complex fragment. My standard coupling protocol is not working.

  • Root Cause Analysis:

    • Insufficient Activation: While the conformational rigidity of 3-Azetidineacetic acid is advantageous, coupling it to or with another sterically demanding partner can still be challenging. Standard carbodiimide reagents (like DCC or DIC) may not be potent enough to overcome the combined steric bulk.[4]

    • Suboptimal Solvent: Poor solvation of the growing peptide chain or the reactants can lead to aggregation, effectively masking the reactive sites and preventing the coupling from proceeding to completion.

  • Solutions:

    • Employ High-Potency Coupling Reagents: Switch to a uronium/aminium or phosphonium salt-based coupling reagent. These form highly reactive intermediates that can overcome significant steric barriers.[4][5]

    • Optimize Your Solvent System: If using solid-phase peptide synthesis (SPPS), ensure your resin is adequately swelled. N-Methyl-2-pyrrolidone (NMP) often provides superior solvation compared to Dimethylformamide (DMF). For particularly challenging couplings, a solvent mixture (e.g., DMF/DCM) may be beneficial.[4]

    • Consider a "Double Coupling" Strategy: After the initial coupling reaction, filter and wash the resin, then subject it to a second, fresh aliquot of the activated 3-Azetidineacetic acid. This is a highly effective method to drive the reaction to completion.[4]

    • Increase Reaction Time and Temperature: Sterically hindered couplings are inherently slower. Extending the reaction time (e.g., from 2 hours to overnight) can significantly improve yields. For non-thermolabile substrates, gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can provide the necessary energy to overcome the activation barrier.[4]

Parameter Standard Conditions Recommended for Hindered Coupling Rationale
Coupling Reagent DCC, DICHATU, HCTU, PyBOP Forms a more reactive activated ester intermediate.[4][5]
Solvent DMF or DCMNMP or DMF/DCM mixturesImproved solvation of reactants and growing peptide chain.[4]
Reaction Time 1-2 hours4-24 hours Allows more time for the sterically encumbered reaction to proceed.
Temperature Room TemperatureRT to 40°C or Microwave Provides additional energy to overcome the activation barrier.[4]

Issue 2: Solubility Problems with 3-Azetidineacetic Acid Trifluoroacetate

  • Question: I'm having trouble dissolving the 3-Azetidineacetic acid trifluoroacetate salt in my reaction solvent.

  • Root Cause Analysis: The trifluoroacetate (TFA) salt form can sometimes exhibit different solubility profiles compared to the free base or hydrochloride salts. While generally soluble in polar aprotic solvents used in synthesis, high concentrations or less polar solvents might be problematic.

  • Solutions:

    • Sonication: Gentle sonication can often help to break up solid aggregates and facilitate dissolution.

    • Solvent Choice: Ensure you are using an appropriate solvent. For peptide coupling, DMF and NMP are excellent choices. For other applications, consider DMSO.

    • In-situ Neutralization: If the protocol allows, the TFA salt can be dissolved in the presence of a non-nucleophilic base (like Diisopropylethylamine - DIPEA) which will generate the more soluble free amine in situ, just prior to the coupling reaction.[6]

Issue 3: Unexpected Side Reactions

  • Question: I am observing an unexpected side product in my reaction. Could the azetidine ring be opening?

  • Root Cause Analysis: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which is key to its conformational effects but also makes it susceptible to ring-opening reactions under certain harsh conditions.[2][7] While generally stable under standard peptide synthesis conditions (including repeated TFA treatments for Boc-deprotection), highly nucleophilic conditions or strong acids at elevated temperatures could potentially lead to ring cleavage.

  • Solutions:

    • Avoid Harsh Nucleophiles: Be mindful of using strong nucleophiles in the presence of the azetidine ring, especially if activation of the ring itself is possible.

    • Control Acidity and Temperature: While stable to standard TFA deprotection cycles, avoid prolonged exposure to strong acids at high temperatures. Post-cyclization deprotection with strong acids is generally feasible without degradation of the azetidine ring.[8]

    • Characterize the Side Product: If a side product is consistently observed, obtaining mass spectrometry (MS) and NMR data is crucial to identify its structure. This will help determine if it is a result of ring-opening or another process.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-3-Azetidineacetic Acid

This protocol outlines the incorporation of Boc-protected 3-Azetidineacetic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide (with N-terminal deprotected)

  • Boc-3-Azetidineacetic acid (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-3-Azetidineacetic acid, HATU, and DIPEA in NMP.

  • Allow the solution to pre-activate for 1-5 minutes at room temperature.[4]

  • Coupling: Add the activated amino acid solution to the vessel containing the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), proceed to a second coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with NMP (3x), followed by DCM (3x).

  • Second Coupling (if necessary): If the initial coupling is incomplete, repeat steps 1-4 with a fresh solution of activated Boc-3-Azetidineacetic acid.[4]

G cluster_preactivation Pre-activation cluster_coupling Coupling Step cluster_analysis Analysis & Decision A Boc-3-Azetidineacetic acid C Activated Ester Intermediate A->C in NMP B HATU + DIPEA B->C E Coupled Peptide-Resin C->E D Resin-Bound Peptide (Free Amine) D->E Agitate 2-4h F Kaiser Test E->F G Incomplete Coupling F->G Positive H Wash & Proceed F->H Negative G->C Double Couple

Caption: Workflow for SPPS incorporation of Boc-3-Azetidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the compound supplied as a trifluoroacetate salt? A1: The trifluoroacetate (TFA) salt form is common for amine-containing compounds. It enhances the stability and shelf-life of the reagent and often improves its crystalline nature, making it easier to handle and weigh accurately. The TFA counterion is typically removed during the subsequent reaction workup or purification steps.

Q2: Can I use 3-Azetidineacetic acid in solution-phase synthesis? A2: Absolutely. The principles of overcoming steric hindrance through conformational rigidity apply equally in solution-phase synthesis. Standard solution-phase coupling protocols can be used, but as with SPPS, more potent coupling reagents like HATU or COMU are recommended for challenging fragments.[5]

Q3: How does the rigidity of 3-Azetidineacetic acid affect the final peptide structure? A3: The incorporation of an azetidine ring induces a "kink" or turn in the peptide backbone.[1][9] This can be a powerful tool in peptidomimetic design to mimic or stabilize specific secondary structures, such as beta-turns. This conformational control can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1][3]

Q4: Is the azetidine ring in my final compound stable? A4: Yes, under normal physiological conditions and standard laboratory handling, the azetidine ring is stable. It is robust enough to withstand typical deprotection strategies in peptide synthesis, including treatment with strong acids like TFA.[8] However, as noted in the troubleshooting guide, avoid harsh, prolonged conditions with strong nucleophiles or acids at high temperatures.

Q5: Are there other azetidine-based building blocks I can use? A5: Yes, the field of medicinal chemistry has embraced a variety of azetidine-containing building blocks.[10] These include azetidine-2-carboxylic acid (a proline analog with a four-membered ring), and various substituted 3-aminoazetidines.[11][12] Each offers a unique way to constrain the peptide backbone and introduce novel structural features.

G cluster_problem The Challenge: Steric Hindrance cluster_solution The Solution: Conformational Constraint A Bulky Reactants B High Conformational Freedom C Low Reaction Rate / Yield B->C  High Activation Energy (Entropic Barrier)   D 3-Azetidineacetic Acid (Rigid Structure) E Reduced Conformational Freedom F Improved Reaction Rate / Yield E->F  Lower Activation Energy (Favorable Orientation)  

Caption: Overcoming steric hindrance with conformational constraint.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings.
  • ResearchGate. (n.d.). Strategies for the synthesis of azetidine‐modified linear peptides.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
  • Dvořák, M., & Sláma, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Wilson, A. J., & Wright, M. H. (2024).
  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • O'Connell, M. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Sadowski, M. I., & Jones, D. T. (n.d.). Structure‐conditioned amino‐acid couplings: How contact geometry affects pairwise sequence preferences. PMC - PubMed Central.
  • Alker, A., et al. (n.d.). Entry to new conformationally constrained amino acids. First synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone derivatives via an intramolecular N(alpha)-C(alpha)
  • Li, X., et al. (n.d.).
  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF.
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • PubMed. (2014, July 10). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Bott, T. M., & West, F. G. (2011, October 25).
  • PubMed. (n.d.). Amino-acid depletion induced by abnormal amino-acid conjugation and protein restriction in isovaleric acidemia.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Piras, M., et al. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (n.d.).
  • Kassimi, M. B., & Crittenden, D. L. (n.d.).
  • ACS Publications. (n.d.). ACS Omega Vol. 11 No. 3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cleavage of 3-Azetidineacetic Acid-Containing Peptides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the inc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the incomplete cleavage of peptides containing the non-canonical amino acid, 3-Azetidineacetic acid trifluoroacetate. Our goal is to equip you with the scientific rationale and practical protocols to overcome this common challenge in peptide synthesis.

Understanding the Challenge: Why Does Incomplete Cleavage Occur?

Incomplete cleavage of peptides from the solid-phase support is a frequent issue in peptide synthesis, often leading to significantly reduced yields and complex purification profiles. When synthesizing peptides incorporating 3-Azetidineacetic acid, several factors related to the unique structure of this amino acid analogue can contribute to this problem.

The core of the issue often lies in the steric hindrance and conformational rigidity imposed by the strained four-membered azetidine ring.[1] While the azetidine ring itself is stable to the strong acid conditions of standard trifluoroacetic acid (TFA) cleavage, its presence can create a sterically crowded environment around the peptide's C-terminus.[2] This steric bulk can physically obstruct the access of TFA to the acid-labile linker, thereby preventing efficient cleavage of the peptide from the resin.[3]

Furthermore, the conformational constraints induced by the azetidine ring can sometimes promote the aggregation of peptide chains on the solid support. This aggregation can further limit solvent and reagent accessibility to the cleavage site, resulting in a portion of the synthesized peptide remaining attached to the resin.

It is important to note that while the trifluoroacetate counterion is standard in peptide chemistry, its presence does not inherently contribute to incomplete cleavage. The primary factors are the structural and conformational effects of the 3-Azetidineacetic acid residue within the peptide sequence.

Troubleshooting Guide: A-Q&A Approach

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Q1: I performed a standard TFA cleavage, but my yield is very low, and I suspect a significant amount of my peptide is still on the resin. What is the likely cause?

A1: The most probable cause is steric hindrance at the C-terminus of your peptide, near the resin linkage. The rigid, four-membered ring of the 3-Azetidineacetic acid can shield the cleavage site from the TFA in the cleavage cocktail. The closer the azetidine residue is to the C-terminus, the more pronounced this effect can be.

Q2: How can I confirm that my peptide is indeed still attached to the resin?

A2: A simple method to confirm this is to perform a "micro-cleavage" on a small portion of the resin you suspect contains un-cleaved peptide.[4] Take a few milligrams of the dried resin, treat it with a fresh, optimized cleavage cocktail (see recommendations below), and analyze the supernatant by mass spectrometry. If you detect your target peptide, it confirms that the initial cleavage was incomplete.

Q3: What are the first steps I should take to improve my cleavage efficiency?

A3: The initial steps should focus on optimizing the cleavage conditions to overcome potential steric hindrance. Here are two key parameters to adjust:

  • Increase Cleavage Time: Extend the duration of the TFA cleavage. A standard cleavage is often performed for 1.5 to 2 hours.[5] For peptides with 3-Azetidineacetic acid, especially when it is near the C-terminus, extending the cleavage time to 3-4 hours can significantly improve yields. It is advisable to perform a time-course study (e.g., analyzing aliquots at 2, 3, and 4 hours) to determine the optimal duration without causing degradation.

  • Increase Temperature: Gently warming the cleavage reaction can also enhance efficiency. While most cleavages are performed at room temperature, increasing the temperature to 30-38°C can help to overcome the activation energy barrier for cleavage in a sterically hindered environment. However, be cautious, as higher temperatures can also increase the risk of side reactions for sensitive residues in your peptide sequence.

Q4: Should I modify my cleavage cocktail? If so, what scavengers are recommended?

A4: Yes, optimizing your cleavage cocktail is a critical step. The choice of scavengers is crucial for preventing side reactions caused by reactive cationic species generated during cleavage.[6] For peptides containing 3-Azetidineacetic acid, a more robust scavenger cocktail is often beneficial.

Cocktail Component Typical % (v/v) Function & Rationale
Trifluoroacetic Acid (TFA) 90-95%The primary reagent for cleaving the peptide from the resin and removing acid-labile protecting groups.[4]
Triisopropylsilane (TIPS) 2.5-5%A scavenger that effectively quenches carbocations, particularly those generated from trityl and Pbf protecting groups.[7] Increasing the concentration can help in sterically hindered situations.
Water 2.5-5%Acts as a scavenger for tert-butyl cations.[7]
1,2-Ethanedithiol (EDT) 0-2.5%Recommended if your peptide contains cysteine to prevent its oxidation and assist in the removal of the trityl protecting group.[8]

Recommended Starting Cocktail: For a peptide containing 3-Azetidineacetic acid without other sensitive residues, a good starting point is TFA/TIPS/Water (95:2.5:2.5) . If cleavage is still incomplete, consider increasing the TIPS concentration to 5%.

Frequently Asked Questions (FAQs)

Q: Can the position of the 3-Azetidineacetic acid in my peptide sequence affect cleavage efficiency?

A: Absolutely. The closer the 3-Azetidineacetic acid residue is to the C-terminus (the point of attachment to the resin), the more likely it is to cause steric hindrance and lead to incomplete cleavage. If you are designing a new peptide, consider placing the azetidine residue further away from the C-terminus if the sequence allows.

Q: Are there any alternative cleavage reagents to TFA that might be more effective?

A: While TFA is the most common reagent for Fmoc-based solid-phase peptide synthesis, for particularly difficult cleavages, stronger acid cocktails can be considered.[7] For instance, a cocktail containing a small percentage of trifluoromethanesulfonic acid (TFMSA) in TFA can be more potent. However, this should be approached with caution as it can lead to increased side reactions and potential degradation of the peptide. Always perform a small-scale trial cleavage before committing your entire batch.

Q: Could the type of resin I'm using be a factor in the incomplete cleavage?

A: Yes, the linker on your solid-phase support plays a role. Linkers with different acid lability (e.g., Wang vs. 2-chlorotrityl chloride resin) will require different cleavage conditions. Ensure that your cleavage protocol is appropriate for the specific resin you are using. For peptides with known cleavage difficulties, using a more acid-labile resin might be advantageous.

Q: Does the trifluoroacetate salt form of the 3-Azetidineacetic acid starting material have any impact on the cleavage?

A: The trifluoroacetate counterion on the starting amino acid is a standard formulation and should not directly interfere with the cleavage process. The challenges associated with this residue are primarily due to the structural properties of the azetidine ring itself.

Experimental Protocols

Protocol 1: Standard Cleavage Procedure

This protocol is a starting point for the cleavage of peptides containing 3-Azetidineacetic acid.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under a high vacuum for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, you will typically need 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a high vacuum.

Protocol 2: Optimized Cleavage for Difficult Sequences

This protocol incorporates modifications to address incomplete cleavage.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Optimized Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIPS/Water (90:5:5, v/v/v).

  • Extended Cleavage: Add the cocktail to the resin and agitate at room temperature for 4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

  • Drying: Follow step 6 from Protocol 1.

Visualizations

Cleavage Workflow Diagram

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Resin Peptide-Resin Cleavage_Cocktail Prepare Cleavage Cocktail (TFA/Scavengers) Reaction Cleavage Reaction (2-4 hours, RT) Cleavage_Cocktail->Reaction Add to Resin Filtration Filter Resin Reaction->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Collect Filtrate Centrifugation Centrifuge & Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Purification HPLC Purification Drying->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: General workflow for the cleavage and isolation of synthetic peptides.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Incomplete Cleavage (Low Yield) Check_Resin Confirm Peptide on Resin (Micro-cleavage) Start->Check_Resin Extend_Time Increase Cleavage Time (3-4 hours) Check_Resin->Extend_Time Peptide Confirmed Increase_Temp Increase Temperature (30-38°C) Extend_Time->Increase_Temp Still Incomplete Success Cleavage Successful Extend_Time->Success Successful Modify_Cocktail Modify Cleavage Cocktail (e.g., higher % TIPS) Increase_Temp->Modify_Cocktail Still Incomplete Increase_Temp->Success Successful Stronger_Acid Consider Stronger Acid (TFA/TFMSA) Modify_Cocktail->Stronger_Acid Still Incomplete Modify_Cocktail->Success Successful Stronger_Acid->Success Successful

Caption: A decision-making flowchart for troubleshooting incomplete peptide cleavage.

References

  • Singh, R. P., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49383-49423. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Wagstyl, K., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(38), 12423-12427. [Link]

  • CD BioSustainable. (n.d.). Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

Sources

Optimization

Identifying and minimizing byproducts in "3-Azetidineacetic acid trifluoroacetate" reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of 3-Azetidineacetic acid trifluoroacetate. This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 3-Azetidineacetic acid trifluoroacetate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this valuable building block. We will delve into the causality behind byproduct formation, provide validated troubleshooting protocols, and offer expert insights to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): Troubleshooting Your Synthesis

This section addresses the most common issues encountered during the synthesis, work-up, and purification of 3-Azetidineacetic acid trifluoroacetate.

Category 1: Byproduct Identification & Characterization

Q1: What are the most common process-related impurities and byproducts I should expect when synthesizing 3-Azetidineacetic acid?

A1: The formation of byproducts is highly dependent on the specific synthetic route employed. However, due to the inherent ring strain of the azetidine core (~25.4 kcal/mol), several classes of byproducts are common across different methods.[1]

  • Oligomers/Polymers: The most prevalent byproduct class. These form when the nucleophilic nitrogen of one azetidine molecule attacks the electrophilic carbon of another, leading to ring-opening polymerization. This is especially common under prolonged heating or in highly concentrated solutions.[2]

  • Unreacted Intermediates: Depending on the route, precursors like N-protected 3-hydroxyazetidine, corresponding mesylates, or halo-amines may be carried through if the reaction does not go to completion.[3]

  • Ring-Opened Isomers: Under strongly acidic or nucleophilic conditions, the azetidine ring can open to form linear amino acid derivatives. For example, hydrolysis can yield 4-amino-3-hydroxybutanoic acid derivatives.

  • Byproducts from Protecting Group Cleavage: If an N-protecting group (e.g., Boc, Cbz) is used, impurities related to the cleavage chemistry (e.g., tert-butyl adducts) can arise.

Q2: My mass spectrometry data shows unexpected peaks, particularly a recurring +96 Da or +114 Da addition to my product mass. What are these?

A2: These mass additions are classic indicators of side reactions involving trifluoroacetic acid (TFA), which is often used for deprotection or as the final counter-ion.

  • +114 Da (Trifluoroacetic Anhydride Adduct): This suggests the presence of trifluoroacetic anhydride (TFAA) in your TFA, which is a common impurity. TFAA can acylate the azetidine nitrogen, but this adduct is often unstable and may not be the final observed byproduct.

  • +96 Da (N-Trifluoroacetylation): This corresponds to the formation of N-trifluoroacetyl-3-azetidineacetic acid. This is a highly problematic, often irreversible side reaction that terminates the desired reactivity of the azetidine nitrogen. It can occur when residual activating agents are present or, more subtly, via transfer from TFA-activated species on a solid support or from TFA esters formed in solution.[4][5] The presence of TFA can lead to the formation of these undesired species, complicating purification.[6]

Q3: What is the recommended analytical workflow for identifying and quantifying byproducts in my crude product and final salt?

A3: A multi-technique approach is essential for robust characterization.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for determining purity. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.[7] This will allow you to quantify the main product relative to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for identifying the mass of the impurities observed in your HPLC chromatogram. It is the primary tool for confirming the presence of oligomers (which will appear as multiples of the monomer mass) and N-trifluoroacetylation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product. For byproduct analysis, ¹⁹F NMR can be exceptionally useful for detecting and quantifying different TFA-containing species (free TFA vs. N-trifluoroacetyl groups), which will have distinct chemical shifts.

  • Ion Chromatography (IC): If precise quantification of the TFA counter-ion is required, IC is a reliable method.[9]

Category 2: Troubleshooting & Minimization Strategies

Q4: I'm observing significant oligomerization/polymerization, resulting in low yields and a difficult-to-purify oil. What are the root causes and how can I prevent this?

A4: Oligomerization is a classic consequence of the azetidine ring's reactivity. The key is to control conditions to favor the desired intramolecular reaction (cyclization) or to maintain the stability of the formed ring.

  • Concentration Control: Follow the principle of high dilution. Running the cyclization step at low concentrations (0.01-0.05 M) disfavors intermolecular reactions (oligomerization) and favors the desired intramolecular ring-closing reaction.

  • Temperature Management: Avoid excessive heat. While some activation energy is needed, prolonged heating, especially after the product is formed, will promote ring-opening polymerization. Aim for the lowest effective temperature.

  • Order of Addition: Use slow addition (syringe pump) of the acyclic precursor to a solution of the reagent that induces cyclization. This maintains the precursor at a low effective concentration throughout the reaction.

  • pH Control: During work-up and storage, keeping the azetidine nitrogen protonated (as the TFA salt) significantly reduces its nucleophilicity, thereby inhibiting polymerization. Store the final product as a stable acid salt.

Q5: How can I minimize the formation of the N-trifluoroacetylated (+96 Da) byproduct?

A5: N-trifluoroacetylation is a common issue when TFA is used for deprotection of an amine, such as in solid-phase peptide synthesis.[4] The mechanism often involves the generation of highly reactive trifluoroacetylating species.

  • Mechanism Awareness: TFA can react with hydroxyl groups (e.g., on a resin support or from scavenger alcohols) to form trifluoroacetyl esters. These esters can then transfer the trifluoroacetyl group to the free amine of your product during neutralization steps.[5]

  • Use of Scavengers: When using TFA for deprotection (e.g., of a Boc group), include a scavenger like triisopropylsilane (TIS) or water in small amounts. These can help quench reactive carbocations and reduce side reactions.

  • Post-Cleavage Work-up: Immediately after TFA treatment and cleavage, precipitate the product in cold diethyl ether. This helps to physically separate the product from the bulk of the TFA and dissolved byproducts.[7]

  • Avoid Over-exposure: Minimize the time the deprotected, free-amine form of the azetidine is exposed to the TFA cleavage cocktail.

Q6: What are the best practices for removing residual, non-ionic TFA from the final "3-Azetidineacetic acid trifluoroacetate" salt?

A6: It's crucial to distinguish between the stoichiometric TFA counter-ion that forms the salt and excess, unbound TFA, which can interfere with subsequent reactions or biological assays.[10]

  • Ether Precipitation/Trituration: After concentrating the reaction mixture, precipitating the product from a minimal amount of solvent (e.g., methanol) by adding a large volume of cold diethyl ether is highly effective. Repeating this process (trituration) 3-4 times will remove most of the unbound TFA and other non-polar impurities.[7]

  • Lyophilization from HCl/Water: To perform a salt exchange and completely remove TFA, dissolve the purified product in a dilute solution of HCl (e.g., 0.1 M), ensuring the moles of HCl exceed the moles of product. Then, lyophilize (freeze-dry) the solution. Repeating this process 2-3 times with pure water will remove the volatile TFA and leave the product as the hydrochloride salt.

  • Ion-Exchange Chromatography: For the highest purity, especially at a larger scale, strong cation exchange (SCX) chromatography can be employed. The protonated azetidine binds to the column, allowing unbound TFA and neutral impurities to be washed away. The product is then eluted with a volatile base like ammonia in methanol, which can be removed under vacuum. The product can then be re-salted with the desired acid.

Protocols & Workflows
Protocol 2.1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of 3-Azetidineacetic acid derivatives.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for detecting amide bonds or if no other chromophore is present).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Mobile Phase A.

Workflow 2.3: Troubleshooting Guide for Byproduct Formation

This workflow provides a logical sequence for diagnosing and solving common byproduct issues.

G start High Byproduct Content Detected (HPLC/LCMS) check_mass Identify Byproduct Mass (LCMS) start->check_mass is_oligomer Mass = n * Product_Mass? check_mass->is_oligomer is_tfa_adduct Mass = Product + 96 Da? is_oligomer->is_tfa_adduct No oligomer_sol Action: Reduce Concentration - Use high dilution - Slow addition of reagents - Lower reaction temperature is_oligomer->oligomer_sol Yes is_starting_material Mass = Starting Material? is_tfa_adduct->is_starting_material No tfa_sol Action: Optimize Deprotection/Work-up - Use scavengers (TIS) - Minimize TFA exposure time - Improve ether precipitation is_tfa_adduct->tfa_sol Yes sm_sol Action: Optimize Reaction - Increase reaction time/temp - Check reagent quality - Re-evaluate stoichiometry is_starting_material->sm_sol Yes other Other Byproduct (e.g., Ring-Opened) is_starting_material->other No end Re-analyze and Confirm Purity oligomer_sol->end tfa_sol->end sm_sol->end other_sol Action: Re-evaluate Chemistry - Consider milder reagents - Adjust pH during work-up other->other_sol other_sol->end G cluster_main Desired Synthetic Pathway cluster_byproducts Potential Byproduct Pathways A N-Boc-3-hydroxyazetidine B Activation (e.g., MsCl, TsCl) A->B C N-Boc-3-(OMs)azetidine B->C D Displacement (e.g., NaCN, then hydrolysis) C->D RingOpen Ring Opening C->RingOpen [Harsh Nucleophile] E N-Boc-3-azetidineacetic acid D->E F Deprotection (TFA) E->F G 3-Azetidineacetic acid (TFA Salt) F->G N_TFA N-Trifluoroacetylation F->N_TFA [Reactive TFA species] Oligo Oligomerization G->Oligo [High Conc.] [Heat]

Sources

Troubleshooting

Scaling up the synthesis of "3-Azetidineacetic acid trifluoroacetate"

An In-depth Guide to Scaling the Synthesis of 3-Azetidineacetic Acid Trifluoroacetate Technical Support Center Welcome to the technical support center for the synthesis of 3-Azetidineacetic acid trifluoroacetate. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Scaling the Synthesis of 3-Azetidineacetic Acid Trifluoroacetate

Technical Support Center

Welcome to the technical support center for the synthesis of 3-Azetidineacetic acid trifluoroacetate. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common issues, and provide robust, scalable protocols.

The synthesis of small, strained heterocycles like azetidines presents unique challenges, primarily due to their inherent ring strain, which can lead to undesired ring-opening reactions.[1][2] This guide provides field-proven insights to navigate these challenges effectively.

Overall Synthetic Strategy

The most efficient and scalable synthesis of 3-Azetidineacetic acid trifluoroacetate often begins with a commercially available, protected azetidine precursor. A common strategy involves the elaboration of the acetic acid side chain, followed by a final deprotection step that concurrently forms the desired trifluoroacetate salt.

Below is a generalized workflow for this process, which forms the basis for our discussion.

G cluster_0 Step 1: Side-Chain Introduction cluster_1 Step 2: Side-Chain Saturation cluster_2 Step 3: Hydrolysis & Deprotection/Salt Formation A 1-Boc-3-azetidinone B tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (e.g., Methyl 2-(dimethoxyphosphoryl)acetate, NaH) C tert-Butyl 3-(2-methoxy-2-oxoethyl) azetidine-1-carboxylate B->C Catalytic Hydrogenation (e.g., H₂, Pd/C) D 1-Boc-3-azetidineacetic acid C->D Ester Hydrolysis (e.g., LiOH) E 3-Azetidineacetic acid trifluoroacetate (Final Product) D->E Boc Deprotection & Salt Formation (Trifluoroacetic Acid)

Caption: A scalable synthetic workflow for 3-Azetidineacetic acid trifluoroacetate.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butoxycarbonyl (Boc) group the preferred nitrogen-protecting group for this synthesis?

A1: The Boc group is widely used for azetidine chemistry for several key reasons.[1] Firstly, it is exceptionally stable under a wide range of non-acidic conditions, including the basic conditions of the Horner-Wadsworth-Emmons reaction and the neutral conditions of catalytic hydrogenation. Secondly, its removal is typically straightforward, requiring treatment with a strong acid like trifluoroacetic acid (TFA).[3] In this specific synthesis, the use of TFA for deprotection is highly strategic, as it allows for the simultaneous formation of the desired trifluoroacetate salt in the final step, improving process efficiency.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: There are several key safety considerations:

  • Sodium Hydride (NaH): Used in Step 1, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.[4]

  • Catalytic Hydrogenation: Step 2 involves pressurized hydrogen gas, which is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a properly rated pressure vessel (autoclave) in a well-ventilated area, using an appropriate catalyst like Palladium on Carbon (Pd/C), which can be pyrophoric upon exposure to air after the reaction.

  • Trifluoroacetic Acid (TFA): Used in the final step, TFA is a strong, corrosive acid that can cause severe burns.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

Q3: Can I use a different counter-ion instead of trifluoroacetate?

A3: Yes. While the trifluoroacetate salt is common due to the use of TFA in deprotection and purification, other salts like hydrochloride or acetate can be prepared.[6] To obtain the hydrochloride salt, for instance, you would deprotect the Boc group with a solution of HCl in a suitable organic solvent (e.g., dioxane or methanol).[7] The choice of salt form can significantly impact the final product's physicochemical properties, such as solubility and stability.

Troubleshooting Guide: Scaling Up the Synthesis

This section addresses specific problems that may arise during the scale-up of each synthetic step.

Step 1: Horner-Wadsworth-Emmons Reaction

Q: My reaction yield is low, and I observe significant amounts of unreacted 1-Boc-3-azetidinone. What is causing this?

A: This issue typically points to incomplete deprotonation of the phosphonate ester or insufficient reactivity.

  • Causality: Sodium hydride (NaH) quality is critical. Older NaH can have a passivated surface of sodium hydroxide/carbonate, reducing its activity. Additionally, the reaction temperature might be too low for the deprotonation to proceed efficiently.

  • Solution:

    • Verify NaH Activity: Use freshly opened, high-quality NaH (e.g., 60% dispersion in mineral oil).

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., THF) and perform the reaction under a strict inert atmosphere. Any moisture will quench the NaH.

    • Optimize Temperature: While the initial addition of NaH is often done at 0 °C for safety, allow the mixture to warm to room temperature for 30-60 minutes after the addition of the phosphonate ester to ensure complete formation of the ylide before adding the azetidinone.[4]

    • Increase Equivalents: On a larger scale, a slight excess (1.05-1.1 equivalents) of both NaH and the phosphonate ester can help drive the reaction to completion.

Q: The purification is difficult, and I'm struggling to remove the phosphate byproduct.

A: The phosphate byproduct is highly polar and water-soluble, which can be leveraged for an effective workup.

  • Causality: A simple organic extraction may not be sufficient to remove all water-soluble byproducts, especially on a larger scale where emulsions can form.

  • Solution:

    • Aqueous Quench & Wash: After the reaction is complete, carefully quench the reaction mixture with water or a saturated ammonium chloride solution.

    • Brine Wash: Perform multiple washes of the organic layer with a saturated NaCl solution (brine). This helps break emulsions and further removes water-soluble impurities.

    • Distillation: For the intermediate tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, purification via vacuum distillation can be a highly effective and scalable alternative to column chromatography.[4]

Step 2: Catalytic Hydrogenation

Q: The hydrogenation reaction is sluggish or stalls completely.

A: This is a classic sign of catalyst poisoning or inactivation.

  • Causality: The palladium catalyst is sensitive to impurities. Sulfur-containing compounds, residual phosphine species from the previous step, or other coordination compounds can irreversibly bind to the catalyst's active sites.

  • Solution:

    • Purify the Substrate: Ensure the starting material from Step 1 is of high purity. If necessary, filter it through a short plug of silica gel before hydrogenation.

    • Catalyst Loading: For scale-up, catalyst loading (typically 5-10 mol% Pd/C) may need to be optimized. Ensure the catalyst is fresh and properly handled.

    • Solvent Choice: Use a high-purity, degassed solvent like methanol, ethanol, or ethyl acetate.

    • Pressure and Agitation: Ensure adequate hydrogen pressure (e.g., 50 psi) and vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

Step 3: Hydrolysis, Deprotection & Salt Formation

Q: The final product is an oil and will not crystallize. How can I isolate a solid?

A: The trifluoroacetate salts of small, polar molecules are often hygroscopic or form oils. The isolation procedure is critical.

  • Causality: The presence of residual water or other solvents can inhibit crystallization. The trifluoroacetate anion itself is also known to sometimes form disordered or non-crystalline solids.[8]

  • Solution:

    • Anhydrous Conditions: After the deprotection with TFA, ensure all volatile components are thoroughly removed under high vacuum.

    • Solvent Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. A co-solvent system, like ethyl acetate/hexane, can also be effective for recrystallization.[9]

    • Control Stoichiometry: Using a precise amount of TFA (e.g., 1.1-1.5 equivalents relative to the Boc-protected precursor) can be beneficial. An excess of TFA can lead to an oily product.

Q: My final product purity is low, and I see byproducts by NMR/LC-MS.

A: The highly acidic conditions required for Boc deprotection can sometimes lead to the degradation of the strained azetidine ring.[10]

  • Causality: Prolonged exposure to strong acid at elevated temperatures can promote ring-opening or other side reactions.

  • Solution:

    • Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

    • Workup Procedure: Once the reaction is complete, immediately remove the excess TFA under reduced pressure at low temperature to minimize byproduct formation.

    • Purification of the Final Salt: If impurities persist, recrystallization is the preferred method for purification on a large scale.

Scalable Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (Intermediate C)
  • Ylide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF (5-10 volumes), add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 45 minutes.

  • Condensation: Cool the resulting solution back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (2 volumes) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Hydrogenation: Dissolve the crude product in methanol (10 volumes). Add Palladium on Carbon (10% Pd, 5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the title compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 3-Azetidineacetic acid trifluoroacetate (Final Product E)
  • Hydrolysis: Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 10 volumes). Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

  • Acidification: Cool the mixture to 0 °C and acidify to pH ~3 with 1M HCl. Extract the product into ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield crude 1-Boc-3-azetidineacetic acid.

  • Deprotection & Salt Formation: Dissolve the crude acid in dichloromethane (5 volumes). Cool to 0 °C and add trifluoroacetic acid (2-3 volumes) dropwise.

  • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Add diethyl ether to the resulting oil/solid and stir vigorously. The product should precipitate as a white solid.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Data Summary Table

ParameterStep 1 (HWE)Step 2 (Hydrogenation)Step 3 (Deprotection)
Solvent Tetrahydrofuran (THF)Methanol / Ethyl AcetateDichloromethane (DCM)
Key Reagents NaH, Phosphonate EsterH₂, 10% Pd/CTrifluoroacetic Acid (TFA)
Temperature 0 °C to RTRoom Temperature0 °C to RT
Typical Scale-Up Yield 70-85%90-98%85-95%
Purification Method Aqueous WorkupFiltrationRecrystallization/Trituration

References

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. ResearchGate. Available at: [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Synthesis of azetidine derivatives. Google Patents.
  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Azetidine Synthesis. ScienceDirect. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. PubMed. Available at: [Link]

  • Development of an Effective Scalable Enantioselective Synthesis of the HIV-1 Entry Inhibitor BNM-III-170 as the Bis-Trifluoroacetate Salt. PubMed Central. Available at: [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Ozone Secretariat. Available at: [Link]

  • HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing). Available at: [Link]

  • AZETIDINE. Organic Syntheses. Available at: [Link]

  • Synthesis of azetidines by aza Paternò-Büchi reactions. ResearchGate. Available at: [Link]

  • How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? ResearchGate. Available at: [Link]

  • 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). National Institutes of Health. Available at: [Link]

  • 3-azetidinecarboxylic Acid. PubChem. Available at: [Link]

  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications. Available at: [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Available at: [Link]

  • ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Available at: [Link]

  • RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate. Available at: [Link]

  • Capillary electrophoretic determination of acetic acid and trifluoroacetic acid in synthetic peptide samples. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"3-Azetidineacetic acid trifluoroacetate" vs proline conformational analysis

Topic: "3-Azetidineacetic Acid Trifluoroacetate" vs. Proline Conformational Analysis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Azetidineacetic Acid Trifluoroacetate" vs. Proline Conformational Analysis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In the design of peptidomimetics and fragment-based drug discovery (FBDD), conformational restriction is the primary strategy to reduce entropic penalties upon binding. While Proline (Pro) is the "gold standard" for introducing


-turns and constraining the 

dihedral angle, 3-Azetidineacetic acid (3-AzeAc) represents a distinct class of "molecular rulers."

Unlike Proline, which is an


-amino acid, 3-AzeAc functions structurally as a conformationally restricted 

-amino acid (GABA) surrogate
. This guide analyzes the critical differences between the five-membered pyrrolidine ring of Proline and the four-membered azetidine ring of 3-AzeAc, providing experimental protocols for their utilization in scaffold rigidification.

Key Takeaway: Use Proline to induce kinks,


-turns, or polyproline helices. Use 3-Azetidineacetic acid  to extend the peptide backbone rigidly (acting as a spacer) or to exploit the unique "butterfly" puckering dynamics of the azetidine ring for vector alignment.

Structural Fundamentals: The Ring Contraction

The transition from a 5-membered to a 4-membered ring fundamentally alters the electronic and steric landscape of the amino acid.

Molecular Architecture
  • Proline (Pyrrolidine): The nitrogen and

    
    -carbon are part of a 5-membered ring. The ring adopts an "envelope" pucker (
    
    
    
    -endo or
    
    
    -exo).
  • 3-Azetidineacetic Acid (Azetidine): The nitrogen is part of a 4-membered ring, but the carboxyl group is exocyclic and separated by a methylene spacer (acetic acid moiety at C3). This creates a longer backbone path (

    
    ) compared to Proline (
    
    
    
    ).

StructuralComparison Proline Proline (Alpha-Amino Acid) Ring5 5-Membered Ring (Pyrrolidine) Proline->Ring5 Scaffold Chirality Chiral Center (L/D) Proline->Chirality Stereochemistry AzeAc 3-Azetidineacetic Acid (Rigid Gamma-Amino Acid) Ring4 4-Membered Ring (Azetidine) AzeAc->Ring4 Scaffold Symmetry Achiral / Meso (Plane of Symmetry) AzeAc->Symmetry Stereochemistry Ring5->Ring4 Ring Contraction (Increased Strain ~20 kcal/mol)

Figure 1: Structural divergence between the chiral


-amino acid Proline and the achiral 

-amino acid surrogate 3-Azetidineacetic acid.
Physicochemical Comparison Table
FeatureL-Proline3-Azetidineacetic Acid (TFA Salt)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Backbone Class

-Amino Acid

-Amino Acid Surrogate (GABA analog)
Chirality Chiral (L or D)Achiral (Symmetric at C3)
Ring Strain ~6 kcal/mol~26 kcal/mol (High reactivity)
Basicity (

)
~10.6 (Secondary Amine)~9.5 - 10.0 (Lower due to s-character/strain)
Conformational Role Turn Inducer / Helix BreakerRigid Spacer / Molecular Ruler
Cis/Trans Ratio ~10-30% cis (Solvent dependent)Variable (Ring strain lowers barrier to rotation)

Conformational Analysis: Deep Dive

The "Puckering" Effect
  • Proline: The pyrrolidine ring is flexible enough to toggle between

    
    -endo (favored in cis peptide bonds) and 
    
    
    
    -exo (favored in trans peptide bonds). This toggling is a key mechanism in collagen stability.
  • 3-Azetidineacetic Acid: The 4-membered ring is significantly more planar but exhibits a "butterfly" pucker. Because the carboxyl group is distal (at C3), the steric clash between the N-substituent and the C-substituent is reduced compared to Proline. This allows the azetidine ring to act as a rigid connector that does not necessarily force a turn, but rather locks the distance between the N-terminus and the C-terminus.

Cis-Trans Isomerization Kinetics

A critical, often overlooked parameter is the energy barrier for amide bond rotation.

  • Proline: High barrier (~20 kcal/mol). Isomerization is slow (seconds to minutes), often requiring prolyl isomerases (PPIases) in biology.

  • Azetidine Analogues: Research indicates that azetidine-based amides often possess lower rotational barriers than proline.[1] The increased bond angle strain at the nitrogen atom in the 4-membered ring alters the hybridization, slightly decoupling the amide resonance.

    • Implication: Peptides containing 3-AzeAc may equilibrate faster between conformers than Proline-containing peptides, potentially aiding in faster "induced fit" binding scenarios.

Ramachandran Space
  • Proline: Severely restricted

    
     angle (-60° 
    
    
    
    20°). It locks the backbone into specific regions (Polyproline II helix,
    
    
    -turns).
  • 3-Azetidineacetic Acid: Because it is a

    
    -amino acid surrogate, it does not map to the standard Ramachandran plot (
    
    
    
    ). Instead, it introduces two additional rotatable bonds in the backbone (the
    
    
    and
    
    
    bonds).
    • Result: It provides local flexibility (rotation of the acetic acid side chain) anchored by a rigid core (the ring). This is ideal for positioning a pharmacophore (the carboxyl/amide) at a precise distance from the amine.

Experimental Protocols

Handling 3-Azetidineacetic Acid Trifluoroacetate

The product is supplied as a TFA salt. The trifluoroacetic acid protonates the secondary amine, ensuring stability (preventing polymerization) and solubility.

Protocol: Desalting for Sensitive Couplings

  • Context: Excess TFA can interfere with acid-sensitive resins (e.g., 2-CTC) or alter the pH of coupling reactions, reducing efficiency.

  • Dissolution: Dissolve the 3-AzeAc TFA salt in a minimal amount of MeOH/DCM (1:1).

  • Neutralization: Add 1.1 equivalents of DIEA (Diisopropylethylamine).

  • Use: Use immediately in the coupling reaction.

    • Note: Do not store the free base for long periods; azetidines are prone to ring-opening or oligomerization upon heating or prolonged storage in basic form.

Peptide Coupling Methodology

Coupling to the secondary amine of the azetidine ring is sterically hindered, though less so than Proline in some vectors.

Reagents:

  • Activator: HATU or COMU (Strong activation required).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA.

  • Solvent: DMF or NMP.

Step-by-Step Workflow:

  • Pre-activation: Activate the incoming amino acid (1.2 eq) with HATU (1.1 eq) and Base (2.5 eq) for 2 minutes.

  • Coupling: Add the pre-activated mixture to the resin-bound 3-AzeAc (or add 3-AzeAc to the activated species in solution).

  • Time: Allow to react for 2–4 hours (longer than standard AA).

  • Monitoring: Use the Chloranil Test (for secondary amines), NOT the Kaiser test.

    • Positive: Blue/Green beads.

    • Negative: Colorless/Yellow beads.

NMR Analysis of Conformation

To determine if your 3-AzeAc insertion has rigidified the structure:

  • Solvent: Dissolve peptide in

    
     or 
    
    
    
    .
  • Experiment: Run 1D

    
     NMR and 2D ROESY.
    
  • diagnostic Signals:

    • Look for

      
       dispersion . In flexible peptides, geminal protons on the 
      
      
      
      of the acetic acid side chain will appear equivalent. In a rigidified structure, they will split into diastereotopic protons with distinct chemical shifts.
    • ROESY Cross-peaks: Look for correlations between the Ring Protons (C2/C4) and the

      
       residue's 
      
      
      
      -proton. Strong cross-peaks indicate a cis-amide bond population.

Workflow Start Start: 3-AzeAc TFA Salt Desalt Neutralization (DIEA) Avoid heat Start->Desalt Coupling Coupling (HATU/HOAt) Long reaction time Desalt->Coupling Check Chloranil Test (Secondary Amine) Coupling->Check Check->Coupling If Positive (Recouple) Analysis NMR Analysis (ROESY for cis/trans) Check->Analysis If Negative

Figure 2: Experimental workflow for incorporating 3-Azetidineacetic acid into peptides.

Decision Guide: When to Use Which?

Application ScenarioRecommended ResidueScientific Rationale
Inducing a

-Turn
Proline The 5-membered ring geometry is perfectly pre-organized to nucleate types I and II

-turns.
Extending a Linker 3-AzeAc Acts as a "stiff rope." It adds length (approx 3-4 carbon equivalent) without the floppiness of a linear alkyl chain.
Scanning for Bioactivity Both "Proline Scan" is standard. "Azetidine Scan" is an emerging technique to probe the necessity of the

-carbon in Proline or to slightly alter the vector of side chains.
Increasing Solubility 3-AzeAc The basic secondary amine (if left free) or the polar nature of the ring often improves water solubility compared to hydrophobic linkers.
Preventing Proteolysis 3-AzeAc As a non-canonical

-amino acid surrogate, it is not recognized by standard proteases, enhancing serum stability.

References

  • Baeza, J. L., et al. (2008). "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction."[2] Journal of Organic Chemistry. Link

  • Kang, Y. K. (2007). "Conformational preferences of proline analogues with different ring size." Journal of Physical Chemistry B. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

  • Create, J. (2018). "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal. Link

  • Siegal, G. et al. (2007). "The solution structure of the proline analogue L-azetidine-2-carboxylic acid." Journal of Biomolecular NMR. Link

Sources

Comparative

A Senior Application Scientist's Guide: Comparing the Biological Activity of Peptides With and Without 3-Azetidineacetic Acid

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic profiles is relentless. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic profiles is relentless. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and conformational flexibility, which can limit their efficacy. A leading strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids. This guide provides an in-depth comparison of peptides containing the proline analogue, 3-Azetidineacetic acid, against their native counterparts, offering a technical exploration for researchers, scientists, and drug development professionals.

We will dissect the structural implications of this modification, present comparative data on biological activity, and provide detailed experimental protocols for validation. It is crucial to clarify a common point of nomenclature: "3-Azetidineacetic acid trifluoroacetate" refers to the peptide containing the 3-Azetidineacetic acid residue, which has been purified using trifluoroacetic acid (TFA), a standard reagent in peptide synthesis. The trifluoroacetate is a counter-ion and is not part of the peptide's primary structure or its direct biological function, but rather a consequence of the synthetic and purification process.

Chapter 1: The Structural Impact of 3-Azetidineacetic Acid

The foundational hypothesis for using 3-Azetidineacetic acid (Aze) is that its unique structure can pre-organize a peptide into a more bioactive conformation and enhance its stability. Aze is a four-membered heterocyclic non-natural amino acid, a lower homologue of proline.[1] This seemingly subtle difference—a four-membered ring versus proline's five-membered ring—imposes significant and beneficial constraints on the peptide backbone.

Causality of Conformational Constraint: The strained azetidine ring restricts the available Ramachandran space more than a proline residue, limiting the peptide backbone's flexibility.[2] This rigidity can lock the peptide into a specific three-dimensional shape that is optimal for receptor binding, effectively reducing the entropic penalty of binding. Furthermore, this structural element is known to act as a potent β-turn inducer, which is critical for the synthesis of small to medium-sized cyclic peptides and for mimicking protein secondary structures.[2][3][4][5]

cluster_0 Proline (Pro) cluster_1 3-Azetidineacetic acid (Aze) Pro Aze

Caption: Structural comparison of Proline and 3-Azetidineacetic acid.

Chapter 2: A Data-Driven Comparison of Peptide Performance

The incorporation of Aze into a peptide sequence can lead to quantifiable improvements in key therapeutic characteristics. These enhancements stem directly from the structural constraints discussed previously.

Enhanced Proteolytic Stability

One of the most significant advantages is the increased resistance to enzymatic degradation. Proteases, which are highly specific enzymes, often fail to recognize the non-natural Aze residue, thereby preventing cleavage of the peptide backbone.[2][6] This leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

Table 1: Comparative Proteolytic Stability in Human Plasma

Peptide Sequence Modification Half-life (t½) in Human Plasma (hours)
Gly-Phe-Leu-Pro -Val Unmodified 1.5
Gly-Phe-Leu-Aze -Val Aze-Modified > 24
Arg-Gly-Asp-Pro -Ser Unmodified 0.8
Arg-Gly-Asp-Aze -Ser Aze-Modified 18.2

Note: Data are representative examples based on typical findings in the literature.

Modulation of Receptor Binding Affinity

By constraining the peptide into a bioactive conformation, Aze modification can significantly enhance binding affinity (lower Kᵢ or IC₅₀ values) and selectivity for its biological target.[2] This pre-organization minimizes the conformational changes required for binding, leading to a more favorable interaction.

Table 2: Comparative Receptor Binding Affinity

Peptide Target Receptor Binding Affinity (IC₅₀, nM)
Native Peptide X Receptor Y 85.4
Aze-Modified Peptide X Receptor Y 12.1

Note: Data are representative examples.

Chapter 3: Experimental Validation: Protocols and Workflows

To substantiate the claims of enhanced stability and affinity, rigorous, self-validating experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol details a robust method to compare the stability of a native peptide versus its Aze-modified analogue in a biologically relevant matrix like human plasma.

Methodology:

  • Peptide Preparation: Prepare 10 mM stock solutions of both the native and Aze-modified peptides in DMSO.

  • Incubation: Dilute the peptide stocks to a final concentration of 10 µM in pre-warmed (37°C) human plasma.[7] Aliquot 100 µL of this mixture into separate microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: At each designated time point, stop the enzymatic degradation by adding 200 µL of a cold precipitation solution (e.g., ethanol/acetonitrile 1:1 v/v containing an internal standard).[7] This step simultaneously precipitates plasma proteins and halts protease activity. The choice of an organic solvent mixture is critical as strong acids can cause significant loss of certain peptides during precipitation.

  • Sample Processing: Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis. Quantify the amount of remaining parent peptide at each time point relative to the internal standard.

  • Data Interpretation: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

G start Prepare 10µM Peptide in Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquot at Time Point 't' incubate->timepoint quench Quench with Cold Organic Solvent (e.g., EtOH/ACN) + Internal Std timepoint->quench centrifuge Centrifuge (14,000 x g, 10 min) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze end Calculate Half-Life (t½) analyze->end

Caption: Workflow for the in vitro peptide stability assay.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the peptides by measuring their ability to compete with a radiolabeled ligand for a specific receptor.

Methodology:

  • Receptor Preparation: Prepare a membrane suspension from cells overexpressing the target receptor. Determine the optimal protein concentration via a preliminary saturation binding experiment.

  • Assay Buffer: Use a buffer that maintains the integrity and activity of the receptor, for example, 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well filter plate, combine the receptor preparation, a constant concentration of radiolabeled ligand (e.g., ³H-ligand, chosen to be near its Kₑ value), and varying concentrations of the competitor peptides (native and Aze-modified).

  • Defining Controls:

    • Total Binding: Receptor + radioligand (no competitor).

    • Non-specific Binding (NSB): Receptor + radioligand + a high concentration of a known, non-radioactive ligand.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (typically 1-3 hours, determined empirically).[8]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value for each peptide.[9]

Chapter 4: Synthesis and Chemical Context

Understanding the synthesis process is key to appreciating the final product. 3-Azetidineacetic acid is incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[10]

Synthesis Overview: The process typically utilizes a protected version of the amino acid, such as Boc-Azetidine-3-Carboxylic Acid.[6] The Boc (tert-butyloxycarbonyl) group protects the nitrogen atom, allowing for controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[6]

The Role of Trifluoroacetic Acid (TFA): After the full peptide sequence is assembled, it must be cleaved from the resin and all amino acid side-chain protecting groups must be removed. Trifluoroacetic acid is a strong acid commonly used in a "cleavage cocktail" for this purpose.[11][12] The peptide is treated with a solution containing a high concentration of TFA (e.g., 95%), which breaks the bond to the resin and removes the protecting groups. The crude peptide is then precipitated with cold diethyl ether.[2] Following purification, typically by reverse-phase HPLC where TFA is a mobile phase modifier, the final lyophilized peptide is isolated as a TFA salt. This means the positively charged amino groups on the peptide (like the N-terminus and the side chains of Lysine or Arginine) are associated with the negatively charged trifluoroacetate counter-ion (CF₃COO⁻).

G resin Fully Assembled Peptide on Resin (Protected) tfa Add TFA Cleavage Cocktail (e.g., 95% TFA) resin->tfa cleavage Cleavage from Resin & Side-Chain Deprotection tfa->cleavage ether Precipitate with Cold Diethyl Ether cleavage->ether purify Purify via RP-HPLC ether->purify lyophilize Lyophilize purify->lyophilize final_product Final Peptide-TFA Salt lyophilize->final_product

Caption: Final steps of solid-phase peptide synthesis (SPPS).

Conclusion

The strategic incorporation of 3-Azetidineacetic acid represents a powerful and validated approach in modern peptidomimetics. By imposing conformational rigidity, this non-canonical amino acid can significantly enhance a peptide's biological profile, leading to superior proteolytic stability and modulated receptor affinity. The experimental protocols provided herein offer a clear roadmap for researchers to quantitatively assess these benefits. As the field of peptide therapeutics continues to advance, such modifications are indispensable tools for transforming promising peptide leads into robust clinical candidates.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Thompson, J. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Retrieved from [Link]

  • Trabocchi, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Thompson, J. P., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Vitale, R. M., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 35(5), 417-24. Retrieved from [Link]

  • Hassan, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(2), 758. Retrieved from [Link]

  • Thompson, J. P., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • D'Errico, G., et al. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. MDPI. Retrieved from [Link]

  • Goretzki, B., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1366–1375. Retrieved from [Link]

  • MilliporeSigma (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Incorporation of 3-Azetidineacetic Acid via NMR Spectroscopy

Introduction: The Imperative of Structural Verification in Modern Drug Discovery In the landscape of drug development, the use of conformationally constrained scaffolds is a cornerstone of rational design. Small, saturat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of drug development, the use of conformationally constrained scaffolds is a cornerstone of rational design. Small, saturated heterocycles, such as azetidines, are increasingly sought-after as bioisosteres for larger, more flexible groups, offering improved physicochemical properties and novel intellectual property.[1] The successful incorporation of these building blocks into a lead molecule is a critical milestone, and its unambiguous verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for elucidating molecular structure in solution, providing unparalleled insight into atomic connectivity and spatial arrangement.[2][3]

This guide provides an in-depth, practical comparison of NMR-based methodologies to confirm the successful incorporation of the "3-Azetidineacetic acid" moiety, supplied as a trifluoroacetate salt. We will move beyond a simple recitation of steps to explore the underlying causality of experimental choices, ensuring a robust and self-validating analytical system. This document is intended for researchers, medicinal chemists, and process development scientists who require absolute certainty in their molecular characterization.

The Analyte: Understanding 3-Azetidineacetic Acid Trifluoroacetate

Before designing an analytical strategy, we must first understand the molecule's inherent characteristics. The target analyte consists of two key components: the 2-(azetidin-3-yl)acetic acid cation and the trifluoroacetate (TFA) anion.

  • 2-(azetidin-3-yl)acetic acid: This is a non-proteinogenic amino acid. In solution, particularly in polar solvents, it will exist predominantly in a zwitterionic form, with a protonated ammonium group (NH₂⁺) within the azetidine ring and a deprotonated carboxylate group (COO⁻).[4][5] This zwitterionic nature is the single most important factor governing our choice of NMR solvent.

  • Trifluoroacetate (TFA) Anion: This is a common counter-ion used during purification, particularly reverse-phase HPLC. While not part of the incorporated structure, its presence will be evident in the NMR spectrum (primarily in ¹⁹F and ¹³C NMR) and must be correctly identified.[6]

The primary analytical challenge is to generate a complete and unambiguous set of NMR signals corresponding to the protons and carbons of the azetidine and acetic acid fragments, confirming their covalent linkage.

Core Methodology: 1D NMR Spectroscopy for Initial Assessment

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon) experiments, provides the foundational data for structural analysis.[7]

Causality in Solvent Selection: The Zwitterion Dilemma

The choice of deuterated solvent is critical and dictated by the zwitterionic nature of the analyte.[8][9]

  • Deuterium Oxide (D₂O):

    • Pros: Excellent for dissolving polar salts and zwitterions.

    • Cons: The labile protons on the nitrogen (NH₂⁺) and any residual carboxylic acid proton will rapidly exchange with the deuterium in the solvent. This causes their signals to broaden and ultimately disappear from the ¹H NMR spectrum.[10] This is a significant loss of information.

  • Deuterated Methanol (CD₃OD):

    • Pros: A polar protic solvent that can dissolve the sample.

    • Cons: Similar to D₂O, it will cause the exchange and disappearance of labile proton signals.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆):

    • Pros: A highly polar aprotic solvent capable of dissolving many salts. Crucially, it does not have exchangeable deuterons. This allows for the direct observation of the NH₂⁺ and COOH protons, which provide invaluable structural confirmation.[11] These protons often appear as broad signals.

    • Cons: The residual water peak in DMSO-d₆ can sometimes overlap with signals of interest.

Expected ¹H NMR Signals

The following table outlines the anticipated proton signals for the 2-(azetidin-3-yl)acetic acid moiety. The chemical shifts are estimates based on published data for similar azetidine structures and general principles.[1][12][13]

Assignment Label Expected δ (ppm) Multiplicity Notes
Azetidine CH₂~4.2 - 3.8MultipletDiastereotopic protons adjacent to nitrogen; will be deshielded.
Azetidine CH~3.7 - 3.2Multiplet (Quintet)Methine proton at the point of substitution.
Side-chain CH₂~2.8 - 2.4DoubletMethylene protons adjacent to the azetidine ring.
Exchangeable NH₂⁺-~9.5 - 8.5Broad SingletVisible in DMSO-d₆; disappears upon D₂O shake. Its presence confirms the protonated amine.
Exchangeable COOH-~12.0 - 10.0Broad SingletVisible in DMSO-d₆ if not fully deprotonated; disappears upon D₂O shake. The TFA salt may push this equilibrium.[14]
Expected ¹³C NMR Signals

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments.

Assignment Label Expected δ (ppm) Notes
Carboxylate C=OC=O~170 - 175The carbonyl carbon is a key indicator.
Azetidine CH₂~50 - 58Carbons adjacent to the nitrogen atom are significantly deshielded.[15][16]
Azetidine CH~35 - 45The substituted carbon of the azetidine ring.
Side-chain CH₂~30 - 38The methylene carbon of the acetic acid side chain.
TFA AnionCF₃~116 (quartet)The carbon of the trifluoroacetate will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 290 Hz).[6]
TFA AnionC=O~158 (quartet)The carbonyl of the trifluoroacetate will also be a quartet due to two-bond coupling to the fluorines (²JCF ≈ 35 Hz).

Unambiguous Confirmation: The Power of 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, complex spin systems and potential signal overlap can create ambiguity. Two-dimensional (2D) NMR experiments are essential for providing irrefutable proof of the molecular structure by revealing through-bond correlations.[7][17]

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the definitive way to map out the proton framework of the molecule.

  • Expected Correlations:

    • A cross-peak between the azetidine methine proton ( ) and the adjacent side-chain methylene protons ( ) would provide conclusive evidence of the covalent bond between the ring and the acetic acid moiety.

    • Cross-peaks between and the azetidine methylene protons ( ) would confirm the integrity of the four-membered ring structure.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides a powerful and unambiguous assignment of the ¹³C spectrum.

  • Expected Correlations:

    • A cross-peak between the signals and the signal.

    • A cross-peak between the signal and the signal.

    • A cross-peak between the signal and the signal.

By combining the connectivity information from COSY with the direct C-H attachment data from HSQC, a complete and verified structural assignment can be built.

Visualizing the Structure and Workflow

To clarify the relationships discussed, the following diagrams illustrate the molecular structure with key atoms labeled and the overall analytical workflow.

Figure 1: Labeled Structure of 2-(azetidin-3-yl)acetic acid cluster_ring cluster_chain C1 CH₂ (Cα) C3 CH (Cβ) C1->C3 H_alpha1 C1->H_alpha1 N NH₂⁺ N->C1 C2 CH₂ (Cα) C2->N H_alpha2 C2->H_alpha2 C3->C2 C4 CH₂ (Cγ) C3->C4 Crucial Bond to Confirm H_beta C3->H_beta C5 COO⁻ C4->C5 H_gamma C4->H_gamma

Caption: Key atoms in the 2-(azetidin-3-yl)acetic acid cation.

G start Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) start->nmr_1d analyze_1d 1D Data Analysis - Identify key functional groups - Count protons and carbons - Note exchangeable protons nmr_1d->analyze_1d decision Is 1D data sufficient and unambiguous? analyze_1d->decision nmr_2d Acquire 2D Spectra (¹H-¹H COSY, ¹H-¹³C HSQC) decision->nmr_2d No / Ambiguous conclusion Final Structure Confirmation decision->conclusion Yes analyze_2d 2D Data Analysis - Establish H-H connectivity (COSY) - Assign C-H correlations (HSQC) nmr_2d->analyze_2d analyze_2d->conclusion

Caption: Experimental workflow for NMR-based structure elucidation.

Detailed Experimental Protocols

The following protocols are designed to be a self-validating system, ensuring high-quality, reproducible data.

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of the "3-Azetidineacetic acid trifluoroacetate" sample directly into a clean, dry NMR tube.

  • Add ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: NMR Data Acquisition

(Note: Parameters are for a standard 400-600 MHz spectrometer and may require minor optimization.)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution (linewidth of the residual CHCl₃ signal < 0.5 Hz).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16-32 scans.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans (or until adequate signal-to-noise is achieved).

  • ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpmfphpr).

    • Spectral Width: ~12 ppm in both F1 and F2 dimensions.

    • Time Domain (TD): 2K in F2, 256-512 in F1.

    • Number of Scans (NS): 2-8 scans per increment.

  • ¹H-¹³C HSQC Acquisition:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

    • Time Domain (TD): 1K in F2, 128-256 in F1.

    • Number of Scans (NS): 4-16 scans per increment.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, other techniques provide complementary information. A multi-technique approach is often employed in regulated environments.

Technique Information Provided Strengths Weaknesses
NMR Spectroscopy Unambiguous Structure: Provides atomic connectivity, stereochemistry, and quantitative information.Definitive structural confirmation. Non-destructive. Can identify and quantify impurities.Lower sensitivity compared to MS. Requires higher sample amounts (mg).
LC-MS Molecular Weight & Purity: Confirms the mass of the parent ion and provides purity assessment (e.g., AUC).High sensitivity (ng-pg). High throughput. Excellent for confirming expected molecular weight.Provides no information on atomic connectivity or isomerism. Cannot distinguish between structural isomers.
FTIR Spectroscopy Functional Groups: Identifies the presence of key functional groups (e.g., C=O, N-H, O-H).Fast and simple to operate. Good for a quick check of expected functional groups.Provides very limited structural information. Spectrum can be complex and difficult to interpret for novel molecules. Not quantitative.

Conclusion

Confirming the incorporation of a key building block like 3-Azetidineacetic acid is a non-negotiable step in the drug development pipeline. While techniques like LC-MS can verify molecular weight, they are insufficient for proving structure. A comprehensive NMR analysis, beginning with 1D ¹H and ¹³C experiments in an aprotic polar solvent like DMSO-d₆ and culminating in 2D COSY and HSQC experiments, provides an irrefutable, multi-layered validation of atomic connectivity. This rigorous, evidence-based approach ensures the structural integrity of the molecule, providing the high-quality, reliable data necessary to make confident decisions in advancing a drug candidate.

References

  • Nanalysis. (2025, June 16). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from Google Search.[18]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.[12]

  • University of Ottawa NMR Facility Blog. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. Retrieved from Google Search.[10]

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Retrieved from Google Search.[17]

  • SpectraBase. Trifluoroacetic acid sodium salt - Optional[13C NMR] - Chemical Shifts. Retrieved from Google Search.[19]

  • ChemicalBook. trifluoroacetic acid(1807558-16-2) 1H NMR spectrum. Retrieved from Google Search.[20]

  • SpectraBase. Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts. Retrieved from Google Search.[21]

  • Kozioł, N., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules.[1]

  • News-Medical. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from Google Search.[7]

  • Chegg.com. (2016, October 26). Solved The ^1H NMR spectrum of trifluoroacetic acid. Retrieved from Google Search.[6]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from Google Search.[22]

  • SpectraBase. Trifluoroacetic acid - Optional[1H NMR] - Spectrum. Retrieved from Google Search.[23]

  • ChemicalBook. Sodium trifluoroacetate(2923-18-4) 13C NMR spectrum. Retrieved from Google Search.[24]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry for the Verification of 3-Azetidineacetic Acid Trifluoroacetate Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the incorporation of non-standard amino acids (nsAAs) into peptides is a key strategy for enhancing therapeutic p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-standard amino acids (nsAAs) into peptides is a key strategy for enhancing therapeutic properties such as metabolic stability, conformational rigidity, and target affinity. 3-Azetidineacetic acid, a conformationally constrained proline analog, is one such nsAA that is gaining traction. However, the successful synthesis and purification of these modified peptides, often isolated as trifluoroacetate (TFA) salts, is only half the battle. Rigorous analytical verification is paramount to ensure the correct sequence and incorporation of the nsAA.

This guide provides an in-depth comparison of mass spectrometry-based techniques for the verification of peptides containing 3-Azetidineacetic acid. We will delve into the nuances of different fragmentation methods, address the challenges posed by the trifluoroacetate counterion, and provide actionable protocols to enable you, the researcher, to confidently characterize these novel therapeutic candidates.

The Challenge: Proline's Alter Ego and the Trifluoroacetate Dilemma

The verification of peptides containing 3-Azetidineacetic acid by mass spectrometry presents two primary challenges. The first stems from the structural similarity of 3-Azetidineacetic acid to proline. In Collision-Induced Dissociation (CID), the most common fragmentation technique, proline-containing peptides exhibit a phenomenon known as the "proline effect". This leads to a dominant cleavage at the N-terminal side of the proline residue, resulting in a limited number of fragment ions and incomplete sequence information[1][2][3]. It is well-established that peptides containing the closely related proline analog, azetidine-2-carboxylic acid, also display this "proline effect" in CID[3]. This strongly suggests that peptides with 3-Azetidineacetic acid will behave similarly, making their complete sequencing by CID challenging.

The second challenge arises from the trifluoroacetate (TFA) counterion, which is frequently used during the synthesis and purification of peptides[4]. While beneficial for chromatography, TFA is notoriously detrimental to mass spectrometry sensitivity. It causes significant ion suppression in the electrospray ionization (ESI) source by forming strong ion pairs with the protonated peptide, neutralizing its charge and reducing its gas-phase ion signal[5].

This guide will compare and contrast the utility of three common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of these challenging peptides and provide strategies to overcome the issue of TFA-induced ion suppression.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is critical for obtaining comprehensive sequence information for peptides containing 3-Azetidineacetic acid. Below, we compare the performance of CID, HCD, and ETD.

Fragmentation TechniquePrincipleAdvantages for 3-Azetidineacetic Acid PeptidesDisadvantages for 3-Azetidineacetic Acid Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas in an ion trap or triple quadrupole.Widely available and well-understood.Prone to the "proline effect," leading to limited fragmentation and incomplete sequence coverage[1][3].
Higher-energy Collisional Dissociation (HCD) Collisions with an inert gas in a dedicated collision cell, followed by analysis in a high-resolution mass analyzer (e.g., Orbitrap).Can provide more fragmentation information than CID for some peptides. Less susceptible to the low-mass cutoff issues of ion traps.Still a collisional dissociation method and can be influenced by the "proline effect," though potentially to a lesser extent than CID[1][6].
Electron Transfer Dissociation (ETD) Ion-ion reaction between the peptide cation and a radical anion, leading to non-ergodic fragmentation.Cleaves the peptide backbone randomly, without significant preference for the N-terminal side of proline or its analogs. Preserves post-translational modifications. Ideal for sequencing proline-rich and modified peptides[7][8][9].Slower scan speed compared to CID and HCD. Generally more effective for peptides with higher charge states (≥2+)[8].

Mitigating Trifluoroacetate-Induced Ion Suppression

The presence of TFA in your peptide sample will significantly reduce the signal intensity in your mass spectrometer. Here are three strategies to address this issue:

  • Use of TFA-Free Mobile Phases: The most straightforward approach is to use a mobile phase containing a more mass spectrometry-friendly acid, such as formic acid or acetic acid, for your LC-MS analysis. However, this may compromise chromatographic peak shape.

  • Post-Column Addition: A clever strategy to maintain good chromatography while improving MS sensitivity is the post-column addition of a reagent that neutralizes the TFA. For instance, a dilute solution of ammonium hydroxide can be introduced into the flow path after the analytical column and before the ESI source. This breaks the peptide-TFA ion pair, liberating the protonated peptide for efficient ionization[11].

  • Counterion Exchange: For offline analysis or when the highest sensitivity is required, a counterion exchange can be performed on the peptide sample before mass spectrometry analysis. This involves replacing the trifluoroacetate ions with a more benign counterion, such as acetate or chloride, through techniques like solid-phase extraction or repeated lyophilization from an acidic solution[12].

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the analysis of a 3-Azetidineacetic acid-containing peptide using an LC-MS system equipped with CID, HCD, and ETD capabilities.

Protocol 1: Sample Preparation and LC-MS Analysis with a TFA-Free Mobile Phase

This protocol is recommended for initial screening and when chromatographic performance is not severely compromised by the absence of TFA.

  • Peptide Sample Preparation:

    • Dissolve the lyophilized 3-Azetidineacetic acid trifluoroacetate peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-40% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Data-Dependent Acquisition):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • TopN: 5 (select the 5 most intense precursor ions for fragmentation).

    • Fragmentation Methods (in separate runs or using a decision tree):

      • CID: Normalized collision energy of 35%.

      • HCD: Normalized collision energy of 30%.

      • ETD: Calibrated charge-dependent ETD reaction times.

    • Resolution (for HCD and ETD on an Orbitrap): 30,000.

Protocol 2: Counterion Exchange for High-Sensitivity Analysis

This protocol is recommended when TFA-induced ion suppression is severe and maximum sensitivity is required.

  • Counterion Exchange:

    • Dissolve the peptide (1-5 mg) in 1 mL of 0.1 M hydrochloric acid.

    • Freeze the solution at -80°C and lyophilize to dryness.

    • Repeat the dissolution and lyophilization steps two more times.

    • The final product will be the peptide hydrochloride salt.

  • Sample Preparation and LC-MS Analysis:

    • Follow the steps outlined in Protocol 1 for sample preparation and LC-MS analysis, using the peptide hydrochloride salt.

Visualizing the Workflow and Expected Fragmentation

To better illustrate the experimental process and the expected fragmentation patterns, we provide the following diagrams generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Peptide 3-Azetidineacetic Acid Trifluoroacetate Peptide Dissolved_Peptide Dissolve in 0.1% Formic Acid Peptide->Dissolved_Peptide LC_Ready_Sample LC-Ready Sample Dissolved_Peptide->LC_Ready_Sample LC Reversed-Phase LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2

Caption: General workflow for the LC-MS/MS analysis of peptides.

fragmentation_comparison cluster_cid_hcd CID / HCD cluster_etd ETD Peptide Peptide Ion (Precursor) CID_HCD_Outcome Preferential Cleavage N-terminal to Azetidineacetic Acid (b and y ions) Peptide->CID_HCD_Outcome Collision ETD_Outcome Random Backbone Cleavage (c and z ions) Peptide->ETD_Outcome Electron Transfer

Caption: Expected fragmentation patterns for 3-Azetidineacetic acid peptides.

Conclusion and Recommendations

The accurate verification of peptides containing 3-Azetidineacetic acid is crucial for advancing drug development programs that utilize this novel nsAA. While the structural similarity to proline and the presence of trifluoroacetate counterions present analytical hurdles, these can be overcome with the appropriate mass spectrometry strategy.

Our key recommendations are:

  • Prioritize ETD-based fragmentation: For unambiguous sequence confirmation of 3-Azetidineacetic acid-containing peptides, ETD or EThcD should be the methods of choice to circumvent the "proline effect."

  • Address TFA ion suppression: Implement strategies to mitigate the negative impact of TFA, either by using TFA-free mobile phases, employing post-column addition of a modifying reagent, or performing a counterion exchange prior to analysis.

  • Employ a multi-faceted approach: When possible, the use of complementary fragmentation techniques (e.g., HCD and ETD in the same analysis) will provide the most comprehensive characterization of your novel peptide.

By following the guidance and protocols outlined in this guide, researchers can confidently and accurately verify the identity of their 3-Azetidineacetic acid-containing peptides, ensuring the integrity of their scientific findings and accelerating the development of next-generation peptide therapeutics.

References

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Electron Transfer Dissociation of Peptides by Filling the Linear Ion Trap with Anions. Journal of the American Society for Mass Spectrometry, 19(10), 1435-1441. [Link]

  • Walsh, G. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Ledvina, A. R., et al. (2019). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 18(1), 338-345. [Link]

  • Steen, H., & Mann, M. (2004). The abc's (and xyz's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • Coon, J. J., et al. (2005). Electron transfer dissociation of peptide anions. Journal of the American Society for Mass Spectrometry, 16(6), 880-882. [Link]

  • Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type fragmentation within a single Orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry, 22(10), 1831-1842. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]

  • Breci, L. A., Tabb, D. L., Yates, J. R., & Wysocki, V. H. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Analytical chemistry, 75(9), 1963-1971. [Link]

  • Holzgrabe, U. (2010). The role of counter-ions for peptide drugs. European Journal of Pharmaceutical Sciences, 41(3-4), 365-376. [Link]

  • ResearchGate. (2013). How do you get rid of TFA contaminations in your LC system? [Link]

  • LabRulez LCMS. (n.d.). In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. [Link]

  • Paizs, B., et al. (2006). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 17(10), 1453-1467. [Link]

  • Kuhlmann, F. E., Apffel, A., Fischer, S. M., Goldberg, G., & Goodley, P. C. (1995). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Journal of the American Society for Mass Spectrometry, 6(12), 1221-1225. [Link]

  • Góngora-Benítez, M., et al. (2021). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 26(23), 7196. [Link]

  • Chromatography Forum. (2005). Ion suppression with TFA. [Link]

  • Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression from trifluoroacetic acid-containing mobile phases. Journal of Chromatography A, 712(1), 177-190. [Link]

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Validation

A Comparative Guide to 3-Azetidineacetic Acid Trifluoroacetate and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-natural amino acids. These unique building blocks offer a powerful toolkit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-natural amino acids. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides an in-depth technical comparison of 3-Azetidineacetic acid trifluoroacetate against other key non-natural amino acids, offering experimental insights and protocols for researchers, scientists, and drug development professionals.

The Rise of Non-Natural Amino Acids in Peptidomimetics

The 20 proteinogenic amino acids provide a foundational but limited palette for drug design. The introduction of non-natural amino acids into peptide sequences can significantly enhance their therapeutic potential by improving stability, potency, bioavailability, and target selectivity.[1][2] These modifications can enforce specific secondary structures, increase resistance to enzymatic degradation, and introduce novel chemical functionalities.[1][2]

This guide focuses on a comparative analysis of several conformationally constrained non-natural amino acids, with a primary focus on 3-Azetidineacetic acid. We will explore its unique structural contributions in contrast to the well-established proline, the larger ring homolog piperidine-2-carboxylic acid, and the sterically hindered alpha-aminoisobutyric acid (Aib).

Profiling the Candidates: Structure and Conformational Propensity

A fundamental understanding of the structural nuances of each amino acid is critical to predicting its impact on peptide conformation and, consequently, its biological activity.

2.1. 3-Azetidineacetic Acid: The Compact Turn Inducer

3-Azetidineacetic acid is a four-membered cyclic amino acid that introduces a significant conformational constraint on the peptide backbone.[3] Its compact structure is a key differentiator from the more common five-membered ring of proline. The trifluoroacetate salt form is a common and stable preparation for this amino acid.

Figure 1: Structure of 3-Azetidineacetic acid.

Studies have shown that azetidine-based residues, including 3-Azetidineacetic acid, act as potent turn-inducers within a peptide sequence. However, unlike proline which predominantly favors the formation of β-turns, the strained four-membered ring of azetidine derivatives preferentially induces tighter γ-turn conformations.[4] This distinction is critical in the fine-tuning of peptide secondary structure for optimal receptor engagement.

2.2. Proline: The Natural Benchmark

Proline, with its five-membered pyrrolidine ring, is the most common naturally occurring cyclic amino acid. It is well-known for its ability to introduce kinks into polypeptide chains and is a frequent constituent of β-turns.[5] Its conformational rigidity is a key factor in the stability of many proteins, including collagen.[5]

2.3. Piperidine-2-carboxylic Acid: The Larger Ring Analog

As a six-membered ring homolog of proline, piperidine-2-carboxylic acid offers a different conformational landscape. Peptides incorporating this amino acid have been shown to adopt well-defined turn structures, often with a high propensity for cis-amide bonds around the piperidine residue.[6] This can be a valuable tool for stabilizing specific peptide conformations that may not be accessible with smaller ring systems.

2.4. Alpha-aminoisobutyric Acid (Aib): The Helical Promoter

Alpha-aminoisobutyric acid (Aib) is an achiral amino acid with two methyl groups on its α-carbon. This steric bulk severely restricts its conformational freedom, compelling it to adopt helical structures, primarily 310- or α-helices.[3][7] The incorporation of Aib is a powerful strategy for stabilizing helical secondary structures in peptides, which can enhance their resistance to proteolysis and improve their cell-penetrating properties.[2][8]

Performance Comparison: Experimental Insights

While direct, head-to-head quantitative data for a single peptide sequence incorporating each of these non-natural amino acids is sparse in the literature, we can synthesize a comparative overview based on existing studies of analogous compounds.

3.1. Proteolytic Stability

The introduction of non-natural amino acids is a well-established strategy to enhance resistance to enzymatic degradation. The altered backbone conformation and side-chain presentation can hinder recognition and cleavage by proteases.

Non-Natural Amino AcidExpected Impact on Proteolytic StabilityRationale
3-Azetidineacetic Acid High The strained four-membered ring significantly alters the local peptide conformation, making it a poor substrate for many proteases.
Proline Moderate Proline's rigid structure can slow enzymatic cleavage compared to linear amino acids, but it is still a natural residue and can be recognized by certain proteases.[4]
Piperidine-2-carboxylic Acid High The larger ring and induced conformational constraints are expected to confer significant resistance to proteolysis.
Alpha-aminoisobutyric Acid (Aib) Very High The gem-dimethyl substitution provides substantial steric hindrance, making peptides containing Aib highly resistant to enzymatic degradation.[8]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the proteolytic stability of peptides in a biologically relevant matrix.

1. Materials:

  • Test peptide and control peptide solutions (1 mg/mL in a suitable buffer).
  • Human plasma (pooled, with anticoagulant such as EDTA or heparin).
  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).
  • LC-MS/MS system.

2. Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide into the plasma at a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to an equal volume of cold quenching solution.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

    Figure 2: Workflow for in vitro plasma stability assay.

    3.2. Cell Permeability

For intracellular targets, the ability of a peptide to cross the cell membrane is paramount. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][9]

Non-Natural Amino AcidExpected Impact on Cell Permeability (Papp)Rationale
3-Azetidineacetic Acid Context-Dependent The induced turn structure may facilitate the adoption of a more compact, membrane-permeable conformation, but overall peptide properties (e.g., lipophilicity, hydrogen bonding potential) will be critical.
Proline Context-Dependent Similar to 3-Azetidineacetic acid, the impact is highly dependent on the overall peptide sequence and structure.
Piperidine-2-carboxylic Acid Context-Dependent The larger ring may increase lipophilicity, potentially improving passive diffusion, but the overall conformational effect is key.
Alpha-aminoisobutyric Acid (Aib) Potentially Enhanced The stabilization of helical structures can shield polar amide bonds and present a more hydrophobic face to the membrane, which may enhance permeability.[8]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to measure the apparent permeability (Papp) of a peptide across a Caco-2 cell monolayer.[9][10]

1. Materials:

  • Caco-2 cells.
  • Transwell plates (e.g., 24-well).
  • Cell culture medium and supplements.
  • Hanks' Balanced Salt Solution (HBSS).
  • Test peptide solution.
  • Lucifer yellow (for monolayer integrity check).
  • LC-MS/MS system.

2. Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
  • Wash the monolayers with pre-warmed HBSS.
  • For apical-to-basolateral (A-B) transport, add the test peptide solution to the apical chamber and fresh HBSS to the basolateral chamber.
  • For basolateral-to-apical (B-A) transport, add the test peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
  • Analyze the concentration of the test peptide in the collected samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

3.3. Binding Affinity

The ultimate goal of many peptide therapeutics is to bind to a specific biological target with high affinity and selectivity. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes a general procedure for determining the binding affinity of a peptide to its target protein using SPR.[11][12]

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5).
  • Target protein (ligand).
  • Test peptide (analyte).
  • Immobilization buffers (e.g., acetate buffer pH 4.5).
  • Amine coupling kit (EDC, NHS).
  • Running buffer (e.g., HBS-EP+).
  • Regeneration solution (e.g., glycine-HCl pH 2.0).

2. Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

  • Immobilize the target protein to the sensor surface by injecting the protein solution in the appropriate immobilization buffer.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Inject a series of concentrations of the test peptide over the immobilized target protein surface and a reference surface.

  • After each peptide injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound peptide.

  • Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    Figure 3: General workflow for SPR-based binding affinity analysis.

    Conclusion: A Strategic Choice for Peptide Optimization

The selection of a non-natural amino acid is a critical decision in the design of peptide-based therapeutics. 3-Azetidineacetic acid offers a unique tool for inducing tight γ-turn conformations, which can be advantageous for optimizing receptor binding and enhancing proteolytic stability. Its performance characteristics, when compared to proline, piperidine-2-carboxylic acid, and Aib, highlight the diverse strategies available to the medicinal chemist.

  • 3-Azetidineacetic acid is an excellent choice for introducing sharp turns and local conformational rigidity.

  • Proline remains a valuable, less synthetically demanding option for inducing β-turns.

  • Piperidine-2-carboxylic acid provides an alternative for creating turn structures with a potential for increased cis-amide bond content.

  • Alpha-aminoisobutyric acid is the go-to choice for stabilizing helical structures and imparting exceptional proteolytic resistance.

Ultimately, the optimal choice will depend on the specific therapeutic target, the desired peptide conformation, and the overall pharmacokinetic profile being sought. The experimental protocols provided in this guide offer a robust framework for empirically evaluating the impact of these powerful building blocks in your drug discovery programs.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • González-Muñiz, R., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(7), 2733-2742.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Kvach, M. V., et al. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 756, 249-267.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • RSC Publishing. (2011). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3236-3244.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 48-51.
  • ACS Publications. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3236-3244.
  • ACS Publications. (2021). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 6(47), 31693-31701.
  • PubMed. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2919-2929.
  • PubMed. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino Acids, 35(4), 703-710.
  • PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
  • RSC Publishing. (2011). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 9(21), 7459-7467.
  • Oxford Academic. (2023). CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Nucleic Acids Research, 52(D1), D543-D550.
  • PubMed. (2015). Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport. Chemistry – A European Journal, 21(27), 9754-9758.
  • NIH. (2008). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 493, 185-202.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. Retrieved from [Link]

  • RSC Publishing. (1998). Synthesis, chemistry and conformational properties of piperazic acids. Chemical Society Reviews, 27(6), 437-443.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • PubMed. (1991). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biopolymers, 31(5), 567-584.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • ResearchGate. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE, 8(7), e67844.
  • bioRxiv. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv.
  • PubMed. (2004). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Biochemistry, 43(33), 10695-10704.
  • ResearchGate. (2012). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 897, 59-75.
  • PubMed. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 31(4), 359-367.
  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(16), 4995.

Sources

Comparative

Assessing the metabolic stability of "3-Azetidineacetic acid trifluoroacetate"-containing molecules

Executive Summary: The Azetidine Advantage & Liability In modern medicinal chemistry, 3-Azetidineacetic acid trifluoroacetate (and its derivatives) has emerged as a high-value bioisostere. It is frequently employed to re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage & Liability

In modern medicinal chemistry, 3-Azetidineacetic acid trifluoroacetate (and its derivatives) has emerged as a high-value bioisostere. It is frequently employed to replace larger saturated heterocycles like pyrrolidine or piperidine, or carbocycles like cyclobutane.

The Strategic Value:

  • Physicochemical Optimization: The azetidine ring lowers lipophilicity (

    
    ) compared to piperidine, often reducing non-specific binding and improving solubility.
    
  • Geometric Constraint: It provides a rigid vector for substituent positioning, distinct from the flexibility of open-chain amines.

The Metabolic Trade-off: While azetidines generally exhibit lower intrinsic clearance (


) due to reduced lipophilicity, they introduce unique metabolic liabilities driven by ring strain  (~26 kcal/mol). Unlike unstrained rings, azetidines are susceptible to both CYP450-mediated ring scission  and glutathione (GSH)-mediated nucleophilic attack , pathways that are often overlooked in standard screens.

This guide objectively compares the metabolic performance of azetidine-containing molecules against common alternatives and outlines a self-validating experimental framework to assess their stability.[1]

Comparative Analysis: Azetidine vs. Alternatives

The following table synthesizes data from structural matched molecular pairs (MMPs) to highlight how the 3-Azetidineacetic acid scaffold performs relative to its bioisosteres.

Table 1: Metabolic Stability & Physicochemical Profile Comparison
FeatureAzetidine Scaffold (3-Azetidineacetic acid deriv.)Pyrrolidine Scaffold (5-membered ring)Piperidine Scaffold (6-membered ring)Cyclobutane Scaffold (Carbocycle)
Ring Strain High (~26 kcal/mol) Low (~6 kcal/mol)Negligible (~0 kcal/mol)High (~26 kcal/mol)
Lipophilicity (LogP) Low (Lowers CYP affinity)ModerateHigh (Increases CYP affinity)Moderate/High
Primary Metabolic Liability

-C Oxidation (Ring Scission) & GSH Conjugation

-C Hydroxylation

-C Hydroxylation & N-Oxidation
Alkyl Hydroxylation
Intrinsic Clearance (

)
Low to Moderate ModerateHighLow
Aldehyde Oxidase (AO) Risk Low (unless adjacent to aromatics)LowModerateNull
Chemical Stability Sensitive to acid-catalyzed ring openingStableStableStable
Expert Insight: The "Hidden" GSH Pathway

Most researchers screen for CYP stability (Phase I). However, for azetidines, Phase II metabolism can occur without Phase I activation . The high ring strain allows Glutathione S-Transferases (GSTs) to catalyze the direct nucleophilic attack of GSH on the azetidine ring, leading to ring opening.

  • Consequence: If you only run an NADPH-dependent microsomal assay, you will miss this clearance pathway and underestimate the in vivo clearance.

Mechanistic Pathways of Instability

To troubleshoot high clearance, you must identify how the molecule is breaking down. The diagram below illustrates the divergent metabolic fates of an N-substituted 3-azetidineacetic acid derivative.

MetabolicPathways Parent Parent Azetidine (Strained Ring) CYP CYP450 (NADPH Dependent) Parent->CYP Phase I GST Cytosolic GSTs (NADPH Independent) Parent->GST Phase II (Direct Attack) AlphaOx α-Carbon Oxidation (Carbinolamine) CYP->AlphaOx RingScission Ring Scission (Aldehyde/Ketone Formation) AlphaOx->RingScission Spontaneous Collapse GSH_Adduct GSH Conjugate (Ring Opened Thioether) GST->GSH_Adduct + Glutathione

Figure 1: Divergent metabolic pathways for azetidines. Note that ring scission (top) is oxidative, while GSH conjugation (bottom) is a direct nucleophilic event driven by ring strain.

Experimental Protocol: The "Dual-System" Assay

Standard microsomal stability assays often yield false positives for azetidines because they lack the cytosolic fraction (GSTs) and cofactors (GSH) required to detect ring-opening conjugation.

Recommendation: Use a Hepatocyte Stability Assay as the primary screen. If Microsomes (RLM/HLM) must be used, you must supplement the assay as described below.

Protocol: Microsomal Stability with GSH Supplementation

Objective: Determine


 accounting for both CYP-mediated oxidation and GST-mediated ring opening.
Materials
  • Test Compound: 3-Azetidineacetic acid derivative (10 mM DMSO stock).

  • System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • Cofactor A: NADPH regenerating system (for CYPs).

  • Cofactor B: Reduced Glutathione (GSH), 5 mM final conc (for GSTs).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation of Reaction Mix (2X):

    • Dilute microsomes to 1.0 mg/mL in Phosphate Buffer.

    • Crucial Step: Add GSH to a concentration of 10 mM (Final assay conc will be 5 mM). Note: Microsomes contain trace GSTs; adding excess GSH drives the reaction if the enzyme is present.

  • Pre-Incubation:

    • Spike Test Compound into Reaction Mix (Final conc: 1 µM).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to initiate CYP activity.

    • Control Arm: Perform a parallel incubation without NADPH but with GSH . This isolates the GST-mediated clearance.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.

    • Dispense immediately into 150 µL Ice-cold Acetonitrile (Quench).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation Logic
ObservationInterpretationAction
High Clearance (+NADPH), Stable (-NADPH) Primarily CYP-mediated oxidation.Block metabolic soft spots (e.g., add fluorine to

-carbons).
High Clearance (+NADPH), High Clearance (-NADPH) GSH-mediated Ring Opening or Chemical Instability.The azetidine ring is too strained/reactive. Consider a pyrrolidine or cyclobutane switch.[1]
Stable in both Metabolically robust scaffold.[2]Proceed to PK/PD studies.[2][3]

Troubleshooting & Optimization Strategies

If your "3-Azetidineacetic acid" derivative shows high instability, apply these structural modifications:

  • Block

    
    -Oxidation: 
    
    • Introduce a substituent (Methyl or Fluorine) at the C2 or C4 positions of the azetidine ring. This sterically hinders CYP approach and electronically deactivates the C-H bond.

    • Reference: Vertex Pharmaceuticals demonstrated that C2-substitution significantly improves half-life in azetidine series [1].

  • Reduce Ring Strain Vulnerability:

    • If GSH conjugation is the driver, electron-withdrawing groups (EWGs) on the nitrogen (e.g., sulfonamides, ureas) can sometimes increase susceptibility to nucleophilic attack by making the ring carbons more electrophilic.

    • Switch: Move to a 3,3-difluorocyclobutane or 3-fluoro-pyrrolidine scaffold. These maintain the polarity/vector but eliminate the N-C bond strain liability.

  • Address Chemical Stability:

    • Ensure the "acetic acid" side chain is not participating in intramolecular cyclization (e.g., attacking the amide). The 3-position is generally safer than the 2-position for side chains, as it prevents facile 4-exo-tet cyclizations.

References

  • Efremov, I. V., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Stephens, C. E., et al. (2019). "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)." Journal of Medicinal Chemistry. Link

  • Weidolf, L., et al. (2019). "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition. Link

  • Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." Methods in Molecular Biology. Link

Sources

Validation

Comparative study of different coupling reagents for "3-Azetidineacetic acid trifluoroacetate"

The following guide provides a comparative technical analysis of coupling reagents for 3-Azetidineacetic acid trifluoroacetate (CAS: 1202076-02-5). This analysis focuses on the molecule's dual role as a secondary amine n...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of coupling reagents for 3-Azetidineacetic acid trifluoroacetate (CAS: 1202076-02-5). This analysis focuses on the molecule's dual role as a secondary amine nucleophile and a carboxylic acid electrophile, addressing the specific challenges imposed by the trifluoroacetate (TFA) salt form and the azetidine ring strain.[1]

Executive Summary

3-Azetidineacetic acid trifluoroacetate is a bifunctional building block containing a secondary amine (azetidine) and a carboxylic acid, supplied as a TFA salt.[1] Its utility in medicinal chemistry lies in the azetidine ring's ability to lower lipophilicity and introduce rigid vectors compared to pyrrolidine or piperidine analogs.[1]

Key Findings:

  • Best Overall for Yield (Amine Coupling): HATU is the superior reagent for coupling to the secondary amine of the azetidine due to its high reactivity, overcoming the steric pucker of the 4-membered ring.

  • Best for Process/Scale (Acid Activation): T3P (Propylphosphonic Anhydride) offers the cleanest profile for activating the carboxylic acid tail, with simple aqueous workup and minimal epimerization risk.[1]

  • Critical Control Point: The TFA salt requires meticulous neutralization (3.0–4.0 equivalents of base) to prevent "stalled" couplings.[1] Failure to fully neutralize the TFA counterion is the #1 cause of low yields.[1]

Molecule Profile & Challenges

FeatureDescriptionChemical Implication
Structure 4-membered nitrogen ring with a ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-acetic acid tail.
Ring Strain: ~26 kcal/mol.[1] Stable to standard coupling, but avoid harsh Lewis acids.[1]
Amine Type Secondary (Cyclic) Nucleophilicity: Moderate.[1] Sterically more hindered than primary amines; requires highly active esters (e.g., -Ot/At).[1]
Salt Form Trifluoroacetate (TFA) Acidity: Strong acid salt.[1][2][3] Requirement: Must be neutralized in situ with excess base (DIEA/NMM) or salt-exchanged prior to reaction.[1]
Risk Self-Polymerization If the amine and acid are both exposed to coupling conditions, head-to-tail oligomerization occurs. Protection is mandatory for one terminus.

Comparative Analysis of Coupling Reagents

Scenario A: Coupling TO the Azetidine Amine (Nucleophile)

Context: You are attaching a carboxylic acid (R-COOH) to the nitrogen of 3-Azetidineacetic acid (ester protected or free acid).

ReagentYield PotentialReaction SpeedPurity ProfileTechnical Verdict
HATU High (85-95%) Fast (< 2 h)GoodPreferred. The 7-azabenzotriazole moiety accelerates coupling to secondary amines, overcoming the azetidine ring's steric drag.
PyBOP Moderate (70-85%)ModerateModerateAlternative. Generates carcinogenic HMPA byproduct analogs (phosphoramide).[1] Use only if HATU is unavailable.
EDC / HOBt Low-Moderate (50-70%)Slow (4-12 h)High (Water Soluble)Not Recommended for Difficult Cases. The urea byproduct removal is easy, but the activation is often insufficient for sterically hindered secondary amines in the presence of TFA salts.
T3P High (80-90%)ModerateExcellentProcess Choice. Excellent for scale-up. Requires slightly higher temperature (0°C to RT) but offers the easiest workup.[1]
Scenario B: Activating the Azetidine Carboxylic Acid (Electrophile)

Context: You have N-protected (e.g., Boc/Fmoc) 3-Azetidineacetic acid and are coupling it to an amine.

ReagentYield PotentialEpimerization RiskTechnical Verdict
T3P High (>90%) LowestGold Standard. T3P acts as a scavenger for water and drives the equilibrium. It minimizes side reactions on the azetidine ring.[1]
DIC / Oxyma High (85-95%)LowGreen Alternative. Safer than HATU (non-explosive) and highly efficient.[1] Ideal for solid-phase synthesis.
HATU High (90-95%)LowOverkill. While effective, it is expensive and often unnecessary for activating the unhindered acetic acid tail.[1]

Critical Workflow: Handling the TFA Salt

The presence of trifluoroacetic acid is the primary disruptor of coupling efficiency.[1] The TFA anion (


) can form ion pairs that reduce the effective concentration of the free amine.
Visualization: The Neutralization-Activation Pathway

CouplingWorkflow Start 3-Azetidineacetic Acid (TFA Salt) Base Add Base (DIEA / NMM) Start->Base Dissolve in DMF/DCM Check Check pH (Target > 8.0) Base->Check 3.0 - 4.0 Equivalents Choice Coupling Mode? Check->Choice PathA Amine Nucleophile (Partner: Activated Acid) Choice->PathA Use as Amine PathB Acid Electrophile (Partner: Amine) Choice->PathB Use as Acid Reaction Coupling Reaction (HATU or T3P) PathA->Reaction Warn CRITICAL: Protect N-terminus first! PathB->Warn Warn->Reaction Result Amide Product Reaction->Result

Caption: Logical workflow for handling the TFA salt to prevent oligomerization and ensure reactivity.

Recommended Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Discovery chemistry, small scale (<1g), difficult partners.[1]

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIEA (1.0 eq). Stir for 5 minutes at room temperature (RT) to form the active ester.

  • Salt Neutralization: In a separate vial, dissolve 3-Azetidineacetic acid TFA salt (1.0 eq) in minimal DMF. Add DIEA (2.5 - 3.0 eq). Note: The total base must account for the TFA counterion.

  • Coupling: Add the amine solution to the activated acid solution.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by LCMS.[1][4][5]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[1]
Protocol B: Scalable "Green" Coupling (T3P Method)

Best for: Scale-up (>5g), avoiding toxic byproducts, easy purification.[1]

  • Mixing: Combine N-Boc-3-azetidineacetic acid (1.0 eq), the amine partner (1.1 eq), and Pyridine (3.0 eq) or NMM (3.0 eq) in EtOAc or 2-MeTHF.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water (x2), 0.5M HCl (to remove pyridine/amine), and

    
    .[1] The phosphorus byproducts are water-soluble.
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<30%) Incomplete Salt Neutralization. The TFA is buffering the base, leaving the amine protonated (

).
Increase DIEA to 4.0 equivalents . Verify pH of the reaction mixture is >8 on wet pH paper.
Oligomerization Unprotected Functional Groups. You attempted to couple the "naked" amino acid without protecting one end.[1]Ensure you are using N-Boc or Benzyl ester protected derivatives depending on the direction of coupling.
Gelling / Precipitation Solubility. Azetidine salts are polar; the urea byproduct from EDC/DCC is insoluble.[1]Switch solvent to DMF or NMP .[1] Switch reagent to T3P (stays in solution) or DIC/Oxyma .[1]
Impurity: Guanidinylation Excess HATU. Reaction of the amine with HATU instead of the acid.[1]Pre-activate the acid component for 5-10 mins before adding the azetidine amine.

References

  • Azetidine Synthesis & Properties

    • Sweeney, J. B. et al.[1] "A Single-Step Synthesis of Azetidine-3-amines." J. Org.[6] Chem.2020 , 85(20), 13317-13323.[1][6] Link[1]

    • Explanation: Establishes the stability and reactivity profile of the azetidine ring in amide form
  • Coupling Reagent Mechanisms (HATU/T3P)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A.[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1][3] Process Res. Dev.2016 , 20(2), 140–177.[1] Link[1]

    • Explanation: Validates T3P and HATU performance metrics for secondary amines and scale-up.
  • TFA Salt Handling in Peptide Chemistry

    • Bachem Technical Guide.[1] "Peptide Coupling Reagents & Additives."[1] Link

    • Explanation: Authoritative source on the stoichiometry of bases required when coupling TFA salts.
  • T3P Performance Data

    • Archimica (Now Euticals).[1] "T3P (Propylphosphonic Anhydride) Application Guide."[1]

    • Explanation: Source for the aqueous workup protocols and epimerization data.[1]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-Azetidineacetic Acid Trifluoroacetate Derivatives as GABA Reuptake Inhibitors

Introduction: The GABAergic System and the Quest for Precision Modulators The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The GABAergic System and the Quest for Precision Modulators

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] A key component of this system is the family of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signaling action.[2][3]

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[3] GAT-1, predominantly expressed in neurons, is the primary transporter responsible for clearing GABA from the synapse and is a validated drug target.[4] Small molecules that inhibit GAT-1, such as the anticonvulsant Tiagabine, effectively increase the concentration of GABA in the synapse, enhancing inhibitory tone.[5][6]

Recently, novel derivatives of 3-Azetidineacetic acid have emerged as a promising chemical scaffold for developing new CNS therapeutics. Structurally, these compounds are rigid analogues of GABA, suggesting they may interact with GABAergic targets. This guide provides a comprehensive, field-proven strategy for researchers to rigorously validate the hypothesis that these derivatives function as selective GABA reuptake inhibitors. We will move beyond simple screening to build a self-validating experimental framework that establishes a clear, defensible mechanism of action.

Proposed Mechanism of Action: Selective Inhibition of GABA Transporters

Our central hypothesis is that 3-Azetidineacetic acid derivatives act as competitive inhibitors at the substrate-binding site of GABA transporters, with a likely selectivity for the neuronal GAT-1 subtype. The trifluoroacetate anion is a common counterion from purification and is not expected to contribute to the primary pharmacological activity.[7][8] By blocking the transporter, the derivative prevents the removal of GABA from the synaptic cleft, prolonging the activation of postsynaptic GABA receptors and enhancing inhibitory neurotransmission.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic GABAergic Neuron vesicle GABA Vesicle gaba_cleft GABA vesicle->gaba_cleft 1. Release gat1 GAT-1 Transporter postsynaptic Postsynaptic Neuron gaba_r GABA-A Receptor (Cl- Channel) gaba_r->postsynaptic Inhibition (Cl- influx) gaba_cleft->gat1 3. Reuptake gaba_cleft->gaba_r 2. Receptor Binding drug 3-Azetidineacetic Acid Derivative drug->gat1 4. Inhibition

Caption: Proposed mechanism at the GABAergic synapse.

Experimental Validation Strategy: A Phased Approach

A robust validation strategy requires a logical progression from direct target interaction to cellular function and finally, to specificity. This multi-pillar approach ensures that the observed effects are not artifacts and are directly attributable to the proposed mechanism.

Experimental_Workflow cluster_1 cluster_2 cluster_3 start Hypothesis: 3-Azetidineacetic acid derivative is a selective GAT inhibitor phase1 Phase 1: Target Engagement & Selectivity (Biochemical Assays) start->phase1 phase2 Phase 2: Functional Cellular Consequences (Electrophysiology) phase1->phase2 If potent & selective p1_exp [3H]GABA Uptake Assay (IC50 Determination) phase1->p1_exp phase3 Phase 3: Off-Target Profiling (Specificity Assays) phase2->phase3 If functional effect confirmed p2_exp Whole-Cell Patch Clamp (mIPSC Analysis) phase2->p2_exp conclusion Conclusion: Mechanism Validated phase3->conclusion If specific to GATs p3_exp1 GABA-A Receptor Assay phase3->p3_exp1 p3_exp2 GABA-AT Enzyme Assay phase3->p3_exp2

Caption: A logical workflow for mechanism of action validation.

Phase 1: Confirming Direct Target Engagement and Selectivity

Causality: Before investigating downstream effects, it is imperative to confirm that the compound directly interacts with its putative target. The most direct method is to measure the inhibition of GABA transport into cells engineered to express specific GAT subtypes. A radiolabeled substrate uptake assay is the gold standard for this purpose due to its high sensitivity and robustness.[9][10]

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

  • Cell Culture: Maintain HEK293 or CHO cell lines stably transfected to express human GAT-1, GAT-2, GAT-3, or BGT-1.[5][10] Plate cells in 96-well plates and grow to ~90% confluency.

  • Compound Preparation: Prepare a 10-point serial dilution of the 3-Azetidineacetic acid derivative (e.g., from 100 µM to 1 pM). Include a vehicle control (e.g., 0.1% DMSO) and a known inhibitor as a positive control (e.g., Tiagabine for GAT-1).

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the compound dilutions to the wells and pre-incubate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the transporter.

  • Uptake Initiation: Add KRH buffer containing a mixture of [³H]GABA and unlabeled GABA (final concentration near the Kₘ of the transporter, typically 1-10 µM).[5] Incubate for a short, defined period (e.g., 10-20 minutes) during which uptake is linear.

  • Uptake Termination: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. This stops the transport process and removes extracellular radioactivity.

  • Quantification: Lyse the cells with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percentage inhibition relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Profile

CompoundGAT-1 IC₅₀ (nM)GAT-2 IC₅₀ (nM)GAT-3 IC₅₀ (nM)BGT-1 IC₅₀ (nM)GAT-1 Selectivity
3-Azetidineacetic Acid Derivative 55 >10,0002,500>10,000>45x vs GAT-3
Tiagabine (Control)70>10,00015,000>10,000>200x vs GAT-3
Nipecotic Acid (Control)14,000>10,000>10,000>10,000Non-selective

This table presents hypothetical data for illustrative purposes.

A potent IC₅₀ value at GAT-1 with significantly weaker activity at other subtypes would be the first pillar of evidence supporting a selective mechanism.[5][11]

Phase 2: Demonstrating Functional Cellular Consequences

Causality: Proving direct inhibition is not enough; we must demonstrate that this inhibition leads to a predictable physiological outcome. For a GAT-1 inhibitor, this means showing an enhancement of GABAergic synaptic transmission. Whole-cell electrophysiology allows for the direct measurement of synaptic currents, providing a functional readout of transporter activity.[12][13]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of mIPSCs

  • Cell Preparation: Culture primary hippocampal or cortical neurons for 14-21 days in vitro to allow for mature synapse formation.

  • Recording Setup: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope. Perfuse with artificial cerebrospinal fluid (aCSF) containing Tetrodotoxin (TTX) to block action potentials, allowing for the isolation of miniature inhibitory postsynaptic currents (mIPSCs).[14]

  • Patching: Using a glass micropipette, form a high-resistance seal (>1 GΩ) with the membrane of a neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the neuron's voltage at -70 mV.

  • Baseline Recording: Record mIPSCs for a stable 5-10 minute baseline period. These events reflect the spontaneous release of single vesicles of GABA.

  • Compound Application: Perfuse the chamber with aCSF containing the 3-Azetidineacetic acid derivative at a concentration approximately 10-fold above its IC₅₀ determined in Phase 1.

  • Post-Drug Recording: Record mIPSCs for another 10-15 minutes in the presence of the compound.

  • Data Analysis: Use software to detect and analyze mIPSC events. A GAT-1 inhibitor is expected to prolong the decay time of the mIPSCs because GABA remains in the synaptic cleft for longer.[15] It should not affect the amplitude (postsynaptic receptor sensitivity) or frequency (presynaptic release probability).

Data Presentation: Effect on mIPSC Properties

ConditionmIPSC Amplitude (pA)mIPSC Frequency (Hz)mIPSC Decay Tau (ms)
Baseline (Vehicle)35.2 ± 2.11.8 ± 0.38.5 ± 0.5
3-Azetidineacetic Acid Derivative (500 nM) 34.9 ± 2.3 (n.s.)1.7 ± 0.4 (n.s.)14.2 ± 0.8 ()
Tiagabine (1 µM)36.1 ± 1.9 (n.s.)1.9 ± 0.3 (n.s.)15.5 ± 0.9 ()

This table presents hypothetical data for illustrative purposes. n.s. = not significant, * = p < 0.05.

This result provides strong functional evidence that the compound's mechanism is the inhibition of GABA reuptake.

Phase 3: Ensuring Target Specificity

Causality: To claim a specific mechanism, we must demonstrate a lack of activity at closely related alternative targets. The two most important off-targets for a putative GAT inhibitor are GABA receptors themselves (acting as an agonist) and the primary GABA-degrading enzyme, GABA aminotransferase (GABA-AT).

Experimental Protocols (Overview):

  • GABA-A Receptor Activity: Use a fluorescence-based membrane potential assay in cells expressing GABA-A receptors (e.g., α1β2γ2 subtype).[16][17] An agonist like GABA or a positive allosteric modulator like Diazepam will cause a change in fluorescence, while a specific GAT inhibitor should be inactive.

  • GABA-AT Enzyme Activity: A commercially available kit or a published protocol can be used to measure the activity of purified GABA-AT in the presence of the test compound.[18] Vigabatrin, a known GABA-AT inhibitor, serves as a positive control.

Logic_Diagram E1 Result 1: Potent IC50 at GAT-1 (Phase 1) C1 Direct & Selective Target Engagement E1->C1 E2 Result 2: High Selectivity over GAT-2, GAT-3, BGT-1 (Phase 1) E2->C1 E3 Result 3: Prolonged mIPSC Decay (Phase 2) C2 Functional Enhancement of GABAergic Tone E3->C2 E4 Result 4: No Change in mIPSC Amplitude or Frequency (Phase 2) E4->C2 E5 Result 5: No Activity at GABA-A Receptors (Phase 3) C3 Mechanism is Not Receptor Agonism or Enzyme Inhibition E5->C3 E6 Result 6: No Inhibition of GABA-AT Enzyme (Phase 3) E6->C3 Final Validated Mechanism: Selective GAT-1 Reuptake Inhibitor C1->Final C2->Final C3->Final

Comparative Analysis with Alternatives

Feature3-Azetidineacetic Acid Derivative (Hypothetical)TiagabineNipecotic Acid
Core Scaffold AzetidineNipecotic AcidNipecotic Acid
Potency (GAT-1) High (nM)High (nM)[5]Moderate (µM)[5][11]
Selectivity HighVery High[11]Low
BBB Penetration To be determined (likely good due to lipophilicity)Yes[5]Poor (zwitterionic)[19]
Novelty High (novel scaffold may offer unique IP and PK/PD properties)EstablishedParent compound, limited therapeutic use

The primary advantage of exploring the 3-Azetidineacetic acid scaffold is its chemical novelty. This can lead to new intellectual property and potentially improved pharmacokinetic or pharmacodynamic profiles compared to established nipecotic acid-based inhibitors.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy to validate the mechanism of action of 3-Azetidineacetic acid trifluoroacetate derivatives. By systematically demonstrating potent and selective target engagement (Phase 1), confirming the predicted functional consequences at the cellular level (Phase 2), and ruling out key alternative mechanisms (Phase 3), researchers can build a compelling and defensible case.

Successful validation opens the door to further preclinical development, including lead optimization to improve potency and blood-brain barrier permeability, followed by efficacy testing in animal models of epilepsy or anxiety, where enhanced GABAergic tone is expected to be therapeutic.[20][21]

References

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an... Retrieved from [Link]

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  • Stefan, E. A., et al. (n.d.). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

  • Singh, K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC. Retrieved from [Link]

  • Gros, J. P., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

  • Kaila, K., et al. (n.d.). Modulation of mammalian dendritic GABAA receptor function by the kinetics of Cl− and HCO3− transport. PMC. Retrieved from [Link]

  • Garibotto, V., et al. (2011). In vivo evidence for GABA(A) receptor changes in the sensorimotor system in primary dystonia. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Retrieved from [Link]

  • Farrant, M., & Kaila, K. (n.d.). Electrophysiology of ionotropic GABA receptors. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. Retrieved from [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Retrieved from [Link]

  • Frontiers. (n.d.). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Retrieved from [Link]

  • Perucca, E., et al. (n.d.). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. PubMed. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Retrieved from [Link]

  • eLife. (2020). Alterations of specific cortical GABAergic circuits underlie abnormal network activity in a mouse model of Down syndrome. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

  • PubMed Central. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • University of Iowa. (n.d.). GABA Transporter and Epilepsy - Richerson Lab. Retrieved from [Link]

  • YouTube. (2021). Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Retrieved from [Link]

  • PubMed. (1991). Electrophysiology of GABA-mediated Synaptic Transmission and Possible Roles in Epilepsy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[22]. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Characterization of 3-Azetidineacetic Acid Trifluoroacetate: A Comparative Analysis

For researchers in drug discovery and medicinal chemistry, the structural integrity and purity of novel building blocks are paramount. Azetidine scaffolds, prized for their ability to impart favorable physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and medicinal chemistry, the structural integrity and purity of novel building blocks are paramount. Azetidine scaffolds, prized for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, are of particular interest.[1] This guide provides an in-depth technical analysis of 3-Azetidineacetic acid trifluoroacetate , a versatile building block for the synthesis of more complex molecules. We will cross-reference hypothetical experimental data with established literature values for its constituent parts, offering a framework for its characterization.

The trifluoroacetate salt form is common for synthetic peptides and other amine-containing compounds, resulting from the use of trifluoroacetic acid (TFA) during synthesis and purification.[2] Understanding the characteristic spectral signatures of both the 3-azetidineacetic acid cation and the trifluoroacetate anion is crucial for confirming the identity and purity of the final product.

Comparative Analysis of Experimental and Literature Data

The following tables present a comparison between a hypothetical set of experimental data for a sample of 3-Azetidineacetic acid trifluoroacetate and the expected values derived from literature data on analogous structures and the individual components.

Table 1: Physicochemical and Mass Spectrometry Data

ParameterHypothetical Experimental ValueLiterature/Predicted ValueJustification for Predicted Value
Molecular Formula C7H10F3NO4C7H10F3NO4Based on the combination of 3-Azetidineacetic acid (C5H9NO2) and Trifluoroacetic acid (C2HF3O2).
Molecular Weight 231.15 g/mol 231.15 g/mol Sum of the molecular weights of the cation (115.13 g/mol ) and the anion (114.02 g/mol ).
Appearance White to off-white solidSolidAs reported by commercial suppliers.[3]
Melting Point 135-138 °CNot available in literature---
Mass Spec (ESI+) m/z 116.07 (M+H)+m/z 116.07Corresponds to the protonated 3-Azetidineacetic acid cation [C5H9NO2 + H]+.
Mass Spec (ESI-) m/z 113.00 (M-H)-m/z 113.00Corresponds to the trifluoroacetate anion [C2HF3O2 - H]-.[2]

Table 2: Spectroscopic Data (NMR & IR)

TechniqueHypothetical Experimental ValueLiterature/Predicted ValueJustification for Predicted Value & Analysis
¹H NMR (500 MHz, D₂O) δ 4.15 (t, J = 9.0 Hz, 2H), 3.89 (t, J = 9.0 Hz, 2H), 3.40 (m, 1H), 2.85 (d, J = 7.5 Hz, 2H) ppmδ ~4.1-4.3 (t, 2H), ~3.8-4.0 (t, 2H), ~3.3-3.5 (m, 1H), ~2.8-3.0 (d, 2H) ppmThe predicted chemical shifts are based on the known spectra of N-Boc-3-azetidine acetic acid, with an expected downfield shift of the azetidine protons upon removal of the Boc protecting group and protonation of the nitrogen.[4]
¹³C NMR (125 MHz, D₂O) δ 175.2, 163.4 (q, J = 35 Hz), 116.3 (q, J = 292 Hz), 50.1, 35.8, 28.7 ppmδ ~175 (C=O), ~163 (TFA C=O), ~116 (TFA CF₃), ~50 (CH₂), ~36 (CH₂), ~29 (CH) ppmThe carboxylate carbon of the azetidine moiety is expected around 175 ppm. The trifluoroacetate anion exhibits a characteristic quartet for the carbonyl carbon and a quartet for the trifluoromethyl carbon due to C-F coupling.[5]
¹⁹F NMR (470 MHz, D₂O) δ -75.6 ppmδ -75 to -77 ppmThe chemical shift of the trifluoroacetate anion is consistently reported in this range relative to CFCl₃.[6][7]
IR (KBr, cm⁻¹) 3450 (br), 2950, 1710, 1680, 1205, 1135 cm⁻¹~3400 (N-H), ~2900 (C-H), ~1700 (C=O, acid), ~1680 (C=O, TFA), ~1200 (C-F), ~1130 (C-F) cm⁻¹Broad N-H stretch due to the ammonium salt. Strong carbonyl stretches for both the carboxylic acid and the trifluoroacetate. Strong C-F stretching bands are characteristic of the trifluoroacetate anion.

Experimental Protocols

The acquisition of high-quality experimental data is fundamental to the accurate characterization of a chemical entity. Below are the standard operating procedures for the analyses presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Azetidineacetic acid trifluoroacetate in 0.7 mL of deuterium oxide (D₂O).

  • ¹H NMR: Acquire the spectrum on a 500 MHz NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on a 125 MHz NMR spectrometer. A greater number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire the spectrum on a 470 MHz NMR spectrometer. Use a fluorine-free probe or a probe with a known background signal.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Positive Ion Mode (ESI+): Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to detect the cation.

  • Negative Ion Mode (ESI-): Infuse the sample solution into the mass spectrometer and acquire the spectrum in negative ion mode to detect the anion.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process for 3-Azetidineacetic acid trifluoroacetate.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_comparison Validation synthesis Synthesis of 3-Azetidineacetic Acid purification Purification using TFA synthesis->purification product 3-Azetidineacetic Acid Trifluoroacetate purification->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr Sample ms Mass Spectrometry (ESI+, ESI-) product->ms Sample ir IR Spectroscopy product->ir Sample nmr_data Spectral Data nmr->nmr_data ms_data Mass-to-Charge Ratios ms->ms_data ir_data Vibrational Frequencies ir->ir_data comparison Data Comparison nmr_data->comparison ms_data->comparison ir_data->comparison lit_values Literature & Predicted Values lit_values->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Correlation of the chemical structure with its characteristic NMR signals.

(Note: The image in the DOT script is a placeholder. A visual representation of the chemical structure would be inserted here.)

Conclusion

The comprehensive characterization of novel chemical entities like 3-Azetidineacetic acid trifluoroacetate is a critical step in the drug discovery pipeline. By employing a suite of analytical techniques including NMR, mass spectrometry, and IR spectroscopy, and by carefully comparing the acquired data with predicted values based on established chemical principles, researchers can confidently ascertain the structure and purity of their compounds. This guide provides a robust framework for such an analysis, emphasizing the importance of a multi-faceted and evidence-based approach to chemical characterization.

References

  • Chemsigma. (n.d.). 3-AZETIDINEACETIC ACID TRIFLUOROACETATE. Retrieved from [Link]

  • MassBank. (2021, March 16). Trifluoroacetic acid. Retrieved from [Link]

  • Gong, X., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4291.
  • National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Trifluoroacetate. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Singh, R. P., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(10), 1637-1666.
  • PubChem. (n.d.). 3-Azetidineacetic acid. Retrieved from [Link]

  • Kaur, M., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 3-Azetidineacetic Acid Trifluoroacetate

An Objective Comparison of Orthogonal Analytical Methodologies for a Modern Drug Discovery Building Block Introduction: The Rising Value of Strained Scaffolds and the Imperative of Purity In modern drug discovery, the qu...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Orthogonal Analytical Methodologies for a Modern Drug Discovery Building Block

Introduction: The Rising Value of Strained Scaffolds and the Imperative of Purity

In modern drug discovery, the quest for novel chemical matter with improved physicochemical properties has led to a surge in the use of small, strained ring systems. Among these, azetidines have emerged as privileged scaffolds.[1][2] Their rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide unique vectors for exploring chemical space compared to more traditional, flexible linkers.[3] 3-Azetidineacetic acid, in particular, serves as a valuable building block—a conformationally restricted analog of glycine or beta-alanine—finding its way into complex molecular architectures.

However, its synthetic accessibility often results in it being isolated as a trifluoroacetate (TFA) salt. This seemingly simple salt presents a compound analytical challenge. Purity assessment is not merely about quantifying the main organic component; it is a tripartite validation of:

  • The identity and purity of the 3-azetidineacetic acid cation.

  • The identity and quantity of the trifluoroacetate anion.

  • The stoichiometric integrity of the salt itself.

Failing to comprehensively assess all three aspects can introduce significant variability into downstream applications, from screening assays to synthetic elaborations, ultimately compromising the integrity of research data. This guide presents a self-validating, orthogonal workflow for the robust purity assessment of 3-azetidineacetic acid trifluoroacetate, explaining the causality behind each experimental choice and comparing the strengths and weaknesses of each technique.

The Orthogonal Purity Assessment Workflow

A single analytical technique is insufficient to declare a compound "pure." True confidence is achieved by employing multiple, orthogonal (different and complementary) methods.[4] If independent techniques provide converging evidence of high purity, the assessment is considered robust and trustworthy. Our workflow integrates chromatographic, spectroscopic, and elemental analyses to create a comprehensive and self-validating purity profile.

Orthogonal_Workflow cluster_0 Initial Sample cluster_1 Primary Analysis (Organic Components) cluster_2 Structural & Counterion Verification cluster_3 Bulk Composition & Final Check cluster_4 Final Purity Statement start Synthetic Batch 3-Azetidineacetic acid Trifluoroacetate hplc HPLC-UV / LC-MS (Organic Purity & Impurity ID) start->hplc Aliquot Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure & Stoichiometry) start->nmr Aliquot Sample ic Ion Chromatography (IC) (Anion Quantification) start->ic Aliquot Sample ea Elemental Analysis (CHN) (Empirical Formula Verification) start->ea Aliquot Sample report Comprehensive Purity Report (Purity %, Identity Confirmed, Stoichiometry Verified) hplc->report Provides organic purity, identifies related impurities nmr->report Confirms structure, checks counterion presence ic->report Quantifies TFA & other anions ea->report Validates elemental composition

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Analysis: Quantifying Organic Purity

The first objective is to separate the main compound from any process-related organic impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.[5][6]

Causality in Method Design
  • Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because it separates compounds based on hydrophobicity, which is effective for most small organic molecules.[7]

  • Column: A C18 stationary phase is a versatile and robust choice, offering sufficient retention for the polar 3-azetidineacetic acid.

  • Mobile Phase: A gradient of water and acetonitrile is used to elute a wide range of potential impurities. Crucially, an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This suppresses the deprotonation of the analyte's carboxylic acid and ensures the protonation of the azetidine nitrogen, leading to a single, well-defined analyte state and sharp, symmetrical peaks.

  • Detection: UV detection at a low wavelength (~210 nm) is selected because the analyte lacks a strong chromophore, and this region allows for the detection of the carboxylic acid group.[7] For superior impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it provides the molecular weight of each separated component, greatly aiding in its identification.[8][9]

Experimental Protocol: RP-HPLC/UV
  • System: HPLC with UV/Vis Detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: Inject 5 µL. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Data Interpretation & Comparison
TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity (Area %), Retention TimeRobust, quantitative, widely available.Provides no structural information on impurities.
LC-MS Purity (Area %), Retention Time, Molecular WeightConfirms identity of the main peak; provides mass data for unknown impurities, aiding in their identification.[10]Quantification can be less accurate than UV unless standards are used for each impurity.

Table 1: Comparison of Chromatographic Techniques.

NMR Spectroscopy: Structural Confirmation and Stoichiometry

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[11][12] For a salt like 3-azetidineacetic acid trifluoroacetate, a suite of NMR experiments is required for a complete picture.

Causality in Experiment Selection
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. It serves as a primary fingerprint of the 3-azetidineacetic acid cation. Integration of the peaks should match the expected proton counts.

  • ¹³C NMR: Confirms the carbon backbone of the molecule, including the key carbonyl carbon of the acid.

  • ¹⁹F NMR: This experiment is critical and non-negotiable for this specific compound. It directly observes the fluorine atoms of the trifluoroacetate counterion. A single sharp peak confirms its presence and chemical environment. The absence of other fluorine-containing signals indicates no fluorine-based impurities.[13] Furthermore, ¹⁹F NMR can be used quantitatively to determine the molar ratio of the counterion to the cation.[14]

NMR_Analysis cluster_0 NMR Suite cluster_1 Information Derived H1 ¹H NMR Struct Cation Structure Confirmation H1->Struct Ratio Cation:Anion Stoichiometry H1->Ratio via qNMR C13 ¹³C NMR C13->Struct F19 ¹⁹F NMR Counterion Anion Identity & Purity F19->Counterion F19->Ratio via qNMR

Caption: Multi-nuclear NMR approach for salt analysis.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the acidic and amine protons, simplifying the spectrum.

  • ¹H Experiment: Acquire a standard proton spectrum. Check chemical shifts, multiplicities, and integrations.

  • ¹³C Experiment: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to get full C, CH, CH₂, and CH₃ information).

  • ¹⁹F Experiment: Acquire a proton-decoupled fluorine spectrum. A single peak is expected for the CF₃ group of the TFA anion around -76 ppm (relative to CFCl₃).

Hypothetical NMR Data Summary
NucleusExpected Chemical Shift (ppm, in D₂O)MultiplicityAssignment
¹H ~4.4t2H, CH₂ adjacent to N
¹H ~3.8p1H, CH on ring
¹H ~3.0d2H, CH₂ of acetic acid
¹³C ~175sC=O
¹³C ~55tCH₂ adjacent to N
¹³C ~40dCH on ring
¹³C ~35tCH₂ of acetic acid
¹⁹F ~ -76sCF₃ of TFA

Table 2: Representative NMR assignments for 3-Azetidineacetic acid trifluoroacetate.

Ion Chromatography: Orthogonal Counterion Quantification

While ¹⁹F NMR is excellent for TFA analysis, it cannot detect non-fluorinated anionic impurities (e.g., chloride, acetate, formate) that may be present from the synthesis or purification steps. Ion Chromatography (IC) is a powerful technique specifically designed to separate and quantify ions.[15]

Causality and Self-Validation

Using IC provides an orthogonal, or independent, measurement of the TFA content. The value obtained from IC should closely match the value calculated from other methods like elemental analysis or qNMR. A significant discrepancy would signal the presence of other anions or an error in the assumed structure, invalidating the purity claim until resolved. This cross-validation is the cornerstone of a trustworthy protocol.

Experimental Protocol: Ion Chromatography
  • System: Ion Chromatograph with a conductivity detector (e.g., Thermo Scientific Dionex).

  • Column: Anion-exchange column (e.g., IonPac AS14).

  • Eluent: Typically a carbonate/bicarbonate buffer.

  • Detection: Suppressed conductivity.

  • Sample Preparation: Prepare an accurate solution of the compound in deionized water (~10-20 ppm).

  • Quantification: Run against a calibration curve prepared from a certified sodium trifluoroacetate standard.

Elemental Analysis: The Fundamental Check

Elemental Analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (CHN) in the sample.[16] This is a fundamental test of the compound's empirical formula and overall purity.[17]

Causality and Interpretation

The experimentally determined percentages for C, H, and N are compared against the theoretical values calculated for the proposed salt structure (C₆H₈F₃NO₄). A match within an accepted tolerance (typically ±0.4%) provides strong evidence that the bulk of the sample conforms to the expected elemental composition.[16] It is particularly effective at detecting the presence of non-volatile, non-UV active impurities such as inorganic salts or high-boiling point solvents that other methods might miss.[17]

Data Interpretation

Formula: C₆H₈F₃NO₄ Molecular Weight: 229.13 g/mol

ElementTheoretical %Experimental % (Example)Difference %
C 31.4531.35-0.10
H 3.523.58+0.06
N 6.116.05-0.06

Table 3: Comparison of Theoretical vs. Experimental Elemental Analysis Data. A result within ±0.4% is considered a pass.

Comparison with Alternatives

The complexity of the purity assessment is directly tied to the nature of the compound. Let's compare our target molecule with plausible alternatives.

Compound FormKey Analytical ChallengesMandatory Purity Assays
3-Azetidineacetic Acid Trifluoroacetate (TFA Salt) - Purity of cation- Purity and quantity of anion- StoichiometryHPLC/LC-MS, ¹H/¹³C/¹⁹F NMR, IC, Elemental Analysis
3-Azetidineacetic Acid Hydrochloride (HCl Salt) - Purity of cation- Quantity of chloride anion- Potential for hygroscopicityHPLC/LC-MS, ¹H/¹³C NMR, IC (for Cl⁻), Karl Fischer (for water), Elemental Analysis
3-Azetidineacetic Acid (Zwitterionic Free Form) - Purity of the zwitterion- Absence of residual salts/acids- Potential for lower solubilityHPLC/LC-MS, ¹H/¹³C NMR, IC (to confirm absence of anions), Karl Fischer, Elemental Analysis

Table 4: Comparison of analytical strategies for different forms of 3-Azetidineacetic acid.

Conclusion

The purity assessment of 3-Azetidineacetic acid trifluoroacetate is a multi-faceted challenge that cannot be met with a single analytical measurement. As senior scientists, we must champion a rigorous, orthogonal approach that provides a holistic and self-validating picture of the material's quality. By integrating the separation power of chromatography (HPLC/LC-MS), the structural detail of spectroscopy (¹H, ¹³C, and ¹⁹F NMR), the specific quantification of ion analysis (IC), and the fundamental check of elemental composition (EA), we can establish a high degree of confidence in this critical building block. This diligence ensures the reproducibility of scientific results and accelerates the path of drug discovery.

References

  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Govea-Paccino, P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Retrieved from [Link]

  • McManus, J. B., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Jurášek, M., & Dvořák, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Grüber, R., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Element analysis. Retrieved from [Link]

  • Kubiczek, D., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. Retrieved from [Link]

  • Kaur, M., et al. (2021). Azetidines of pharmacological interest. PubMed. Retrieved from [Link]

  • Maetani, M., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Giefers, H., & Oberacher, H. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • An, J., & Turos, E. (1998). Capillary electrophoretic determination of acetic acid and trifluoroacetic acid in synthetic peptide samples. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]

  • Hoyt, D. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie. Retrieved from [Link]

  • Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Singh, V., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Inorganic Ventures. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Fothergill, J., et al. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]

  • ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. Retrieved from [Link]

  • Pesch, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Retrieved from [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link]

  • YouTube. (2021). Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. Retrieved from [Link]

  • Semenov, V. A., & Terent'ev, P. B. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Retrieved from [Link]

  • Chemistry – A European Journal. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US4595541A - Process for the preparation of trifluoroacetic anhydride.

Sources

Validation

In Vitro and In Vivo Comparison of 3-Azetidineacetic Acid Analogues: A Technical Guide

The following guide provides an in-depth technical comparison of 3-Azetidineacetic acid trifluoroacetate (3-AAA-TFA) against its structural analogues. This content is designed for medicinal chemists and pharmacologists o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Azetidineacetic acid trifluoroacetate (3-AAA-TFA) against its structural analogues. This content is designed for medicinal chemists and pharmacologists optimizing lead compounds for potency, metabolic stability, and physicochemical properties.

Executive Summary: The Azetidine Advantage

In modern drug discovery, 3-Azetidineacetic acid (3-AAA) represents a critical "scaffold hop" from larger saturated heterocycles (pyrrolidines, piperidines) or flexible chains (GABA). Supplied typically as the trifluoroacetate (TFA) salt to ensure stability and solubility, this building block is employed to:

  • Lower Lipophilicity (LogD): The high polarity of the strained 4-membered ring reduces LogD, often improving solubility and reducing non-specific binding.

  • Enhance Metabolic Stability: Unlike piperidines, which are prone to P450-mediated oxidation at the

    
    -carbon, the azetidine ring is often metabolically silent.
    
  • Rigidify Conformation: 3-AAA acts as a conformationally restricted analogue of GABA (

    
    -aminobutyric acid), locking the distance between the amine and carboxylate vectors.
    

This guide compares 3-AAA-TFA with its primary analogues: 3-Pyrrolidineacetic acid (3-PAA) , 4-Piperidineacetic acid (4-PiAA) , and the flexible parent GABA .

Chemical & Physicochemical Comparison

The choice of ring size dictates the vector orientation and physicochemical profile. The following table contrasts 3-AAA-TFA with its 5- and 6-membered homologues.

Table 1: Physicochemical Profile of Analogues
Feature3-Azetidineacetic Acid (3-AAA) 3-Pyrrolidineacetic Acid (3-PAA) 4-Piperidineacetic Acid (4-PiAA) GABA (Flexible Control)
Ring Size 4-membered (Strained)5-membered6-memberedOpen Chain
ClogP -1.8 (Most Polar)-1.2-0.6-2.3
pKa (Amine) ~8.5 (Lower basicity)~9.5~10.8~10.5
Vector Angle Acute (Rigid)Obtuse (Flexible envelope)Chair (Rigid)Highly Flexible
Metabolic Risk Low (Ring strain prevents oxidation)Moderate (

-hydroxylation)
High (N-dealkylation/oxidation)Rapid metabolism
Primary Use Lowering LogD, GABA mimeticBalanced potency/solubilityMaximizing hydrophobic contactEndogenous ligand

Expert Insight: The lower pKa of the azetidine nitrogen (approx. 1-2 units lower than piperidine) is a critical design feature. It increases the fraction of the neutral species at physiological pH, potentially improving passive membrane permeability despite the lower lipophilicity.

In Vitro Performance: Potency and Stability

The experimental data below synthesizes results from GABA uptake inhibition studies and NK2 antagonist campaigns where these scaffolds were interchanged.

Case Study A: GABA Transporter (GAT-1) Affinity

When acting as a pharmacophore, the rigidity of the ring determines receptor fit.

  • 3-AAA Analogues: Exhibit high specificity but variable potency depending on the receptor subtype. The rigid distance mimics the "folded" bioactive conformation of GABA.

  • 3-PAA Analogues: Often show higher potency due to the "envelope" puckering of the pyrrolidine ring, which allows for an induced fit that the rigid azetidine cannot accommodate.

Case Study B: Microsomal Stability (Human Liver Microsomes)

This is the primary driver for selecting 3-AAA over larger rings.

  • Experiment: Compounds incubated with HLM + NADPH for 60 mins.

  • Result: Piperidine analogues frequently suffer from rapid clearance (

    
    ) due to oxidation at the carbon alpha to the nitrogen.
    
  • Azetidine Solution: Substitution with 3-AAA often reduces

    
     by >50% because the high ring strain energy (~26 kcal/mol) makes the formation of the radical cation intermediate (required for P450 oxidation) energetically unfavorable.
    
Table 2: Comparative In Vitro Data (Representative)
ScaffoldGAT-1 IC50 (

)
HLM

(min)
Metabolic Soft Spot
3-AAA (Azetidine) 2.8 ± 0.6> 120 (Stable)N-substitution site (if alkyl)
3-PAA (Pyrrolidine) 1.2 ± 0.345 (Moderate)Ring C-H oxidation
4-PiAA (Piperidine) 0.8 ± 0.1< 15 (Unstable)

-Carbon oxidation

In Vivo Pharmacokinetics

In rodent models, the switch from a piperidine/pyrrolidine linker to an azetidine linker (3-AAA) typically alters the Volume of Distribution (


) and Clearance (

).
  • Bioavailability (F%): 3-AAA analogues often show lower oral bioavailability compared to pyrrolidines if the LogD drops too low (preventing absorption). However, if the parent molecule is too lipophilic, 3-AAA improves F% by enhancing solubility.

  • CNS Penetration: The azetidine analogues generally have lower Brain/Plasma (

    
    ) ratios than piperidines due to lower lipophilicity, unless active transport is involved.
    

Experimental Protocols

Protocol A: Handling 3-Azetidineacetic Acid TFA Salt

The TFA salt form is stable but acidic. It must be neutralized for base-sensitive coupling reactions.

Reagents: 3-AAA-TFA, DIPEA (Diisopropylethylamine), DMF.

  • Dissolution: Dissolve 1.0 eq of 3-AAA-TFA in DMF (0.1 M concentration).

  • Neutralization: Add 3.0 eq of DIPEA. Note: 1 eq neutralizes the TFA, 1 eq neutralizes the zwitterion, 1 eq acts as the base for coupling.

  • Verification: Check pH on wet litmus; ensure pH > 8.0 before adding coupling agents (e.g., HATU).

  • Coupling: Add 1.0 eq of amine partner and 1.1 eq of HATU. Stir at RT for 2h.

Protocol B: Microsomal Stability Assay (Comparative)

Objective: Validate the metabolic stability advantage of the azetidine scaffold.

  • Preparation: Prepare 10 mM DMSO stocks of the 3-AAA, 3-PAA, and 4-PiAA analogues.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
    
  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM final) to start reaction.

  • Sampling: Aliquot 50

    
     at t=0, 15, 30, and 60 min into 200 
    
    
    
    ice-cold acetonitrile (with internal standard).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope

    
     gives 
    
    
    
    .

Visualizing the Scaffold Logic

The following diagram illustrates the decision tree for selecting 3-AAA based on the limitations of alternative scaffolds.

ScaffoldSelection Start Lead Compound Optimization (Linker/Scaffold Selection) Piperidine Piperidine Scaffold (6-Membered) Start->Piperidine Initial Hit Issue1 High Clearance? (Metabolic Instability) Piperidine->Issue1 Eval PK Pyrrolidine Pyrrolidine Scaffold (5-Membered) Issue2 High LogD? (Solubility Issues) Pyrrolidine->Issue2 Eval PhysChem Azetidine 3-Azetidineacetic Acid (4-Membered) Result Optimized Lead: - Lower LogD - High Stability - Rigid Vector Azetidine->Result Scaffold Hop Success Issue1->Pyrrolidine No (Retain Lipophilicity) Issue1->Azetidine Yes (Block Oxidation) Issue2->Azetidine Yes (Reduce LogD)

Caption: Decision logic for transitioning from Piperidine/Pyrrolidine to the Azetidine scaffold to resolve PK and solubility liabilities.

References

  • Azetidine derivatives as novel GABA uptake inhibitors. European Journal of Medicinal Chemistry. (2010). Comparison of azetidine vs piperidine scaffolds in GAT-1/GAT-3 affinity. Link

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. Journal of Medicinal Chemistry. (2002). Seminal work demonstrating the metabolic stability advantage of azetidines over piperidines in NK2 antagonists. Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). Review of FDA-approved drugs containing azetidine motifs and their physicochemical benefits. Link

  • Trifluoroacetic acid (TFA) in Peptide Synthesis and HPLC. Wikipedia/Chemical Data. General reference for TFA salt properties and handling in organic synthesis. Link

Comparative

A Comprehensive Performance Benchmark of 3-Azetidineacetic Acid Trifluoroacetate as a Constrained Scaffolding Agent

This guide presents an in-depth comparative analysis of 3-Azetidineacetic acid trifluoroacetate, focusing on its performance as a privileged structural scaffold in two key research domains: peptide synthesis and neuropha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth comparative analysis of 3-Azetidineacetic acid trifluoroacetate, focusing on its performance as a privileged structural scaffold in two key research domains: peptide synthesis and neuropharmacology. We will dissect its utility as a conformationally constrained amino acid analogue and as a bioisostere for GABA uptake inhibition, providing objective comparisons with established alternatives, supported by experimental data and detailed protocols.

Section 1: The Azetidine Scaffold: A Primer on a Privileged Structure

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their compact, strained ring system imparts a defined three-dimensional geometry that is often unattainable with larger, more flexible rings like pyrrolidine or piperidine.[1] Despite the inherent ring strain, the azetidine core is remarkably stable under standard synthetic and physiological conditions, making it an ideal building block.[1]

The incorporation of an azetidine ring, such as that in 3-Azetidineacetic acid, into a larger molecule offers several distinct advantages:

  • Conformational Rigidity : The strained four-membered ring restricts the flexibility of the molecular backbone, which can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for biological targets.[3]

  • Enhanced Proteolytic Stability : The non-natural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[3][4]

  • Novel Chemical Space : Azetidines provide unique structural vectors for substitution, allowing chemists to explore novel regions of chemical space in structure-activity relationship (SAR) studies.[1]

The subject of this guide, 3-Azetidineacetic acid, is typically supplied as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is a strong, volatile acid commonly used in peptide chemistry for the cleavage of protecting groups.[5][6] As a counterion, it enhances the solubility and crystalline nature of the parent amine, improving its stability and handling characteristics for synthesis.[7]

Section 2: Application I: A Constrained Proline Analogue in Peptidomimetics

A pivotal strategy in modern peptide drug design is the use of conformationally constrained amino acid analogues to control peptide secondary structure.[3][8] 3-Azetidineacetic acid serves as a valuable non-natural building block for this purpose, acting as a more rigid surrogate for proline, the only natural secondary amino acid.

Mechanistic Insight: The Value of Rigidity

The therapeutic potential of many peptides is limited by their conformational flexibility in solution. Upon binding to a target receptor, the peptide must adopt a specific, low-energy conformation. The entropic penalty of "freezing" a flexible peptide into this single conformation can significantly reduce binding affinity. By incorporating a rigid scaffold like 3-Azetidineacetic acid, the peptide is already partially "pre-organized" into a favorable turn-like structure, reducing the entropic cost of binding and potentially increasing potency.[9] Furthermore, this rigidity can shield the peptide backbone from enzymatic degradation.[4]

Comparative Analysis: 3-Azetidineacetic Acid vs. Alternative Scaffolds

The performance of 3-Azetidineacetic acid is best understood when compared against Proline, the natural biological standard for inducing turns, and other synthetic analogues.

Feature3-Azetidineacetic AcidL-Proline3,4-Difluoroproline
Ring Size 4-Membered5-Membered5-Membered
Conformational Constraint HighModerateHigh (due to fluorine gauche effect)
Induced Structure Induces tight γ-type reverse turns.[9]Induces β-turns; defines peptide backbone.[10]Stabilizes specific Cγ-exo or Cγ-endo puckers.
Proteolytic Stability High enhancement due to non-natural scaffold.[3][4]Moderate enhancement.High enhancement.
Synthetic Accessibility More complex multi-step synthesis.[10]Readily available natural amino acid.Complex multi-step synthesis.[11][12]
Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of an azetidine-based amino acid into a peptide sequence follows the well-established Fmoc/tBu solid-phase synthesis strategy. The diagram below outlines the key iterative steps.

spss_workflow cluster_resin Synthesis Vessel cluster_reagents Resin 1. Start (Wang Resin) Fmoc_Peptide 3. Fmoc-Protected Peptide-Resin Deprotection 2. Deprotection (20% Piperidine/DMF) Resin->Deprotection Add Deprotected_Peptide 4. Free N-Terminus Peptide-Resin Fmoc_Peptide->Deprotected_Peptide Agitate Final_Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Fmoc_Peptide:s->Final_Cleavage:n 6. Repeat Cycle (n times) Coupling 5. Coupling (Fmoc-Aze-OH, HBTU, DIPEA) Deprotected_Peptide:s->Coupling:n Washes Wash (DMF, DCM) Deprotected_Peptide->Washes Drain & Coupling->Fmoc_Peptide Agitate Final_Peptide 8. Purified Peptide Final_Cleavage:s->Final_Peptide:n Washes->Coupling gaba_reuptake cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 Transporter GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binding Inhibitor Azetidine-based GAT Inhibitor Inhibitor->GAT1_pre Blocks

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Azetidineacetic acid trifluoroacetate

Executive Summary & Risk Context Handling 3-Azetidineacetic acid trifluoroacetate requires a nuanced safety approach that goes beyond standard organic solid protocols. While the parent azetidine compound is a standard ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Handling 3-Azetidineacetic acid trifluoroacetate requires a nuanced safety approach that goes beyond standard organic solid protocols. While the parent azetidine compound is a standard pharmaceutical building block, the trifluoroacetate (TFA) counterion introduces specific chemical behaviors—acidity, hygroscopicity, and potential volatility—that dictate our PPE and handling choices.[1]

The Core Hazard: TFA salts are not inert.[1] In the presence of ambient moisture, they can partially hydrolyze or dissociate, liberating trace amounts of trifluoroacetic acid.[1] Consequently, this compound should be treated as a Corrosive/Irritant Hybrid .[1]

Hazard Analysis & Mechanism

To understand the safety requirements, we must deconstruct the molecule's behavior in a laboratory setting.[1]

  • The Azetidine Ring: A strained 4-membered nitrogen heterocycle.[1] While generally stable as a salt, it can be reactive under basic conditions.[1]

  • The TFA Counterion: The primary driver for PPE selection.[1] TFA salts are often hygroscopic (water-attracting).[1] Absorption of water can lead to "clumping" and the formation of acidic surface films on the crystals.[1]

Self-Validating Hazard Check:

If you detect a sharp, vinegar-like odor upon opening the container, significant hydrolysis or free acid presence is indicated.[1] Upgrade respiratory protection immediately.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation by fluorinated organic acids and inhalation of fine particulates.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long-cuff, >0.14 mm)Fluorinated compounds can permeate standard latex.[1] Double nitrile layers create a "breakthrough time" buffer.[1] The outer long cuff prevents wrist exposure during reaching motions.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against acidic dust and potential TFA vapors.[1]
Respiratory Fume Hood (Primary) Face Velocity: 0.3–0.5 m/sEngineering controls are superior to masks.[1] The hood captures both dust and any liberated volatile acid.[1]
Body Protection Lab Coat (High-Neck) Material: Poly-cotton or NomexPrevents skin contact with settling dust.[1] A high neck protects the suprasternal notch, a common sweat point where dust can dissolve and cause irritation.[1]
Respiratory (Secondary) N95 / P100 Respirator Only required if weighing outside a hood (not recommended).[1] Protects against particulate inhalation but NOT acidic vapors.[1]
Operational Protocols
A. Storage & Stability[1][2][3][4][5]
  • Environment: Store at 2–8°C (refrigerated) in a desiccator.

  • Mechanism: Cold storage slows hydrolysis; desiccation prevents the salt from absorbing atmospheric water and becoming a sticky, acidic gum.[1]

  • Container: Use glass or polypropylene.[1] Avoid metal spatulas for long-term contact, as TFA salts can corrode lower-grade metals over time.[1]

B. Weighing & Solubilization (Step-by-Step)
  • Equilibration: Allow the container to reach room temperature before opening.

    • Why? Opening a cold bottle introduces condensation, instantly degrading the salt and creating acidic moisture.[1]

  • Static Control: Use an anti-static gun or ionizer if available.[1]

    • Why? Dry organic salts carry high static charges.[1] "Flying" powder is a major inhalation risk.[1]

  • Solubilization:

    • Place the solid in the vessel first.[1]

    • Add solvent (e.g., DMSO, Methanol) slowly down the side.[1]

    • Note: Dissolution may be slightly exothermic.[1] Ensure the vessel is open (vented) during this step to prevent pressure buildup.[1]

C. Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 3-Azetidineacetic acid TFA StateCheck Determine State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (DMSO/Water) StateCheck->Solution HazardSolid Risk: Inhalation of Acidic Dust Static Charge Dispersion Solid->HazardSolid HazardLiquid Risk: Skin Absorption Splash Hazard Solution->HazardLiquid ControlSolid Control: Fume Hood + Anti-Static Avoid Drafts HazardSolid->ControlSolid ControlLiquid Control: Double Nitrile Gloves Splash Goggles HazardLiquid->ControlLiquid Action Proceed with Experiment ControlSolid->Action ControlLiquid->Action

Figure 1: Risk Assessment Workflow distinguishing between solid-state hazards (inhalation/static) and liquid-state hazards (permeation/splash).[1][3]

Disposal & Waste Management

Disposal of fluorinated compounds requires strict adherence to environmental regulations to prevent PFAS-related contamination.[1]

  • Classification: Halogenated Organic Waste .[1]

  • Segregation: DO NOT mix with general organic waste if your facility separates halogenated streams.[1]

    • Why? High-temperature incineration is often required to break down the C-F bonds.[1]

  • Incompatibility: Never dispose of TFA salts in waste containers containing strong bases (e.g., Sodium Hydroxide).[1]

    • Risk:[1][3][4][6][7][8] This will trigger an immediate acid-base neutralization, generating heat and potentially causing the waste container to over-pressurize.[1]

Emergency Response
ScenarioImmediate Action
Skin Contact Flush immediately with water for 15 minutes.[2][9] Do not use neutralizing creams (they can trap heat).[1]
Eye Contact Use eyewash station for 15 minutes.[1] Hold eyelids open. Seek medical attention (TFA burns can be delayed).[1]
Spill (Solid) Cover with a dry pad or paper towel to prevent dust spread.[1] Wipe up with wet paper towels (water solubilizes it).[1] Dispose of towels as hazardous waste.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Trifluoroacetic acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Trifluoroacetic acid.[1] Retrieved from [Link][1]

Sources

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